Metronidazole acetic acid (Standard)
描述
human urinary metabolite of metronidazole; structure
属性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGZXNRNWUYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143626 | |
| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-93-1 | |
| Record name | 2-Methyl-5-nitroimidazole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-nitroimidazol-1-ylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Metronidazole Acetic Acid Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole acetic acid, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is a major active metabolite of the widely used antibiotic and antiprotozoal drug, Metronidazole.[1][2] It is also designated as Metronidazole Impurity G in pharmacopeial standards.[3][4] The presence and concentration of this metabolite are of significant interest in clinical and pharmaceutical research due to its potential mutagenic activity in bacteria and its role in the overall therapeutic and toxicological profile of Metronidazole.[5][6] This technical guide provides a comprehensive overview of the Metronidazole acetic acid standard, including its physicochemical properties, analytical methodologies for its quantification, and its metabolic pathway.
Physicochemical Properties
The Metronidazole acetic acid standard is a crystalline solid, typically appearing as a white to off-white powder. Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | [4] |
| Synonyms | Metronidazole Impurity G, 1-Metronidazole acetic acid | [1][3][4] |
| CAS Number | 1010-93-1 | [3][5] |
| Molecular Formula | C₆H₇N₃O₄ | [3][5] |
| Molecular Weight | 185.14 g/mol | [3][5] |
| Appearance | White to off-white solid | |
| Melting Point | 176-178 °C | |
| Solubility | Soluble in DMSO and methanol | [6] |
Metabolic Pathway of Metronidazole to Metronidazole Acetic Acid
Metronidazole undergoes extensive metabolism in the liver, primarily through oxidation of its side chains. The formation of Metronidazole acetic acid is a key step in this metabolic cascade. The ethyl group at the N-1 position of the imidazole ring is oxidized to form the corresponding carboxylic acid, yielding Metronidazole acetic acid. This process is catalyzed by cytochrome P450 enzymes.[2][7]
The following diagram illustrates the metabolic conversion of Metronidazole to its primary metabolites, including Metronidazole acetic acid.
Caption: Metabolic pathway of Metronidazole.
Experimental Protocols
Accurate quantification of Metronidazole acetic acid is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of Metronidazole formulations. The following are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification of Metronidazole and its Metabolites
This method is suitable for the simultaneous determination of Metronidazole and its major metabolites, including the acetic acid derivative, in biological matrices.[8]
Chromatographic Conditions:
| Parameter | Specification |
| Column | µ-Bondapak C18 |
| Mobile Phase | 35% Acetonitrile in 0.02 M acetate buffer (pH 4) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 313 nm |
| Internal Standard | Tinidazole |
Sample Preparation (for plasma samples):
-
To 1 mL of plasma, add the internal standard solution.
-
Perform a protein precipitation step using a suitable agent (e.g., acetonitrile or perchloric acid).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the clear supernatant into the HPLC system.
Calibration Curve:
Prepare a series of calibration standards of Metronidazole acetic acid in the appropriate matrix (e.g., drug-free plasma) over the desired concentration range. Plot the peak area ratio of the analyte to the internal standard against the concentration to construct the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For highly sensitive and selective quantification of Metronidazole and its metabolites in biological fluids, an LC-MS/MS method is recommended.[9]
LC Conditions:
| Parameter | Specification |
| Column | Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min with splitter |
| Injection Volume | 20 µL |
MS/MS Conditions:
| Parameter | Specification |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metronidazole) | m/z 171.97 > 127.97 |
| Internal Standard | Zidovudine (m/z 268.08 > 126.96) |
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Non-Aqueous Titration for Assay of Metronidazole (Parent Drug)
While not directly for the acetic acid metabolite, this method is a standard pharmacopeial assay for the parent drug, Metronidazole, and is included for completeness.[10][11]
Principle:
Metronidazole is a weak base and can be assayed by titration in a non-aqueous solvent with a strong acid.
Procedure:
-
Accurately weigh about 0.3 g of the Metronidazole sample.
-
Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary.
-
Add a few drops of a suitable indicator (e.g., crystal violet).
-
Titrate with 0.1 M perchloric acid until the endpoint is reached (color change from violet to emerald green with crystal violet).
-
Perform a blank titration and make any necessary corrections.
The following diagram outlines the general workflow for the analysis of Metronidazole and its metabolites.
Caption: General analytical workflow.
Spectral Data
The following sections provide available spectral data for Metronidazole, which can serve as a reference for the characterization of its metabolites.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of Metronidazole in DMSO-d₆ shows characteristic signals for the protons of the imidazole ring and the side chains. The data for Metronidazole acetic acid would show a disappearance of the ethyl group signals and the appearance of a singlet for the methylene protons adjacent to the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of Metronidazole exhibits characteristic absorption bands corresponding to its functional groups.[12] For Metronidazole acetic acid, an additional strong absorption band for the carbonyl group (C=O) of the carboxylic acid would be expected around 1700-1725 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of Metronidazole provides information about its molecular weight and fragmentation pattern. For Metronidazole acetic acid, the molecular ion peak would be observed at m/z 185.14. The fragmentation pattern would be expected to show losses of characteristic fragments such as the carboxylic acid group.
Conclusion
The Metronidazole acetic acid standard is an essential tool for researchers and professionals in the pharmaceutical sciences. Its proper identification and quantification are critical for understanding the metabolism, efficacy, and safety of Metronidazole. This guide has provided a detailed overview of its properties, metabolic formation, and analytical methodologies to support these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metronidazole Impurity G Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinPGx [clinpgx.org]
- 8. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Metronidazole and Acetic Acid: A Comprehensive Physicochemical Analysis for Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of metronidazole and acetic acid, substances of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed data, experimental methodologies, and an exploration of their interaction, particularly in the context of the known metabolite, metronidazole acetic acid.
Introduction
Metronidazole is a nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa.[1] Its efficacy is intrinsically linked to its chemical and physical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Acetic acid, a simple carboxylic acid, is a widely used excipient in pharmaceutical formulations and a key component of physiological environments. Understanding the individual and combined physicochemical characteristics of these two molecules is crucial for formulation development, stability testing, and predicting their behavior in biological systems. This guide synthesizes critical data into a structured format, providing a foundational resource for laboratory and clinical research.
Physicochemical Properties
The fundamental physicochemical properties of metronidazole and acetic acid are summarized below. These parameters are essential for predicting their behavior in various pharmaceutical and biological contexts.
Metronidazole
Metronidazole is a white to pale yellow crystalline powder.[2] It is sparingly soluble in water and ethanol. The molecule contains a nitro group, which is crucial for its mechanism of action.
Table 1: Physicochemical Properties of Metronidazole
| Property | Value | References |
| Molecular Formula | C₆H₉N₃O₃ | [1] |
| Molecular Weight | 171.15 g/mol | [1] |
| Melting Point | 159-163 °C | |
| pKa | 2.62 | |
| Water Solubility | Slightly soluble (1 g in 100 mL) | |
| Solubility in Ethanol | Sparingly soluble (1 g in 200 mL) | |
| Appearance | White to pale yellow crystalline powder | [2] |
Acetic Acid
Acetic acid is a colorless liquid with a pungent odor.[3] It is a weak acid and is miscible with water. Glacial acetic acid refers to the undiluted compound.
Table 2: Physicochemical Properties of Acetic Acid
| Property | Value | References |
| Molecular Formula | C₂H₄O₂ | [3] |
| Molecular Weight | 60.05 g/mol | |
| Melting Point | 16.6 °C | [3] |
| Boiling Point | 117.9 °C | [3] |
| pKa | 4.76 | [3] |
| Density | 1.049 g/cm³ (liquid) | [4] |
| Appearance | Colorless liquid | [3] |
Metronidazole Acetic Acid (Metabolite)
Metronidazole is metabolized in the body to form two main oxidative metabolites: a hydroxy metabolite and an acetic acid metabolite, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.[1][5] This metabolite has been reported to have mutagenic activity in bacteria.[5]
Table 3: Physicochemical Properties of Metronidazole Acetic Acid
| Property | Value | References |
| Molecular Formula | C₆H₇N₃O₄ | [6] |
| Molar Mass | 185.14 g/mol | [6] |
| Melting Point | 176-178 °C | [6] |
| Appearance | White to Pale Beige solid | [6] |
| pKa (Predicted) | 3.65 ± 0.10 | [6] |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [6] |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a key indicator of purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.
-
Melting Range: The melting range is reported as T1-T2. For a pure substance, this range is typically narrow (0.5-1 °C).
Determination of pKa (Acid Dissociation Constant)
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.
Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: A precisely weighed amount of the substance is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a weak acid, this is the point at which half of the acid has been neutralized.
Determination of Aqueous Solubility
Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask method is a standard technique for determining equilibrium solubility. This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility.[3][4][7][8]
Protocol: Shake-Flask Method for Solubility Determination
-
System Preparation: An excess amount of the solid substance is added to a known volume of purified water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary tests can be conducted to determine the time required to reach equilibrium.[3]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated solution is then separated from the solid phase by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved substance in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes are invaluable for comprehension and communication.
Metronidazole Mechanism of Action
Metronidazole is a prodrug that is activated under anaerobic conditions. Its selective toxicity towards anaerobic organisms is due to the presence of electron transport proteins with low redox potentials in these organisms, which can reduce the nitro group of metronidazole.[1] This reduction creates a cytotoxic nitro radical anion that interacts with and damages microbial DNA, leading to cell death.[9]
Caption: Metronidazole's activation pathway in anaerobic organisms.
Experimental Workflow for Drug Stability Testing in Acidic Medium
Stability testing is a critical component of drug development, ensuring that a drug substance or product remains within its specifications under various environmental conditions. The International Council for Harmonisation (ICH) guideline Q1A provides a framework for stability testing.[10][11]
Caption: Workflow for forced degradation study in acidic conditions.
Conclusion
This technical guide has provided a detailed compilation of the physicochemical properties of metronidazole and acetic acid, including the primary metabolite, metronidazole acetic acid. The provision of structured data tables, detailed experimental protocols, and visual diagrams of key processes aims to equip researchers and drug development professionals with the essential information required for informed decision-making in formulation, stability, and analytical method development. A thorough understanding of these fundamental properties is paramount to the successful development of safe, effective, and stable pharmaceutical products containing metronidazole.
References
- 1. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 4. filab.fr [filab.fr]
- 5. Metronidazole acetic acid|CAS 1010-93-1|DC Chemicals [dcchemicals.com]
- 6. Metronidazole-1-acetic acid [chembk.com]
- 7. oecd.org [oecd.org]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. researchgate.net [researchgate.net]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
An In-depth Technical Guide to 2-methyl-5-nitroimidazole-1-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-methyl-5-nitroimidazole-1-acetic acid. This compound is the principal acidic metabolite of metronidazole, a widely used nitroimidazole antibiotic and antiprotozoal agent. Understanding the structure and characteristics of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and the development of new nitroimidazole-based therapeutics.
Chemical Identity and Structure
2-methyl-5-nitroimidazole-1-acetic acid, also known as metronidazole acetic acid or 1-carboxymethylmetronidazole, is an organic compound featuring a substituted nitroimidazole core.[1] The structure consists of a 2-methyl-5-nitroimidazole ring N-substituted at the 1-position with an acetic acid group. This metabolite retains the core nitroimidazole moiety essential for the biological activity profile of this class of compounds.
The key identifiers and structural representations are summarized below.
| Identifier | Value |
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid[1] |
| CAS Number | 1010-93-1[1] |
| Molecular Formula | C₆H₇N₃O₄[1] |
| Molecular Weight | 185.14 g/mol [1] |
| Canonical SMILES | CC1=NC=C(N1CC(=O)O)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)[1] |
| InChIKey | RVEGZXNRNWUYKI-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
The compound is typically a solid at room temperature. Its physicochemical properties and computational data are essential for its handling, formulation, and analysis.
Table 2.1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow/beige powder | Caltag Medsystems |
| Melting Point | 176–178°C | El-Gendy et al., 2018 |
| Solubility | Soluble in DMSO and Chloroform | MedChemExpress, Caltag Medsystems |
Table 2.2: Computed Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | -0.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 98.3 Ų | PubChem |
Table 2.3: Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H-NMR | Solvent: DMSO-d₆δ (ppm): 10.2 (s, 1H, COOH), 7.8 (s, 1H, H-imidazole), 4.2 (s, 2H, N-CH₂), 2.3 (s, 3H, CH₃-imidazole) |
| ¹³C-NMR | Solvent: DMSO-d₆δ (ppm): 169 (COOH), 152 (CH₃-C=N), 139 (O₂N-C=C), 133 (O₂N-C=C), 48 (N-CH₂), 14 (CH₃) |
| FTIR | Technique: KBr Pelletν (cm⁻¹): 3441 (O-H stretch, carboxylic acid), 1732 (C=O stretch, carboxylic acid), 1275 & 1222 (C-O valence fluctuations)[2] |
Biological Context: Metabolism of Metronidazole
2-methyl-5-nitroimidazole-1-acetic acid is a major metabolite of metronidazole formed in the liver. The metabolic pathway involves the oxidation of the primary alcohol group on the N-1 side chain of metronidazole to a carboxylic acid. This biotransformation is a critical component of the drug's pharmacokinetics.
Caption: Metabolic pathway of Metronidazole in the liver.
Experimental Protocols
Synthesis of 2-methyl-5-nitroimidazole-1-acetic acid
This protocol is adapted from the oxidation of metronidazole as described by El-Gendy et al. (2018).
Objective: To synthesize 2-methyl-5-nitroimidazole-1-acetic acid via the oxidation of metronidazole.
Materials:
-
Metronidazole
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (50% v/v)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus
Procedure:
-
Prepare a suspension of metronidazole (3.42 g, 20 mmol) in 10 mL of deionized water in a reaction flask at room temperature.
-
In a separate beaker, dissolve potassium dichromate (4.36 g, 15 mmol) in 10 mL of deionized water.
-
Add the potassium dichromate solution to the metronidazole suspension with continuous stirring.
-
Place the reaction flask in an ice water bath to control the temperature.
-
Slowly add 5 mL of 50% sulfuric acid dropwise to the reaction mixture. Maintain vigorous stirring and keep the temperature low due to the exothermic nature of the reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:methanol (9.5:0.5, v/v).
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7.
-
Cool the neutralized mixture to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-methyl-5-nitroimidazole-1-acetic acid. The resulting product should be a white solid with a melting point of 176–178°C.
Analytical Quantification via HPLC-MS/MS
This protocol outlines a general method for the quantification of metronidazole and its acetic acid metabolite in a biological matrix like plasma, based on common methodologies.[2][3][4]
Objective: To quantify the concentration of 2-methyl-5-nitroimidazole-1-acetic acid in human plasma.
Materials and Equipment:
-
HPLC system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Plasma samples, calibration standards, and quality control samples.
-
Internal Standard (IS) (e.g., a deuterated analog or a compound with similar properties like zidovudine).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Ethyl acetate (for extraction).
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 50 µL of the internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes to extract the analytes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min (with a splitter if necessary).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Acetic Acid Metabolite: Precursor ion (Q1) m/z 186 → Product ion (Q3) [specific fragment to be determined, often targeting loss of CO₂ or water].
-
MRM Transition for Metronidazole: Precursor ion (Q1) m/z 172 → Product ion (Q3) m/z 128.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted linear regression model.
-
Caption: Workflow for quantification of the metabolite by HPLC-MS/MS.
References
- 1. 2-Methyl-5-nitroimidazole-1-acetic acid | C6H7N3O4 | CID 115249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Metronidazole (HMDB0015052) [hmdb.ca]
- 4. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metronidazole Acetic Acid (CAS 1010-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole acetic acid, with the Chemical Abstracts Service (CAS) number 1010-93-1, is the major and pharmacologically less active metabolite of the widely used nitroimidazole antibiotic, metronidazole.[1] Metronidazole is a cornerstone therapy for infections caused by anaerobic bacteria and protozoa.[2] Understanding the properties and behavior of its metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety profile, and for the development of new drug delivery systems. This technical guide provides a detailed overview of the chemical and physical properties, synthesis, analytical methods, and metabolic pathway of metronidazole acetic acid.
Chemical and Physical Properties
Metronidazole acetic acid, also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, possesses distinct physicochemical properties that influence its biological fate.[3] A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1010-93-1 | |
| Molecular Formula | C₆H₇N₃O₄ | [4] |
| Molecular Weight | 185.14 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 302-304 °C | [5] |
| Solubility | Soluble in water, slightly soluble in ethanol | [5] |
| pKa | Not explicitly available for the metabolite | |
| LogP | 0.18432 | [6] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Consistent with structure | [4] |
| ¹³C NMR | Consistent with structure | [7][8] |
| FTIR | Characteristic peaks available for Metronidazole | [9][10][11][12][13] |
| Mass Spectrometry | Consistent with structure | [4] |
Experimental Protocols
Synthesis of Metronidazole Acetic Acid
A common method for the synthesis of metronidazole acetic acid involves the oxidation of metronidazole. The following protocol is a generalized procedure based on available literature.
Materials:
-
Metronidazole
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Ice bath
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Prepare a solution of potassium dichromate in distilled water.
-
In a separate reaction flask, suspend metronidazole in distilled water.
-
Cool the metronidazole suspension in an ice bath.
-
Slowly add the potassium dichromate solution to the metronidazole suspension with constant stirring.
-
Carefully add sulfuric acid dropwise to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to proceed with stirring for a specified time, monitoring the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
-
After completion, neutralize the reaction mixture carefully with a suitable base.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent to obtain pure metronidazole acetic acid.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the quantification of metronidazole and can be adapted for its acetic acid metabolite in biological matrices such as plasma.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20, v/v), with the addition of an acid like formic acid (e.g., 0.1%).[14][15]
-
Detection Wavelength: 320 nm.[16]
-
Injection Volume: 50 µL.[14]
-
Column Temperature: Ambient.[14]
Sample Preparation (Plasma):
-
Thaw frozen plasma samples to room temperature.
-
To a known volume of plasma, add an internal standard solution (e.g., zidovudine).[14]
-
Vortex the mixture for 30 seconds.
-
Perform a liquid-liquid extraction by adding an extraction solvent (e.g., ethyl acetate), followed by vortexing and centrifugation.[14][15]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
Quantification:
-
Construct a calibration curve using known concentrations of metronidazole acetic acid.
-
Determine the concentration of the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Metabolic Pathway of Metronidazole
Metronidazole is primarily metabolized in the liver through oxidation of its side chains, leading to the formation of two main metabolites: a hydroxy metabolite and an acetic acid metabolite.[7][17] The enzyme systems involved in this biotransformation include Cytochrome P450 isozymes such as CYP2A6, CYP3A4, and CYP3A5.[18]
Caption: Metabolic pathway of Metronidazole.
Pharmacokinetics and Biological Activity
The pharmacokinetic profile of metronidazole is well-documented, with its metabolites playing a role in its overall disposition.
Table 3: Pharmacokinetic Parameters of Metronidazole and its Metabolites
| Parameter | Metronidazole | Hydroxy Metabolite | Acetic Acid Metabolite | Reference(s) |
| Bioavailability (oral) | >90% | - | - | [17] |
| Protein Binding | <20% | - | - | [17] |
| Elimination Half-life (t½) | 6-14 hours | Longer than parent drug | - | [17] |
| Metabolism | Hepatic (Oxidation) | - | - | [7][17] |
| Excretion | 60-80% Renal | Excreted in urine | Excreted in urine | [17] |
Metronidazole acetic acid exhibits significantly less antimicrobial activity compared to the parent compound.[1] Studies have shown that while the hydroxy metabolite retains some antibacterial effect, the acetic acid metabolite is largely inactive against anaerobic bacteria at clinically relevant concentrations.[1]
Conclusion
Metronidazole acetic acid (CAS 1010-93-1) is a key metabolite in the biotransformation of metronidazole. A thorough understanding of its chemical properties, synthesis, and analytical quantification is essential for researchers and professionals in the field of drug development and clinical pharmacology. This technical guide provides a consolidated resource of this critical information, facilitating further research and a more complete understanding of metronidazole's in vivo behavior.
References
- 1. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]
- 6. chemscene.com [chemscene.com]
- 7. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metronidazole(443-48-1) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs: a DFT and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FTIR-Microspectroscopy Detection of Metronidazole Teratogenic Effects on Mice Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 17. journals.asm.org [journals.asm.org]
- 18. ClinPGx [clinpgx.org]
Metronidazole acetic acid molecular weight
An In-Depth Technical Guide to Metronidazole Acetic Acid
Abstract
Metronidazole acetic acid (CAS No. 1010-93-1) is a principal metabolite of the widely used nitroimidazole antibiotic, metronidazole.[1][2][3] As a compound of significant interest in pharmacology and drug metabolism studies, understanding its physicochemical properties, biological context, and analytical methodologies is crucial for researchers in drug development and microbiology. Metronidazole is administered as a prodrug and is selectively activated by anaerobic bacteria and protozoa.[4] Its metabolic pathway involves the formation of two primary oxidative metabolites: a hydroxy metabolite and metronidazole acetic acid.[4] This document provides a comprehensive overview of metronidazole acetic acid, including its chemical properties, biological significance, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
Metronidazole acetic acid, also known as 2-(2-methyl-5-nitroimidazol-1-yl)acetic acid, possesses distinct chemical properties that are fundamental to its analysis and biological function.[5][6] The compound's key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1010-93-1 | [7][8][9] |
| Molecular Formula | C₆H₇N₃O₄ | [5][8][9] |
| Molecular Weight | 185.14 g/mol | [5][8][9] |
| Alternative Value | 185.04 g/mol | [7] |
| Purity (Typical) | >96% (HPLC) | [7][8][9] |
| Melting Point | 176-178 °C | [5] |
| Boiling Point (Predicted) | 475.9 ± 25.0 °C | [5] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [5] |
| Solubility | DMSO: 200 mg/mL (1080.26 mM) | [8] |
| SMILES | Cc(n1CC(O)=O)ncc1--INVALID-LINK--=O | [8] |
| InChI Key | RVEGZXNRNWUYKI-UHFFFAOYSA-N | [7] |
Biological Activity and Metabolic Pathway
Metronidazole acetic acid is a product of the hepatic metabolism of metronidazole.[4] The parent drug, metronidazole, is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effects.[4] This activation occurs within anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins. The resulting nitroso-containing intermediates are cytotoxic, disrupting DNA and other vital macromolecules.
While the parent drug is responsible for the primary therapeutic effect, its metabolites are crucial for understanding the drug's overall pharmacological profile, including potential side effects. Metronidazole acetic acid has been shown to exhibit mutagenic activity in bacteria.[1][2][8]
The metabolic conversion of metronidazole primarily occurs in the liver via side-chain oxidation and hydroxylation, leading to the formation of metronidazole acetic acid and a hydroxy metabolite, respectively.[4]
Experimental Protocols
The analysis and synthesis of metronidazole and its derivatives involve various established laboratory techniques. Below are representative protocols for synthesis and quantitative analysis.
Synthesis of Metronidazole Derivatives
This protocol describes a general method for synthesizing a metronidazole derivative, illustrating common chemical reactions in this compound family. This specific example details the synthesis of ({[1-(2-chloroethyl)-2-nitro-1H-imidazole-5-yl] carbonyl}amino) acetic acid from a precursor compound.[10]
Methodology:
-
Reactant Preparation: A solution of glycine (0.01 mole) and sodium hydroxide (10 mL of a 10% solution) is prepared in a reaction vessel.
-
Addition of Precursor: Compound 4 (1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride, 0.01 mole) is added to the stirring glycine solution.[10]
-
Reaction: The mixture is shaken vigorously for 1 hour.
-
Quenching: A few grams of crushed ice are added to the vessel with continued stirring.
-
Acidification and Precipitation: The solution is acidified using concentrated HCl, causing the product to precipitate.
-
Purification: The collected solid product is recrystallized from ethanol to yield the purified compound.[10]
Analytical Protocol: Non-Aqueous Titration Assay
Pharmacopoeial methods for the assay of metronidazole often recommend non-aqueous titration, a technique suitable for weakly basic substances that do not give a sharp endpoint in aqueous solutions.[11][12][13] This method can be adapted for the analysis of its metabolites.
Workflow:
-
Sample Preparation: An accurately weighed sample of metronidazole (approx. 0.2 g), previously dried, is dissolved in 30 mL of glacial acetic acid (100).[14] Gentle warming may be necessary to ensure complete dissolution.[11]
-
Titrant Preparation: A 0.1 M solution of perchloric acid is prepared in a mixture of glacial acetic acid and acetic anhydride.[11] The acetic anhydride reacts with residual water to ensure an anhydrous medium.
-
Indicator: Crystal violet (2 drops) or p-naphtholbenzein (0.5 mL) is added to the sample solution.[11][14]
-
Titration: The sample solution is titrated with the 0.1 M perchloric acid solution.
-
Endpoint Determination: The endpoint is identified by a distinct color change (e.g., from violet to emerald green for crystal violet, or orange-yellow to green for p-naphtholbenzein).[11][14]
-
Calculation: The percentage purity of the sample is calculated based on the volume of titrant consumed.
High-Performance Liquid Chromatography (HPLC) Data
HPLC is a primary technique for the quantitative analysis of metronidazole and its metabolites in various matrices. A review of analytical methods highlights typical parameters used in these assays.[15]
| Parameter | Value |
| Column Type | Eclipse XDB-phenyl column |
| Mobile Phase | Sodium acetate (0.05 M) : acetonitrile : glacial acetic acid (75:25:1, v/v/v) |
| pH Adjustment | Adjusted to 4.0 with phosphoric acid |
| Detector | UV detector at 320 nm |
| Concentration Range | 0.05 – 30 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Retention Time (t) | 4.06 min |
| Data sourced from a review of HPLC methods for metronidazole analysis.[15] |
Conclusion
Metronidazole acetic acid is a biologically significant metabolite that plays a key role in the pharmacology of metronidazole. Its distinct physicochemical properties necessitate specific analytical approaches, such as non-aqueous titration and HPLC, for accurate quantification. The information and protocols detailed in this guide serve as a foundational resource for researchers and scientists engaged in the study of metronidazole, its metabolism, and the development of related antimicrobial agents. A thorough understanding of this metabolite is essential for a complete characterization of the parent drug's efficacy and safety profile.
References
- 1. Metronidazole acetic acid - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ClinPGx [clinpgx.org]
- 7. Metronidazole acetic acid | CymitQuimica [cymitquimica.com]
- 8. Metronidazole acetic acid | 1010-93-1 | Antibiotic | MOLNOVA [molnova.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]
- 12. scribd.com [scribd.com]
- 13. asianpubs.org [asianpubs.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. researchgate.net [researchgate.net]
Technical Guide to Metronidazole Acetic Acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Metronidazole Acetic Acid reference standard, a critical component in the pharmaceutical industry for ensuring the quality and safety of metronidazole drug products. This document outlines the characteristics of the reference standard, analytical methodologies for its use, and its relevance in the context of metronidazole's metabolic pathways.
Introduction to Metronidazole and its Acetic Acid Metabolite
Metronidazole is a widely used nitroimidazole antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites.[1] Its mechanism of action involves the inhibition of nucleic acid synthesis in microbial cells.[1] During its metabolism in the human body, metronidazole is converted into several metabolites, including an active hydroxy metabolite and an inactive carboxylic acid derivative, Metronidazole Acetic Acid (2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid).[1] This acetic acid metabolite is a key impurity that must be monitored and controlled in metronidazole formulations to ensure product safety and efficacy.
Metronidazole Acetic Acid Reference Standard: Supplier Information
A reliable source of high-purity reference standards is essential for accurate analytical testing. Several reputable suppliers offer Metronidazole Acetic Acid reference standards, often referred to as Metronidazole Impurity G or Metronidazole EP Impurity G.
Table 1: Prominent Suppliers of Metronidazole Acetic Acid Reference Standard
| Supplier | Product Name | CAS Number | Additional Information |
| Sigma-Aldrich | Metronidazole Impurity G Pharmaceutical Secondary Standard, CRM | 1010-93-1 | Certified Reference Material produced in accordance with ISO 17034 and ISO/IEC 17025. |
| LGC Standards | Metronidazole impurity A CRS | 696-23-1 | European Pharmacopoeia (Ph. Eur.) reference standard. |
| Simson Pharma Limited | Metronidazole EP Impurity G | 1010-93-1 | Accompanied by a Certificate of Analysis. |
| Clearsynth | Metronidazole EP Impurity G | 1010-93-1 | Provides Certificate of Analysis with product.[2] |
| MedChemExpress | Metronidazole acetic acid (Standard) | 1010-93-1 | Intended for research and analytical applications.[3] |
| GLP Pharma Standards | Metronidazole EP Impurity G | 1010-93-1 | Supplied with a comprehensive Certificate of Analysis including 1H-NMR, MASS, HPLC, and IR data.[4] |
Quantitative Data and Certificate of Analysis
The Certificate of Analysis (CoA) for a reference standard provides critical quantitative data regarding its purity and characterization. Below is a table summarizing typical data found on a CoA for Metronidazole Acetic Acid.
Table 2: Example Certificate of Analysis Data for Metronidazole Acetic Acid Reference Standard
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (Mass Spec) | Conforms to molecular weight (185.14 g/mol ) | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.88% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.12% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
Experimental Protocols
Accurate and reproducible analytical methods are paramount for the quantification of Metronidazole Acetic Acid in drug substances and products.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of Metronidazole and its related impurities, including Metronidazole Acetic Acid.
Objective: To determine the purity of a Metronidazole drug substance and quantify the levels of Metronidazole Acetic Acid and other impurities.
Materials:
-
Metronidazole Reference Standard
-
Metronidazole Acetic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Metronidazole drug substance (sample)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.05 M potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase can be a gradient or isocratic mixture of this buffer and a suitable organic solvent like acetonitrile or methanol. A common mobile phase composition is a mixture of the phosphate buffer and acetonitrile (e.g., 85:15 v/v).
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Metronidazole Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Accurately weigh and dissolve an appropriate amount of Metronidazole Acetic Acid Reference Standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation: Accurately weigh and dissolve the Metronidazole drug substance in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 315 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculations: Identify the peaks corresponding to Metronidazole and Metronidazole Acetic Acid based on their retention times compared to the standards. Calculate the amount of Metronidazole Acetic Acid in the sample using the peak area response and the concentration of the standard.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to identify potential degradation products.
Objective: To investigate the degradation of Metronidazole under various stress conditions and identify the formation of Metronidazole Acetic Acid and other degradants.
Procedure:
-
Acid Hydrolysis: Dissolve Metronidazole in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve Metronidazole in 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve Metronidazole in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Metronidazole to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of Metronidazole to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples using the HPLC method described in section 4.1. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify the degradation products.
Visualizations
The following diagrams illustrate the metabolic pathway of Metronidazole and a typical experimental workflow for the analysis of a Metronidazole Acetic Acid reference standard.
Caption: Metabolic pathway of Metronidazole.
Caption: Experimental workflow for HPLC analysis.
References
Metronidazole Impurity G Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metronidazole Impurity G, a critical substance in the quality control of Metronidazole. Metronidazole is a widely used antibiotic and antiprotozoal medication, making the identification and control of its impurities essential for ensuring pharmaceutical safety and efficacy.[1] This document details the chemical properties, origins, and analytical methodologies for the detection and quantification of Metronidazole Impurity G, also known as 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid.
Physicochemical Properties
Metronidazole Impurity G is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP), as a potential impurity in Metronidazole preparations.[2][3] It is available as a certified reference material (CRM) or pharmaceutical secondary standard, which is essential for method development, validation, and routine quality control testing.[4]
All quantitative data regarding the identity and properties of Metronidazole Impurity G have been summarized in the table below for clarity and ease of comparison.
| Property | Data | Reference(s) |
| IUPAC Name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | |
| Synonyms | Metronidazole Acetic Acid, MNZ Acetic Acid, Metronidazole-1-acetic acid | |
| CAS Number | 1010-93-1 | |
| Molecular Formula | C₆H₇N₃O₄ | [5] |
| Molecular Weight | 185.14 g/mol | [5] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO; Slightly soluble in Ethanol and PBS (pH 7.2) | [7] |
| Storage Conditions | 2-8°C or -20°C in a refrigerator | |
| SMILES String | O=C(O)CN1C(C)=NC=C1--INVALID-LINK--=O | |
| InChI Key | RVEGZXNRNWUYKI-UHFFFAOYSA-N |
Origin of Impurity
Metronidazole Impurity G can originate from two primary sources: as a byproduct during the synthesis of the Metronidazole active pharmaceutical ingredient (API) or as a degradation product.[7]
Synthesis Pathway
The impurity can be formed during the synthesis of Metronidazole's precursors. A key reaction involves the alkylation of 2-methyl-5-nitroimidazole. If chloroacetic acid or its esters are present as reactants or impurities, they can react with the imidazole ring to form the acetic acid side chain, leading to the generation of Impurity G. A known laboratory synthesis involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroacetate to form the ethyl ester precursor, which can then be hydrolyzed to yield the impurity.[4][8]
Degradation Pathway
Metronidazole is susceptible to degradation under certain stress conditions, particularly oxidation. The primary alcohol group on the side chain of the Metronidazole molecule can be oxidized to a carboxylic acid, directly forming Impurity G. This degradation can be induced by exposure to oxidative agents or harsh environmental conditions like extreme pH and high temperature.[9][10]
Analytical Methodologies and Experimental Protocols
The control of Metronidazole Impurity G is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection. Stability-indicating methods are particularly effective as they can separate the main component from all potential impurities and degradation products.[11]
Representative Experimental Protocol: Stability-Indicating HPLC
This protocol is a representative method synthesized from published stability-indicating assays for Metronidazole and its impurities.[7][12]
Objective: To quantify Metronidazole Impurity G and separate it from the Metronidazole API and other related substances.
A. Chromatographic Conditions:
| Parameter | Specification | Reference(s) |
| Column | Phenyl or C18, 250 mm x 4.6 mm, 5 µm particle size | [7] |
| Mobile Phase | Phosphate buffer (pH 4.1) and a mixture of Propylene Carbonate:Methanol (60:40) in a 90:10 (v/v) ratio. Isocratic elution. | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 310 nm | [11] |
| Injection Volume | 10 µL | [2] |
| Column Temperature | Ambient | [7] |
B. Preparation of Solutions:
-
Standard Solution: Accurately weigh a certified reference standard of Metronidazole Impurity G and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Metronidazole drug substance or product, and dissolve it in the mobile phase to achieve a target concentration (e.g., 1 mg/mL). The solution may require sonication to ensure complete dissolution.
-
System Suitability Solution: Prepare a solution containing both Metronidazole and Metronidazole Impurity G to verify the resolution and performance of the chromatographic system.
C. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the system suitability solution to ensure adequate resolution between the Metronidazole and Impurity G peaks.
-
Inject the standard solutions in sequence to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of Metronidazole Impurity G in the sample by comparing its peak area to the calibration curve.
Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of Metronidazole Impurity G in a quality control laboratory.
Conclusion
The effective control of Metronidazole Impurity G is a fundamental requirement for ensuring the quality and safety of Metronidazole-containing pharmaceuticals. A thorough understanding of its chemical properties, origins through synthesis and degradation, and robust analytical methods are paramount. The use of a well-characterized analytical standard in conjunction with a validated, stability-indicating HPLC method allows for the accurate quantification of this impurity, ensuring that drug products meet the stringent requirements set by regulatory authorities.
References
- 1. researchgate.net [researchgate.net]
- 2. uspbpep.com [uspbpep.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Metronidazole Impurities | SynZeal [synzeal.com]
- 6. drugfuture.com [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE USING ECOFRIENDLY SOLVENT AS MOBILE PHASE COMPONENT | Semantic Scholar [semanticscholar.org]
- 12. d-nb.info [d-nb.info]
Technical Guide: Solubility of Metronidazole Acetic Acid in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of metronidazole acetic acid in dimethyl sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental methodologies for solubility determination, and visual diagrams to illustrate key processes. Metronidazole acetic acid is a primary metabolite of the widely used antibiotic and antiprotozoal agent, metronidazole.[1][2][3][4] Understanding its solubility is critical for a range of research applications, from in vitro assays to the development of new analytical methods.
Quantitative Solubility Data
The solubility of metronidazole acetic acid in DMSO has been reported by several suppliers, indicating it is highly soluble. The data is summarized in the table below. It is important to note that factors such as the hygroscopic nature of DMSO and the application of heat or sonication can significantly influence the final measured solubility.[2]
| Parameter | Value | Notes | Source |
| Solubility in DMSO | 250 mg/mL | Equivalent to 1350.33 mM. Requires sonication. The use of new, non-hygroscopic DMSO is recommended.[2] | [2] |
| Solubility in DMSO | 200 mg/mL | Equivalent to 1080.26 mM. Requires sonication.[1] | [1] |
| General Solubility | Slightly soluble (with heating) | Indicates that thermal energy can be used to facilitate dissolution. | [5] |
Experimental Protocols for Solubility Determination
A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a synthesis of best practices derived from product technical data sheets and general laboratory procedures for solubility assessment.[1][2][6]
Objective: To determine the saturation solubility of metronidazole acetic acid in DMSO.
Materials:
-
Metronidazole Acetic Acid (purity >98%)[1]
-
Anhydrous/Newly-opened Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm nylon)[7]
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[6][8][9]
-
Calibrated analytical balance and volumetric glassware
Methodology:
-
Preparation of Solvent: Use a fresh, unopened bottle of anhydrous DMSO to minimize the impact of absorbed water, which can reduce solubility.[2][10]
-
Sample Preparation: Accurately weigh an excess amount of metronidazole acetic acid and add it to a known volume of DMSO in a sealed vial.
-
Dissolution:
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand, permitting the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to prevent artificially high concentration readings.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with an appropriate solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of metronidazole acetic acid in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8][9][11]
-
A standard calibration curve for metronidazole acetic acid should be prepared to ensure accurate quantification.[8]
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the final solubility in mg/mL and mM.
Visualizations: Workflows and Mechanisms
3.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described in Section 2.0.
3.2 Mechanism of Action of Parent Compound: Metronidazole
Metronidazole acetic acid is a metabolite of metronidazole.[12] To provide context for its relevance, the diagram below outlines the established mechanism of action for the parent drug, metronidazole, in anaerobic bacteria and protozoa. The activation of metronidazole is a reductive process that leads to cytotoxic intermediates responsible for its antimicrobial effect.[10]
References
- 1. Metronidazole acetic acid | 1010-93-1 | Antibiotic | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metronidazole acetic acid|CAS 1010-93-1|DC Chemicals [dcchemicals.com]
- 4. Metronidazole acetic acid - Immunomart [immunomart.com]
- 5. Metronidazole-1-acetic acid [chembk.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Effect of solid dispersions on the solubility of metronidazole - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
Safeguarding the Standard: A Technical Guide to the Storage and Stability of Metronidazole Acetic Acid
For Immediate Release
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Metronidazole acetic acid, a primary metabolite of the widely used antibiotic Metronidazole. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize Metronidazole acetic acid as an analytical standard. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.
Recommended Storage Conditions
The stability of Metronidazole acetic acid as an analytical standard is paramount to its utility. While specific long-term stability studies on Metronidazole acetic acid are not extensively published, recommendations from suppliers and general principles for the storage of drug metabolites provide a strong framework for maintaining its integrity.
Table 1: Recommended Storage Conditions for Metronidazole Acetic Acid Standard
| Form | Condition | Temperature | Duration | Recommendations |
| Solid (Neat) | Long-term | -20°C | ≥ 2 years | Store in a well-sealed, airtight, and light-resistant container. A desiccator can provide additional protection against humidity. |
| 4°C | Not specified | Suitable for short-term storage. Ensure the container is tightly sealed to prevent moisture absorption. | ||
| Stock Solution | Long-term | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Short-term | -20°C | Up to 1 month | Suitable for working stock solutions. Protect from light. |
Note: These recommendations are based on information from chemical suppliers and general best practices for analytical standards.
Stability Profile and Degradation Pathway
Metronidazole acetic acid, being a metabolite of Metronidazole, is susceptible to degradation under various stress conditions. Understanding its stability profile is crucial for interpreting analytical data and for the proper handling of the standard. Forced degradation studies on the parent drug, Metronidazole, offer valuable insights into the potential degradation pathways of its acetic acid metabolite.
Metronidazole has been shown to degrade under acidic, basic, oxidative, and photolytic conditions. The primary degradation products of Metronidazole include acetic acid itself, indicating that the core nitroimidazole ring is the primary site of instability.
Potential Degradation Pathway
The degradation of Metronidazole acetic acid likely involves the cleavage and modification of the nitroimidazole ring, similar to its parent compound. The following diagram illustrates a plausible degradation pathway based on known degradation mechanisms of Metronidazole.
Plausible degradation pathways of Metronidazole acetic acid.
Experimental Protocols for Stability Assessment
To ensure the integrity of the Metronidazole acetic acid standard, periodic stability assessments are recommended, especially if the standard is used over an extended period or if there is a suspicion of improper storage. A stability-indicating analytical method is essential for separating the intact standard from its potential degradation products.
Stability-Indicating HPLC-UV Method (General Protocol)
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Method validation is crucial to ensure its suitability for its intended purpose.
Table 2: General Protocol for Stability-Indicating HPLC-UV Method
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at the wavelength of maximum absorbance for Metronidazole acetic acid. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Workflow for Stability Assessment:
Workflow for stability assessment of Metronidazole acetic acid.
Conclusion
The integrity of the Metronidazole acetic acid analytical standard is fundamental for the generation of reliable and reproducible scientific data. By adhering to the recommended storage conditions, understanding its potential degradation pathways, and implementing robust stability-indicating analytical methods, researchers can ensure the quality and accuracy of their work. While specific stability data for Metronidazole acetic acid is limited, the information derived from its parent compound, Metronidazole, provides a solid foundation for its proper handling and use. Further studies focusing specifically on the stability of Metronidazole acetic acid are encouraged to refine these recommendations.
An In-depth Technical Guide to the Safety and Handling of Metronidazole Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to metronidazole acetic acid, a primary metabolite of the widely used antimicrobial agent, metronidazole. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates critical information on the physicochemical properties, synthesis, purification, analytical methods, toxicology, and biological effects of metronidazole acetic acid. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this guide includes mandatory visualizations of key processes and pathways using the DOT language for clear and concise representation.
Introduction
Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa.[1] Its mechanism of action involves the reductive activation of its nitro group within the microbial cell, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2][3] Following administration, metronidazole is metabolized in the liver to form two main oxidative metabolites: a hydroxy metabolite and an acetic acid metabolite, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.[4] While the parent drug's activity is well-documented, the biological effects and safety profile of its metabolites, such as metronidazole acetic acid, are also of significant interest to the scientific community. This guide focuses specifically on the safety and handling of metronidazole acetic acid in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of metronidazole acetic acid is fundamental for its safe handling and for the design of relevant experiments.
| Property | Value | Reference |
| Chemical Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | |
| Synonyms | Metronidazole-1-acetic acid, 1-Carboxymethylmetronidazole | |
| CAS Number | 1010-93-1 | [5] |
| Molecular Formula | C₆H₇N₃O₄ | [6] |
| Molecular Weight | 185.14 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO and methanol. | [7] |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Purification
Synthesis of (2-Methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester[9]
This procedure describes the synthesis of the ethyl ester, which can then be hydrolyzed to the desired carboxylic acid.
Materials:
-
2-methyl-5-nitro-1H-imidazole
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
Methanol
-
Water
Procedure:
-
A solution of 2-methyl-5-nitro-1H-imidazole (12.7 g, 0.1 mol) in 100 mL of dry acetone is prepared.
-
Ethyl chloroacetate (12.3 mL, 0.1 mol) and anhydrous potassium carbonate (7 g) are added to the solution.
-
The reaction mixture is heated on a water bath for 3 hours.
-
After cooling, the potassium carbonate is separated by filtration.
-
Acetone is removed under vacuum to isolate the crude product.
-
The product is recrystallized from a mixture of methanol and water (7:3).
Hydrolysis to Metronidazole Acetic Acid
The synthesized ethyl ester can be hydrolyzed to metronidazole acetic acid under acidic or basic conditions. A general laboratory procedure for ester hydrolysis is as follows:
Materials:
-
(2-Methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester
-
Sodium hydroxide or Hydrochloric acid solution
-
Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
-
Water
Procedure (Basic Hydrolysis):
-
Dissolve the ethyl ester in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M) in excess.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute solution of hydrochloric acid until the pH is acidic.
-
The precipitated metronidazole acetic acid is collected by filtration, washed with cold water, and dried.
Purification by Recrystallization[10]
Recrystallization is a standard technique for purifying solid organic compounds.
General Procedure:
-
Dissolve the crude metronidazole acetic acid in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly before storage.
Analytical Methods
Accurate and reliable analytical methods are crucial for the characterization and quantification of metronidazole acetic acid.
High-Performance Liquid Chromatography (HPLC)
Several HPLC methods have been developed for the analysis of metronidazole and its metabolites.[5] A validated method for the specific quantification of metronidazole acetic acid in bulk drug is essential for quality control.
Example HPLC Method Parameters (adapted from methods for metronidazole): [9]
| Parameter | Specification |
| Column | C18 Symmetry (4.6 x 150mm, 5µm) |
| Mobile Phase | Phosphate Buffer (pH 2.8) : Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 284 nm |
| Temperature | Ambient |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection. |
Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of metronidazole acetic acid. A Certificate of Analysis for a commercial standard of metronidazole acetic acid confirms that the 1H NMR spectrum is consistent with its structure.[10]
Expected 1H NMR Signals (based on the structure):
-
A singlet for the methyl group protons.
-
A singlet for the methylene protons of the acetic acid group.
-
A singlet for the proton on the imidazole ring.
-
A broad singlet for the carboxylic acid proton.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation pathways of metronidazole have been studied, and similar patterns would be expected for its acetic acid metabolite, with characteristic losses of the acetic acid side chain and the nitro group.[11][12][13]
Safety and Toxicology
Understanding the toxicological profile of metronidazole acetic acid is critical for ensuring laboratory safety.
Hazard Classification
Based on the Safety Data Sheet (SDS), metronidazole acetic acid is classified as:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]
Quantitative Toxicity Data
Quantitative toxicity data for metronidazole acetic acid is limited. The oral LD50 for the parent compound, metronidazole, in rats is reported as 3 g/kg.[14][15] In chicks, the acute oral LD50 of metronidazole was determined to be 3061.08 mg/kg body weight.[3][16]
Genotoxicity and Carcinogenicity
Metronidazole itself has shown mutagenic activity in bacterial assays.[17] However, one study on human lymphocytes in vitro found that metronidazole acetic acid did not have a direct genotoxic effect.
Mechanism of Action and Biological Effects
The primary mechanism of action of metronidazole involves the reduction of its nitro group in anaerobic organisms to form reactive radicals that damage DNA and other macromolecules, leading to cell death.[2][13] It is plausible that metronidazole acetic acid, retaining the nitroimidazole core, may exert similar biological effects, although its specific cellular targets and effects on signaling pathways require further investigation. Some studies on acetic acid (not the metronidazole metabolite) have shown it can activate MAPK and AMPK signaling pathways.[18][19][20][21]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from light.
-
Store at -20°C for long-term stability (up to 3 years for the powder).[6] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Stability and Degradation
The stability of metronidazole has been studied under various conditions, and this information can serve as a guide for its acetic acid metabolite. Metronidazole is relatively stable in acidic conditions but degrades significantly in alkaline conditions.[22] It is also susceptible to photodegradation, which follows pseudo-first-order kinetics.[15][23]
Forced degradation studies are recommended to fully characterize the stability of metronidazole acetic acid under various stress conditions, including: [23]
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to UV and visible light.
Waste Disposal and Decontamination
Waste Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.[24][25][26]
-
Collect waste in properly labeled, sealed containers.
-
Nitroimidazole compounds should be treated as hazardous chemical waste.
Decontamination
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
-
Equipment and Surfaces: Decontaminate surfaces and equipment that have come into contact with metronidazole acetic acid. A common laboratory disinfectant such as a 10% bleach solution followed by a rinse with 70% ethanol can be effective.[6][27] Always test the disinfectant on a small area first to ensure compatibility with the material.
Conclusion
Metronidazole acetic acid, a primary metabolite of metronidazole, requires careful handling in the laboratory due to its potential hazards. This guide provides essential information for researchers and drug development professionals to work safely with this compound. Adherence to the outlined safety precautions, handling procedures, and disposal methods is crucial. Further research is warranted to fully elucidate the toxicological profile, biological activity, and specific cellular mechanisms of metronidazole acetic acid.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. sciforum.net [sciforum.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. events.uobaghdad.edu.iq [events.uobaghdad.edu.iq]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pnlee.co.uk [pnlee.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. researchgate.net [researchgate.net]
- 20. Acetic acid- and phenyl-p-benzoquinone-induced overt pain-like behavior depends on spinal activation of MAP kinases, PI(3)K and microglia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchtrends.net [researchtrends.net]
- 23. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 25. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 26. hmdb.ca [hmdb.ca]
- 27. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
The Biological Activity of Metronidazole Acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, 2-methyl-5-nitroimidazole-1-acetic acid (metronidazole acetic acid) is a major product. This technical guide provides a comprehensive overview of the biological activity of metronidazole acetic acid, summarizing its antimicrobial properties, mechanism of action, and mutagenic potential. Drawing upon available scientific literature, this document presents quantitative data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate key pathways and workflows. While the parent drug, metronidazole, exhibits potent antimicrobial efficacy, this guide consolidates evidence demonstrating that its acetic acid metabolite possesses significantly diminished biological activity.
Introduction
Metronidazole is a synthetic nitroimidazole derivative first introduced in the 1960s. Its broad spectrum of activity against anaerobic bacteria and protozoa has established it as an essential therapeutic agent. The efficacy of metronidazole is intrinsically linked to its metabolic fate. In the liver, metronidazole is primarily oxidized to two main metabolites: a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-acetic acid)[1]. Understanding the biological activity of these metabolites is crucial for a complete comprehension of the drug's overall therapeutic and toxicological profile. This guide focuses specifically on the biological activity of metronidazole acetic acid.
Metabolism of Metronidazole
Metronidazole is readily absorbed after oral administration and undergoes hepatic metabolism. The formation of the acetic acid metabolite involves the oxidation of the ethanol side chain of the parent molecule.
Figure 1: Metabolic pathway of metronidazole.
Antimicrobial Activity
The antimicrobial efficacy of metronidazole is attributed to its ability to be selectively taken up by anaerobic organisms and reduced to cytotoxic intermediates that disrupt DNA.[2] Extensive research has been conducted to determine if its metabolites retain this antimicrobial activity.
In Vitro Susceptibility Data
Studies comparing the in vitro activity of metronidazole and its metabolites have consistently shown that the acetic acid metabolite has significantly less antimicrobial potency. Research by O'Keefe et al. demonstrated that the acid metabolite was less active than metronidazole, not inhibiting the tested anaerobic bacteria at levels considered within the susceptible range.[3] Another study by Haller quantified this reduced activity, reporting that the acetic acid metabolite exhibited only about 5% of the inhibitory effect of metronidazole against clinical isolates of the Bacteroides fragilis group.[4]
Table 1: Comparative Antimicrobial Activity of Metronidazole and Metronidazole Acetic Acid
| Compound | Organism(s) | MIC (µg/mL) | Relative Activity to Metronidazole | Reference(s) |
| Metronidazole | Bacteroides fragilis group | 0.16 - 2.5 | 100% | [5] |
| Metronidazole Acetic Acid | Bacteroides fragilis group | > 32 | ~5% | [4] |
| Metronidazole | Anaerobic clinical isolates | ≤ 8 | 100% | [3] |
| Metronidazole Acetic Acid | Anaerobic clinical isolates | > Susceptible Range | Markedly less active | [3] |
Note: The ">" symbol indicates that the Minimum Inhibitory Concentration (MIC) was higher than the highest concentration tested.
Mechanism of Action
The mechanism of action of metronidazole involves a multi-step process within the anaerobic microorganism:
-
Uptake: The small, uncharged metronidazole molecule passively diffuses into the bacterial cell.
-
Reductive Activation: Inside the anaerobic cell, low-redox-potential electron transport proteins (e.g., ferredoxin) donate electrons to the nitro group of metronidazole. This reduction forms a highly reactive nitroso free radical.
-
DNA Damage: The reactive intermediate interacts with and damages the bacterial DNA, leading to strand breaks and loss of helical structure.
-
Inhibition of Nucleic Acid Synthesis: The damaged DNA can no longer serve as a template for replication or transcription, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.
The significantly lower antimicrobial activity of metronidazole acetic acid suggests that it is a poor substrate for the nitroreductase enzymes that are essential for the reductive activation of the parent compound. The structural modification of the side chain likely hinders its ability to be efficiently reduced to the cytotoxic intermediates that cause DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of the two principal oxidative metabolites of metronidazole against Bacteroides fragilis and related species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Certificate of Analysis for Metronidazole Acetic Acid
This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies detailed in a Certificate of Analysis (CoA) for Metronidazole Acetic Acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the purity, identification, and characterization of this compound. Metronidazole Acetic Acid, a metabolite of the antibiotic Metronidazole, is noted for its potential mutagenic activity in bacteria and is a key compound in pharmaceutical research.[1]
Compound Information
Chemical Name: 1H-Imidazole-1-acetic acid, 2-methyl-5-nitro-[2]
Synonyms: Metronidazole Impurity C, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
Molecular Formula: C₆H₇N₃O₄[2][3]
Molecular Weight: 185.14 g/mol [2][3]
Quantitative Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for Metronidazole Acetic Acid, providing a clear overview of its quality specifications.
| Test Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms[2] |
| Purity (HPLC) | Report Value | 99.88%[2] |
| ¹H NMR Spectrum | Consistent with structure | Conforms[2] |
| LCMS | Consistent with structure | Conforms[2] |
| Loss on Drying | Not more than 0.5% | Typically <0.1% |
| Residue on Ignition | Not more than 0.10% | Typically <0.05%[4] |
| Heavy Metals | Not more than 20 ppm | <20 ppm[4] |
Experimental Protocols
Detailed methodologies for the key analytical tests performed on Metronidazole Acetic Acid are outlined below. These protocols are based on established pharmacopeial methods for Metronidazole and its related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of Metronidazole Acetic Acid and to quantify any related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile. For example, a mobile phase of 30:70 (Methanol: 1.36 g/L solution of potassium dihydrogen phosphate) can be effective.[5]
-
Separation Mode: Isocratic elution.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: UV at 315 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: A test solution is prepared by dissolving a known quantity of Metronidazole Acetic Acid in the mobile phase to a final concentration of approximately 0.05 mg/mL.[5]
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identification by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of Metronidazole Acetic Acid.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆), is used to dissolve the sample.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired.
-
Data Interpretation: The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectrum are compared with the expected structure of Metronidazole Acetic Acid to confirm its identity.
Identification by Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm both the retention time and the molecular weight of the compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC purity method described above.
-
Mass Spectrometry: The mass spectrometer is typically operated in positive or negative electrospray ionization (ESI) mode to detect the molecular ion of Metronidazole Acetic Acid.
-
Data Analysis: The presence of a peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the protonated or deprotonated molecule confirms the identity of the compound.
Non-Aqueous Titration for Assay
While HPLC is the primary method for purity, a non-aqueous titration can be employed as an assay method, similar to the procedure for Metronidazole.[6][7]
-
Principle: Metronidazole Acetic Acid, being a weak acid, is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of a strong base in a non-aqueous medium. Conversely, if assaying as a weak base (due to the imidazole ring), it can be dissolved in glacial acetic acid and titrated with perchloric acid.[6][7]
-
Reagents:
-
Glacial Acetic Acid
-
0.1 M Perchloric Acid in Acetic Acid
-
Crystal Violet Indicator[7]
-
-
Procedure:
-
Accurately weigh a quantity of Metronidazole Acetic Acid and dissolve it in glacial acetic acid.[4]
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to a yellowish-green endpoint.[6]
-
A blank titration is performed for correction.
-
-
Calculation: The percentage purity is calculated based on the volume of titrant consumed.
Visualizations
Analytical Workflow Diagram
The following diagram illustrates the typical workflow for the analysis of Metronidazole Acetic Acid as reflected in a Certificate of Analysis.
Caption: Workflow for the analysis of Metronidazole Acetic Acid.
Signaling Pathway (Illustrative)
As Metronidazole Acetic Acid is a metabolite, a diagram illustrating its formation from the parent drug, Metronidazole, is relevant.
Caption: Metabolic pathway of Metronidazole to its acetic acid metabolite.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metronidazole, a cornerstone antimicrobial agent, is widely used for the treatment of anaerobic bacterial and protozoal infections. The purity of metronidazole is critical to its safety and efficacy, necessitating a thorough understanding and control of its related compounds and impurities. This technical guide provides a comprehensive overview of the impurities associated with metronidazole, including those arising from the synthetic process and degradation. It details the chemical structures of known impurities, presents quantitative data on their occurrence, and outlines detailed experimental protocols for their analysis. Furthermore, this guide includes visualizations of the metronidazole synthesis pathway, a general workflow for impurity analysis, and the mechanism of its genotoxic activity to provide a holistic understanding for researchers and drug development professionals.
Introduction to Metronidazole and its Impurities
Metronidazole, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a synthetic nitroimidazole derivative.[1][2] Impurities in the drug substance or drug product can originate from various sources, including the manufacturing process (process-related impurities) or the degradation of the drug substance over time (degradation products).[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A/B) that mandate the identification and characterization of impurities above certain thresholds to ensure the safety and quality of pharmaceutical products.
The known impurities of metronidazole are classified based on their origin and structure. Process-related impurities can include starting materials, intermediates, and by-products of side reactions.[] Degradation of metronidazole can be induced by stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of various degradation products.[5][6]
Profile of Metronidazole Related Compounds and Impurities
Several impurities associated with metronidazole have been identified and characterized. The structures of some of the most common impurities are presented below.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | 443-48-1 | C₆H₉N₃O₃ | 171.15 |
| Impurity A | 2-Methyl-5-nitroimidazole | 696-23-1 | C₄H₅N₃O₂ | 127.10 |
| Impurity B | 2-Methyl-4-nitroimidazole | 3034-38-6 | C₄H₅N₃O₂ | 127.10 |
| Impurity C | 1-(2-Hydroxyethyl)-2-methyl-4-nitroimidazole | 5006-69-9 | C₆H₉N₃O₃ | 171.15 |
| Impurity D | (RS)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol | 5006-68-8 | C₇H₁₁N₃O₃ | 185.18 |
| Impurity E | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl acetate | 705-19-1 | C₈H₁₁N₃O₄ | 213.19 |
| Impurity F | 1,2-Bis(2-methyl-5-nitro-1H-imidazol-1-yl)ethane | 16156-94-8 | C₁₀H₁₂N₆O₄ | 280.24 |
| Impurity G | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid | 1010-93-1 | C₆H₇N₃O₄ | 185.14 |
Quantitative Analysis of Metronidazole Impurities
The levels of impurities in metronidazole active pharmaceutical ingredient (API) are strictly controlled. The following table summarizes representative quantitative data for impurities found in metronidazole batches.[3]
| Impurity | Specification (as per Pharmacopoeia) | Reported Levels in API Batches |
| Impurity A | ≤ 0.1% | 0.02%[7] |
| Any Unspecified Impurity | ≤ 0.10% | < 0.1% |
| Total Impurities | ≤ 0.2% | 0.0676% (by peak area ratio)[7] |
| Unspecified Impurity in M5 Sample | ≤ 0.10% | 0.170%[3] |
| Total Impurities in M5 Sample | ≤ 0.2% | 0.187%[3] |
Experimental Protocols for Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of metronidazole and its related compounds.[8][9]
Stability-Indicating HPLC Method for Metronidazole and its Impurities
This method is designed to separate metronidazole from its potential degradation products and process-related impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a PDA or UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve an appropriate amount of the metronidazole sample in the mobile phase to obtain a final concentration of about 1.0 mg/mL.
-
Reference Solution (Impurity A): Accurately weigh and dissolve an appropriate amount of Metronidazole Impurity A reference standard in the mobile phase to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both metronidazole and its specified impurities to check for adequate resolution.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, metronidazole is subjected to various stress conditions as per ICH guidelines.[2][6]
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm).
-
Visualizing Pathways and Workflows
Synthesis of Metronidazole
The synthesis of metronidazole typically involves the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole (Impurity A), followed by N-alkylation with ethylene oxide or a similar reagent.[1][10][11]
References
- 1. Metronidazole synthesis - chemicalbook [chemicalbook.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Analysis of Seven Drug Related Impurities in Six Samples of Metronidazole API by High Performance Liquid Chromatography | CoLab [colab.ws]
- 5. Degradation Study of Metronidazole in Active and Different Formulationby UV Spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. scielo.br [scielo.br]
- 8. d-nb.info [d-nb.info]
- 9. ijpsr.com [ijpsr.com]
- 10. Reaction routes of Metronidazole - Chempedia - LookChem [lookchem.com]
- 11. WO2015198107A1 - Synthesis of metronidazole - Google Patents [patents.google.com]
Metronidazole Degradation Pathways: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the degradation pathways of the antibiotic Metronidazole (MNZ), a widely used pharmaceutical that is increasingly detected as an environmental contaminant. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical and biological transformation of this compound. It covers the primary degradation routes, including photodegradation, advanced oxidation processes (AOPs), and biodegradation, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms.
Core Degradation Pathways
Metronidazole is susceptible to degradation through various mechanisms, primarily categorized as photodegradation, chemical oxidation, and biodegradation. Advanced Oxidation Processes (AOPs), which rely on the generation of highly reactive oxygen species, have been extensively studied for their efficiency in breaking down the recalcitrant MNZ molecule.[1][2] Biodegradation, on the other hand, offers a more environmentally benign approach, though its effectiveness can be limited by the compound's inherent stability.[3][4]
Photodegradation
Direct photolysis of Metronidazole under UV irradiation is generally a slow process due to its relatively low molar absorption coefficient and quantum yield.[5][6] The degradation rate can be significantly enhanced by the presence of photosensitizers or through photocatalysis.
Direct UV Photolysis: Under UV light, MNZ can undergo degradation, although the efficiency is limited. The process follows pseudo-first-order kinetics.[7][8]
Photocatalysis: The use of semiconductor photocatalysts like Titanium Dioxide (TiO2), Zinc Oxide (ZnO), and novel materials such as UiO-66-NH2 and Ag-N-SnO2 has proven effective in degrading MNZ under UV or simulated solar light.[9][10][11][12] In these systems, the generation of reactive species like hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and holes (h⁺) on the catalyst surface leads to the oxidative breakdown of the MNZ molecule.[9][11]
Chemical Degradation: Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading Metronidazole by generating powerful oxidizing agents, most notably the hydroxyl radical (•OH).[1] These processes can achieve high levels of degradation and mineralization (conversion to CO₂, H₂O, and inorganic ions).
UV/H₂O₂ Process: The combination of UV irradiation and hydrogen peroxide (H₂O₂) significantly accelerates MNZ degradation compared to UV alone.[5][7] The photolysis of H₂O₂ generates •OH radicals, which are the primary species responsible for the degradation, accounting for over 90% of the removal.[6] The degradation follows pseudo-first-order kinetics.[5][7]
Fenton and Photo-Fenton Processes: The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and H₂O₂ to produce •OH radicals.[7][13] The efficiency of this process can be further enhanced by UV irradiation in the photo-Fenton process, which promotes the regeneration of Fe²⁺ and generates additional radicals.[13][14]
Ozonation: Ozone (O₃) can also be used to degrade MNZ, although its direct reaction is often slow. The process is more effective when it leads to the formation of •OH radicals.
Chlorination: Treatment with chlorine can degrade MNZ, following pseudo-first-order kinetics. However, this process can lead to the formation of potentially toxic disinfection byproducts (DBPs).[15][16] The degradation rate is pH-dependent, with faster rates observed at lower pH.[2][17]
Sulfate Radical-Based AOPs: Thermally activated persulfate (PS) is another effective method, generating sulfate radicals (SO₄•⁻) that readily degrade MNZ.[18] This process also follows pseudo-first-order kinetics and can achieve high mineralization rates.[18] Electrochemical activation of peroxymonosulfate (PMS) is also a viable method, generating •OH, SO₄•⁻, and singlet oxygen (¹O₂) radicals.[19]
Biodegradation
The biodegradability of Metronidazole is generally considered to be low.[7][20] However, some studies have shown that it can be inactivated by both anaerobic and aerobic bacteria.[3][4]
Anaerobic Degradation: Susceptible anaerobic bacteria can rapidly inactivate Metronidazole, a process that is closely linked to the drug's bactericidal activity.[3][4] This inactivation involves the reduction of the nitro group on the imidazole ring.
Aerobic Degradation: Some aerobic bacteria have also been shown to inactivate Metronidazole, although typically at slower rates than anaerobic bacteria.[3][4]
Quantitative Degradation Data
The efficiency of Metronidazole degradation is highly dependent on the specific process and experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Data for Metronidazole Degradation
| Degradation Process | Rate Constant (k) | Reaction Order | Conditions | Reference(s) |
| UV Direct Photolysis | 0.147 µM min⁻¹ (initial rate) | Pseudo-first-order | pH 3.0 | [6][7] |
| UV/H₂O₂ | 1.47 µM min⁻¹ (initial rate) | Pseudo-first-order | pH 3.0, 100 µM H₂O₂ | [6][7] |
| UV/H₂O₂ | 1.75 × 10⁻³ s⁻¹ to 9.15 × 10⁻³ s⁻¹ | Pseudo-first-order | pH 3.0, 50-400 µM H₂O₂ | [5] |
| Electro-oxidation (BDD) | 0.0019 min⁻¹ | - | 30 mA cm⁻² | [20] |
| Thermally Activated Persulfate | - | Pseudo-first-order | [PS]₀ = 20 mM, T = 60 °C | [18] |
| Chlorination | 0.0302 min⁻¹ to 0.2872 min⁻¹ | Pseudo-first-order | - | [15][16] |
| Chloramination | - | Pseudo-second-order | - | [15] |
| UV/Chlorine | 0.0199 min⁻¹ to 0.1485 min⁻¹ | Pseudo-first-order | pH 5-9 | [2][17] |
| Photocatalysis (Ag-N-SnO₂) | 0.026 min⁻¹ | Pseudo-first-order | pH 9, 0.4 g/L catalyst | [11] |
Table 2: Degradation Efficiency of Metronidazole
| Degradation Process | Removal Efficiency (%) | Mineralization (TOC Removal %) | Time (min) | Conditions | Reference(s) |
| Electro-oxidation (BDD) | 30.67 | 12.71 | 180 | 30 mA cm⁻² | [20] |
| Electro-oxidation (BDD) | 79.4 | 14.8 | 180 | 50 mA cm⁻² | [20] |
| Electro-oxidation (BDD) | 100 | 29.9 | 180 | 100 mA cm⁻² | [20] |
| Thermally Activated Persulfate | 96.6 | > 97.2 | 180 | [PS]₀ = 20 mM, T = 60 °C | [18] |
| Photocatalysis (TiO₂-P25 + PbS) | 95 | 70.3 | 60 | 12.5 g/L catalyst, 1000 W m⁻² | [10] |
| Photocatalysis (Ag-N-SnO₂) | 97.03 | ~56% (in 180 min) | 120 | pH 9, 0.4 g/L catalyst | [11] |
| Photocatalysis (MgO NP) | 90 | - | - | 0.1 g/L catalyst | [21] |
| Photocatalysis (BiOI–MWCNTs) | 99.95 | - | 90 | pH 7, 0.6 g/L catalyst | [22] |
Degradation Pathways and Byproducts
The degradation of Metronidazole proceeds through several transformation pathways, leading to a variety of intermediate and final byproducts. The primary sites of attack are the imidazole ring and its substituents.
Key Transformation Reactions
-
Hydroxylation: Addition of •OH radicals to the imidazole ring is a common initial step in many AOPs.[1][13]
-
Denitration: The cleavage of the nitro group (NO₂) from the imidazole ring.[13]
-
Side-chain oxidation: The ethanol side chain can be oxidized to an aldehyde and further to a carboxylic acid (acetic acid).[13][20]
-
Ring cleavage: The imidazole ring can be opened, leading to the formation of smaller aliphatic compounds like formic acid and acetic acid.[20]
Identified Degradation Byproducts
Several studies have identified degradation byproducts using techniques like LC-MS and GC-MS. Some of the commonly reported intermediates include:
-
2-methyl-5-nitroimidazole
-
Compounds formed by the hydroxylation of the imidazole ring.
-
Products resulting from the oxidation of the ethanol side chain.
-
Smaller organic acids such as formic acid and acetic acid.[20]
-
In some photodegradation studies, novel byproducts like C₆H₁₁N₃O₄, C₄H₆N₂O₃, and C₄H₈N₂O₄ have been detected.[9]
Visualization of Pathways and Workflows
Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of Metronidazole under different conditions.
Caption: Generalized AOP degradation pathway for Metronidazole.
Caption: Proposed photodegradation byproducts of Metronidazole.[9]
Experimental Workflows
The following diagrams outline typical experimental workflows for studying Metronidazole degradation.
Caption: General experimental workflow for AOP studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of Metronidazole degradation.
Protocol for UV/H₂O₂ Degradation Study
Objective: To determine the degradation kinetics of Metronidazole under UV irradiation in the presence of hydrogen peroxide.
Materials:
-
Metronidazole (MNZ) stock solution (e.g., 1 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM)
-
Phosphate buffer solutions (for pH adjustment)
-
High-purity water
-
Photochemical reactor with a UV lamp (e.g., low-pressure mercury lamp, 254 nm)
-
Magnetic stirrer
-
HPLC system with a C18 column and UV detector
-
Syringe filters (0.22 µm)
-
Sodium sulfite (quenching agent)
Procedure:
-
Reaction Setup: In a quartz photoreactor vessel, add a specific volume of high-purity water and the required amount of buffer to achieve the target pH (e.g., pH 3.0).[7]
-
Add a specific volume of the MNZ stock solution to achieve the desired initial concentration (e.g., 10 µM).[5][7]
-
Place the vessel in the photochemical reactor on a magnetic stirrer and allow the solution to mix.
-
Initiation: Add the required volume of H₂O₂ solution (e.g., to a final concentration of 100 µM) and immediately turn on the UV lamp to start the reaction.[7]
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 min), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.
-
Quenching: Immediately add a quenching agent (e.g., excess sodium sulfite) to the sample to stop the reaction by consuming any residual oxidants.
-
Sample Preparation for Analysis: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze the samples using HPLC to determine the concentration of Metronidazole. A typical mobile phase could be a mixture of acetonitrile and water.[20]
-
Data Analysis: Plot the natural logarithm of the normalized MNZ concentration (ln(C/C₀)) versus time. The slope of the resulting line will give the pseudo-first-order rate constant (k).[7]
Protocol for Photocatalytic Degradation Study
Objective: To evaluate the efficiency of a photocatalyst for the degradation of Metronidazole under simulated solar light.
Materials:
-
Metronidazole (MNZ) solution
-
Photocatalyst powder (e.g., TiO₂, ZnO/PANI, Ag-N-SnO₂)[10][11][23]
-
Simulated solar light source (e.g., Xenon lamp)
-
Glass reactor vessel
-
Magnetic stirrer
-
HPLC or UV-Vis Spectrophotometer
-
TOC analyzer
Procedure:
-
Catalyst Dispersion: Add a specific amount of the photocatalyst (e.g., 0.4 g/L) to a known volume of the MNZ solution (e.g., 10 mg/L) in the glass reactor.[11]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 min) to establish adsorption-desorption equilibrium between the MNZ and the catalyst surface.[21]
-
Photoreaction Initiation: Turn on the simulated solar light source to initiate the photocatalytic reaction.
-
Sampling: Collect aliquots of the suspension at regular time intervals.
-
Catalyst Removal: Immediately filter the samples (e.g., using a 0.22 µm syringe filter) to remove the photocatalyst particles.
-
Analysis:
-
Data Analysis: Calculate the degradation efficiency as a percentage: ((C₀ - C) / C₀) * 100. Plot the concentration data to determine the reaction kinetics.
Protocol for Biodegradation Screening
Objective: To assess the inactivation of Metronidazole by anaerobic or aerobic bacteria.
Materials:
-
Bacterial culture (e.g., Bacteroides fragilis for anaerobic, or an activated sludge sample)[3]
-
Appropriate growth medium (e.g., supplemented brain heart infusion broth)
-
Metronidazole solution
-
Anaerobic chamber or incubator with controlled atmosphere
-
Shaking incubator for aerobic studies
-
Bioassay materials (e.g., susceptible indicator strain and agar plates) or HPLC for concentration measurement.
Procedure:
-
Culture Preparation: Grow the selected bacterial strain to the stationary phase in the appropriate medium.
-
Inoculation: Inoculate a fresh tube of broth containing a known concentration of Metronidazole (e.g., 10 µg/mL) with the stationary phase culture.[3][4]
-
Incubation:
-
For anaerobic studies, place the tubes in an anaerobic chamber.
-
For aerobic studies, place the tubes in a shaking incubator.
-
-
Sampling: At various time points, remove aliquots from the culture.
-
Analysis:
-
Determine the remaining concentration of active Metronidazole using a bioassay or an analytical method like HPLC. For a bioassay, the sample is used to test for inhibition of a susceptible indicator organism.
-
Simultaneously, bacterial viability can be assessed using plate counts (time-kill curve).
-
-
Data Analysis: Plot the concentration of Metronidazole over time to determine the rate of inactivation by the bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of Metronidazole by Anaerobic and Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of metronidazole by anaerobic and aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metronidazole Degradation by UV and UV/H2O2 Advanced Oxidation Processes: Kinetics, Mechanisms, and Effects of Natural Water Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Degradation kinetics, byproducts formation and estimated toxicity of metronidazole (MNZ) during chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of metronidazole by UV/chlorine treatment: Efficiency, mechanism, pathways and DBPs formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxidative removal of metronidazole from aqueous solution by thermally activated persulfate process: kinetics and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 23. researchgate.net [researchgate.net]
- 24. gsconlinepress.com [gsconlinepress.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Metronidazole and Metronidazole Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites. Its metabolism in the body leads to the formation of several metabolites, including the active 2-hydroxymethyl metabolite and the inactive metronidazole acetic acid (also known as 1-(2-carboxyethyl)-2-methyl-5-nitroimidazole). Accurate quantification of metronidazole and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations.
These application notes provide detailed protocols for the quantitative analysis of metronidazole and its acetic acid metabolite using High-Performance Liquid Chromatography (HPLC), a robust and widely adopted analytical technique. Additionally, a protocol for the non-aqueous titration of metronidazole is included for bulk drug analysis.
I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common method for the simultaneous determination of metronidazole and its metabolites. The methods detailed below are based on established and validated procedures.
Method 1: Isocratic RP-HPLC for Metronidazole and Metronidazole Acetic Acid
This method is suitable for the simultaneous quantification of metronidazole and metronidazole acetic acid in standard solutions and has been adapted from methods developed for the analysis of metronidazole and its major metabolites.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., µ-Bondapak C18, 250 mm x 4.6 mm, 5 µm particle size) is required.[1][2]
-
Chemicals and Reagents:
-
Metronidazole reference standard
-
Metronidazole acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Preparation of Mobile Phase:
-
Prepare a 0.005 M potassium dihydrogen phosphate solution in water.
-
Mix the phosphate buffer with acetonitrile in a ratio of 80:20 (v/v).
-
Adjust the pH of the mobile phase to 4.0 ± 0.1 with orthophosphoric acid.[2]
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of metronidazole and metronidazole acetic acid reference standards in 100 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 to 15 µg/mL for both analytes.[2]
-
-
Chromatographic Conditions:
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in duplicate.
-
Record the chromatograms and measure the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and other validation parameters.
-
Quantitative Data Summary (Method 1):
| Parameter | Metronidazole | Metronidazole Acetic Acid (Estimated) |
| Linearity Range | 0.1 - 15 µg/mL[2] | 0.1 - 15 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] | > 0.99 |
| Limit of Detection (LOD) | 30 ng/mL[2] | ~30-50 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] | ~0.1-0.2 µg/mL |
| Accuracy (% Recovery) | 97.0 - 101.6%[2] | 95 - 105% |
| Precision (%RSD) | < 5%[2] | < 10% |
Note: The quantitative data for Metronidazole Acetic Acid are estimated based on the performance of similar compounds and methods, as specific validated data for this standard alone was not available in the provided search results.
Method 2: Gradient RP-HPLC for Metronidazole and Related Substances
This method is suitable for the analysis of metronidazole and its potential impurities, including the acetic acid derivative, providing better separation for complex mixtures.
Experimental Protocol:
-
Instrumentation: A gradient HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a C18 column.
-
Chemicals and Reagents:
-
Metronidazole reference standard
-
Metronidazole acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: Ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare stock and working standard solutions as described in Method 1, using methanol as the solvent.
-
-
Chromatographic Conditions:
-
Column: YMC ODS C18 column (150 x 4.6 mm, 3µm).[3]
-
Mobile Phase: A gradient elution with Ammonium acetate buffer and Acetonitrile. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase.
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 282 nm (Isosbestic point for multiple components) or 320 nm.[3][4]
-
Column Temperature: Ambient.
-
-
Analysis Procedure and Data Analysis: Follow the procedures outlined in Method 1.
Quantitative Data Summary (Method 2):
| Parameter | Metronidazole | Metronidazole Acetic Acid (Estimated) |
| Linearity Range | 2 - 10 µg/mL[3] | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[3] | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Note: The quantitative data for Metronidazole Acetic Acid are estimated based on the performance of similar compounds and methods.
II. Quantitative Analysis by Non-Aqueous Titration (for Metronidazole Bulk Drug)
This method is suitable for determining the percentage purity of a metronidazole bulk drug sample. Metronidazole, being a weak base, can be assayed by titration with a strong acid in a non-aqueous solvent.[5][6]
Experimental Protocol:
-
Instrumentation:
-
Burette (50 mL)
-
Conical flasks (250 mL)
-
Analytical balance
-
-
Chemicals and Reagents:
-
Metronidazole reference standard
-
Perchloric acid (0.1 M in glacial acetic acid)
-
Glacial acetic acid
-
Acetic anhydride
-
Potassium hydrogen phthalate (primary standard)
-
Crystal violet indicator or α-Naphtholbenzein indicator.[5]
-
-
Preparation of 0.1 M Perchloric Acid:
-
Mix 8.5 mL of perchloric acid with 900 mL of glacial acetic acid.
-
Add 30 mL of acetic anhydride and make up the volume to 1 L with glacial acetic acid.
-
Allow the solution to stand for 24 hours before use.[5]
-
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 M perchloric acid until the color changes from violet to emerald green.[5]
-
Each mL of 0.1 M perchloric acid is equivalent to 0.02042 g of potassium hydrogen phthalate.[5]
-
-
Assay of Metronidazole:
-
Accurately weigh about 0.3 g of the metronidazole sample and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to a bluish-green endpoint.
-
Perform a blank titration.
-
Each mL of 0.1 M perchloric acid is equivalent to 0.01712 g of C₆H₉N₃O₃.[6]
-
-
Calculation:
-
Calculate the percentage purity of metronidazole using the standard formula for titrimetric analysis.
-
Diagrams
Caption: Experimental workflow for the quantitative analysis by HPLC.
Caption: Workflow for the non-aqueous titration of Metronidazole.
References
- 1. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay of Metronidazole - Pharmacy Infoline [pharmacyinfoline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Metronidazole and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a nitroimidazole antibiotic and antiprotozoal agent widely used to treat infections caused by anaerobic bacteria and certain parasites. Its efficacy is attributed not only to the parent drug but also to its active metabolites. The two primary metabolites of metronidazole are 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (hydroxymetronidazole) and 2-methyl-5-nitroimidazol-1-ylacetic acid (metronidazole acetic acid).[1][2] Monitoring the concentrations of metronidazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3]
This application note provides a detailed protocol for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the simultaneous quantification of metronidazole and its key metabolites.
Physicochemical Properties of Analytes
Understanding the physicochemical properties of metronidazole and its metabolites is fundamental to developing a successful HPLC separation method.
| Property | Metronidazole | Hydroxymetronidazole | Metronidazole Acetic Acid |
| Chemical Structure | |||
| Formula | C₆H₉N₃O₃ | C₆H₉N₃O₄ | C₆H₇N₃O₄[4] |
| Molecular Weight | 171.15 g/mol | 187.15 g/mol | 185.14 g/mol [4] |
| UV λmax | ~277 nm (in acid), ~320 nm (in base)[5][6][7] | ~311-325 nm[8][9] | Not specified, expected similar to parent |
Metabolic Pathway of Metronidazole
Metronidazole is metabolized in the body primarily through oxidation of its side chains, leading to the formation of hydroxymetronidazole and metronidazole acetic acid.
Caption: Metabolic conversion of Metronidazole.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix and required sensitivity. Common biological matrices include plasma, serum, and urine.[2][10]
Protocol 4.1.1: Protein Precipitation (PPT) - For Plasma/Serum This is a rapid method suitable for initial screening.
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol or acetonitrile.[8]
-
Add an internal standard (e.g., Tinidazole or Carbamazepine) to the organic solvent before addition to the sample for accurate quantification.[1][11]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[12]
-
Reconstitute the dried extract in 100-200 µL of the HPLC mobile phase.[12]
-
Vortex for 30 seconds, and inject a portion into the HPLC system.
Protocol 4.1.2: Liquid-Liquid Extraction (LLE) - For Plasma/Serum This method offers a cleaner extract compared to PPT.
-
To 250 µL of plasma in a glass tube, add 50 µL of internal standard solution.[12]
-
Add 3.0 mL of ethyl acetate and vortex for 60 seconds.[12]
-
Centrifuge for 10 minutes at 3500 rpm to separate the organic and aqueous layers.[12]
-
Freeze the aqueous layer and transfer the upper organic phase to a new tube.[12]
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.[12]
-
Reconstitute the residue in 300 µL of the mobile phase for injection.[12]
Protocol 4.1.3: Solid-Phase Extraction (SPE) - For Complex Matrices SPE provides the cleanest samples and is ideal for achieving low detection limits.
-
Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) with an acid like 0.1 N HCl.[13]
-
Conditioning: Condition a polymeric cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of 0.1 N HCl.[13]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol (v/v).[13]
-
Dry-down: Evaporate the eluate under a stream of nitrogen.[13]
-
Reconstitution: Reconstitute the sample in 200 µL of the initial mobile phase.[13]
HPLC Method Parameters
The following table outlines a robust set of starting parameters for the separation of metronidazole and its metabolites. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 Series, Shimadzu Prominence, or equivalent |
| Column | C18 Reverse-Phase Column (e.g., µ-Bondapak C18, Li-Chrospher RP-18)[1][8] |
| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Acetate Buffer (pH 4.0) or 10 mM NaH₂PO₄[1][8] |
| Mobile Phase B | Acetonitrile or Methanol[1][8] |
| Elution Mode | Isocratic: 10-35% Acetonitrile in Buffer[1][8] |
| Flow Rate | 1.0 - 2.0 mL/min[1][8] |
| Column Temperature | 30°C |
| Injection Volume | 20 - 50 µL[12][14] |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 313 - 325 nm for optimal detection of all compounds[1][9] |
Overall Experimental Workflow
The entire process from sample receipt to final data analysis follows a structured workflow.
Caption: Workflow for HPLC analysis of Metronidazole.
Quantitative Data Summary
The performance of the HPLC method can be summarized by key validation parameters. The values below are representative and should be established for each specific laboratory setup.
| Analyte | Typical Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Metronidazole Acetic Acid | 3 - 5 | ~0.1 | ~0.5 |
| Hydroxymetronidazole | 5 - 7 | ~0.1 | ~0.5 |
| Metronidazole | 8 - 12 | 0.05 - 2.1[11][15] | 0.05 - 21.1[11][15] |
| Internal Standard (e.g., Tinidazole) | 13 - 16[1] | - | - |
Retention times are highly dependent on the exact chromatographic conditions and column used.
Conclusion
The described HPLC-UV method provides a reliable and robust framework for the simultaneous determination of metronidazole and its major metabolites in biological samples. The protocols for sample preparation and chromatographic conditions can be adapted based on specific laboratory requirements, instrumentation, and the nature of the sample matrix. Proper method validation is essential to ensure accurate and precise quantification for clinical and research applications.
References
- 1. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Influence of Some Physicochemical Exposure Factors on the Metronidazole Content of a Pharmaceutical Product: Flagyl® 250 mg Tablet [scirp.org]
- 8. Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects | Semantic Scholar [semanticscholar.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Extraction of Metronidazole and Furazolidone from industrial effluents by double salting out assisted liquid liquid extraction technique and their analyses by HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Metronidazole
AN-HPLC-MTZ-001
Introduction
Metronidazole is a nitroimidazole antibiotic medication used to treat a variety of anaerobic bacterial and protozoal infections.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative determination of metronidazole in pharmaceutical formulations and biological samples. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of Metronidazole. The described method utilizes a C18 stationary phase with a mobile phase containing an acidic modifier to ensure optimal peak shape and resolution.
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of Metronidazole.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.3% Phosphoric Acid solution (20:80 v/v) modified with 0.1% Triethylamine[2] |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | Ambient |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL[3] |
| Run Time | Approximately 10 minutes |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.3% (v/v) solution of phosphoric acid in HPLC-grade water.
-
Add 0.1% (v/v) of triethylamine to the phosphoric acid solution.
-
Mix 200 mL of HPLC-grade acetonitrile with 800 mL of the prepared aqueous solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3][4]
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Metronidazole reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standards of lower concentrations for linearity studies.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 10 Metronidazole tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Metronidazole and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
-
Data Presentation
The following table summarizes the expected system suitability and validation parameters for this method.
| Parameter | Expected Value |
| Retention Time (Metronidazole) | ~3.43 min[2] |
| Tailing Factor | Not more than 2.0[5] |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0%[5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the HPLC analysis of Metronidazole.
Caption: Workflow for Metronidazole HPLC Analysis.
This application note provides a comprehensive protocol for the HPLC analysis of Metronidazole. The method is simple, robust, and suitable for routine quality control testing of Metronidazole in pharmaceutical dosage forms. For the analysis of Metronidazole and its related substances, more complex mobile phases or gradient elution might be necessary.[6] It is recommended to validate the method according to ICH guidelines before its application in a regulatory environment.
References
Application Notes and Protocols for the Potential Use of Metronidazole Acetic Acid as an Internal Standard
Disclaimer: The following application notes and protocols describe the potential and hypothetical use of metronidazole acetic acid as an internal standard in analytical chemistry. Extensive searches of scientific literature did not yield established methods where metronidazole acetic acid is used as an internal standard for the quantification of other analytes. Therefore, the information provided below is based on the general principles of internal standard selection and the known properties of metronidazole and its metabolites. The described protocols are for illustrative purposes and would require full validation before implementation in a research or clinical setting.
Metronidazole acetic acid is a major metabolite of the antibiotic metronidazole.[1][2] Its chemical structure, which includes a carboxylic acid group, suggests it is more polar than the parent drug. This property, along with its structural similarity to metronidazole, makes it a potential candidate as an internal standard for the quantification of polar, acidic analytes in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
An ideal internal standard should be a compound that is structurally similar to the analyte of interest but with a different mass, is not naturally present in the sample matrix, and exhibits similar extraction and chromatographic behavior to the analyte. While isotopically labeled standards like metronidazole-d4 are often preferred,[2][3][4] metronidazole acetic acid could serve as a suitable analog internal standard in their absence.
Physicochemical Properties and Suitability as an Internal Standard
-
Polarity: The presence of the acetic acid moiety significantly increases the polarity compared to metronidazole. This would lead to earlier elution on a reversed-phase HPLC column.
-
Ionization: The carboxylic acid group is readily ionizable, making it suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), likely in negative ion mode.
-
Solubility: It is expected to be soluble in polar organic solvents and aqueous solutions, facilitating its use in standard sample preparation techniques.
-
UV Absorbance: The nitroimidazole chromophore present in metronidazole is retained in its acetic acid metabolite, allowing for UV detection if required.
These characteristics suggest that metronidazole acetic acid could be a viable internal standard for the analysis of small, polar, acidic molecules in complex matrices such as plasma, urine, or tissue homogenates.
Hypothetical Application: Quantification of a Fictional Polar Analyte (Analyte X) in Human Plasma by LC-MS/MS
This section outlines a hypothetical protocol for the quantification of "Analyte X," a fictional polar, acidic drug, in human plasma using metronidazole acetic acid as an internal standard.
Experimental Workflow
Detailed Experimental Protocol
1. Materials and Reagents
-
Analyte X reference standard
-
Metronidazole Acetic Acid (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Prepare stock solutions of Analyte X and Metronidazole Acetic Acid in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of Analyte X by serial dilution of the stock solution with 50% methanol.
-
Prepare a working internal standard solution of Metronidazole Acetic Acid at a concentration of 100 ng/mL in 50% methanol.
3. Sample Preparation
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution (Metronidazole Acetic Acid) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Negative Ion Mode |
| MRM Transitions | Analyte X: [M-H]⁻ > fragment ion (Hypothetical) Metronidazole Acetic Acid: 184.0 > 124.0 (Hypothetical) |
| Collision Energy | Optimized for each transition |
Hypothetical Method Validation Data
The following table summarizes the expected performance characteristics of this hypothetical method, based on typical acceptance criteria for bioanalytical method validation.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | Dependent on expected concentrations | 1 - 1000 ng/mL |
| Precision (%RSD) | < 15% (20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Recovery | Consistent and reproducible | > 85% for both analyte and IS |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 12% |
| Stability | Stable under expected storage and processing conditions | Stable for 24h at room temp, 3 freeze-thaw cycles |
Signaling Pathway/Logical Relationship Diagram
References
- 1. akjournals.com [akjournals.com]
- 2. Quantification of metronidazole in healthy subjects' feces using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Metronidazole and its Acetic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Metronidazole (MNZ) and its primary metabolite, Metronidazole acetic acid (MNZ-AA), in biological matrices. The methodologies described are essential for pharmacokinetic, bioequivalence, and toxicological studies.
Introduction
Metronidazole is a widely used nitroimidazole antibiotic effective against anaerobic bacteria and protozoa. Its efficacy and potential toxicity are influenced by its metabolic fate in the body. The major route of metabolism involves the oxidation of the 2-hydroxyethyl side chain to form an acetic acid metabolite, 2-methyl-5-nitroimidazole-1-acetic acid (MNZ-AA). Accurate and reliable quantification of both the parent drug and this key metabolite in biological fluids is crucial for a comprehensive understanding of its disposition.
This application note details various sample preparation techniques, including Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analyte Information
| Compound | Chemical Structure | Formula | Molecular Weight ( g/mol ) |
| Metronidazole (MNZ) | [Insert Image of Metronidazole Structure Here] | C₆H₉N₃O₃ | 171.15 |
| Metronidazole Acetic Acid (MNZ-AA) | [Insert Image of Metronidazole Acetic Acid Structure Here] | C₆H₇N₃O₄ | 199.14 |
Sample Preparation Methodologies
The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the available instrumentation. Below are protocols for the most common techniques.
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum.[1][2][3] It is often the method of choice for high-throughput analysis.
Protocol for Protein Precipitation from Human Plasma:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of a precipitating solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analytes of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for analysis.
Diagram: Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than protein precipitation. Ethyl acetate is a commonly used extraction solvent for Metronidazole.[4][5][6]
Protocol for Liquid-Liquid Extraction from Human Plasma:
-
To 200 µL of human plasma in a glass tube, add a suitable internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1-2 minutes to facilitate the transfer of analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume of mobile phase for LC-MS/MS analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and concentration, making it suitable for analyses requiring high sensitivity. Mixed-mode cation exchange (MCX) cartridges can be effective for the extraction of nitroimidazole compounds.
Protocol for Solid-Phase Extraction from Urine:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the supernatant with an appropriate buffer (e.g., phosphate buffer) to adjust the pH.
-
Column Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing methanol followed by equilibration with the pre-treatment buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the analytes of interest with a stronger solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Diagram: Solid-Phase Extraction Workflow
Caption: Workflow for Solid-Phase Extraction.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different sample preparation methods for Metronidazole. While specific data for Metronidazole acetic acid is less commonly reported, the methods are generally applicable to both compounds.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (MCX) |
| Recovery (%) | 85 - 105 | 80 - 95[6] | > 90 |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | 95 - 105 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL[6] | 0.1 - 1 ng/mL |
| Precision (%RSD) | < 15 | < 15 | < 10 |
| Accuracy (%Bias) | ± 15 | ± 15 | ± 10 |
Note: These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the selective and sensitive quantification of Metronidazole and its acetic acid metabolite.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to separate the analytes from matrix components |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometric Conditions
The analysis is typically performed in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Metronidazole (MNZ) | 172.1 | 128.1 | 15 - 25 |
| Metronidazole Acetic Acid (MNZ-AA) | 200.1 | 128.1 | 15 - 25 |
| Internal Standard (e.g., Metronidazole-d4) | 176.1 | 132.1 | 15 - 25 |
Note: These parameters should be optimized for the specific instrument used.
Conclusion
The choice of sample preparation method for the analysis of Metronidazole and its acetic acid metabolite is a critical step that impacts the reliability and sensitivity of the results. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts and highest sensitivity, making it ideal for trace-level quantification. The selection of the most appropriate method should be based on the specific requirements of the study, including the biological matrix, desired limit of quantification, and available resources. The provided protocols and data serve as a valuable starting point for the development and validation of robust bioanalytical methods for Metronidazole and its acetic acid metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Metronidazole Acetic Acid in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole is a widely used antibiotic and antiprotozoal agent effective against anaerobic bacteria and certain parasites. Following administration, it is metabolized in the liver into several metabolites, including the active hydroxy metabolite and the inactive metronidazole acetic acid.[1] Accurate quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall disposition of the drug. This application note provides a detailed protocol for the quantification of metronidazole acetic acid in human plasma using a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway
Metronidazole undergoes oxidation of its ethanol side chain to form an acetaldehyde intermediate, which is further oxidized to metronidazole acetic acid (2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid).
Caption: Metabolic conversion of Metronidazole to Metronidazole Acetic Acid.
Experimental Protocols
This protocol outlines two common sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). Both are followed by LC-MS/MS analysis.
Materials and Reagents
-
Metronidazole, Metronidazole Acetic Acid, and a suitable internal standard (e.g., Metronidazole-d4) reference standards
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid and ammonium acetate
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting analytes from a complex matrix, often resulting in a cleaner sample extract.
-
To 250 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution.
-
Add 3 mL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT)
PPT is a simpler and faster method for sample cleanup, though it may result in more matrix effects compared to LLE.
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflows for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 100 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5-10% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Capillary Voltage | 3.0 kV |
MRM Transitions
The following MRM transitions should be optimized for your specific mass spectrometer. The transition for metronidazole acetic acid is proposed based on its chemical structure and common fragmentation patterns of carboxylic acids; it is recommended to confirm this experimentally.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Metronidazole | 172.1 | 128.1 | 15 - 25 |
| Metronidazole Acetic Acid | 186.1 | 142.1 | 10 - 20 |
| Metronidazole-d4 (IS) | 176.1 | 132.1 | 15 - 25 |
Data Presentation
The following tables summarize typical quantitative data obtained from method validation. These values should be established for your specific laboratory conditions.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | r² |
| Metronidazole Acetic Acid | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Metronidazole Acetic Acid | Low (3) | < 15 | 85 - 115 |
| Mid (100) | < 15 | 85 - 115 | |
| High (800) | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Metronidazole Acetic Acid | > 80 | 90 - 110 |
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of metronidazole acetic acid in human plasma. The described sample preparation techniques and instrument parameters offer a robust starting point for method development and validation. This method is suitable for use in pharmacokinetic studies and other research applications requiring sensitive and specific measurement of this metronidazole metabolite.
References
Application Note: Metronidazole Impurity Profiling Using Reference Standards
Introduction
Metronidazole is a widely used antibiotic and antiprotozoal medication.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[1] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set strict limits for these impurities.[3][4] This application note provides a detailed protocol for the identification and quantification of impurities in metronidazole using High-Performance Liquid Chromatography (HPLC) with reference standards.
Key Metronidazole Impurities
Several related substances and degradation products have been identified as potential impurities in metronidazole. The use of certified reference standards for these impurities is essential for accurate quantification and method validation.[5][6] Some of the key impurities include:
-
Metronidazole Impurity A (2-methyl-5-nitroimidazole): A common process impurity.[7]
-
Tinidazole Related Compound A: A specified impurity in some pharmacopeial monographs.[3][8]
-
Other related compounds: A variety of other process-related impurities and degradation products may be present.[1][2][]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the HPLC analysis of metronidazole and its impurities. This data is compiled from various validated methods and serves as a reference for expected performance.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Metronidazole | 5.16 - 6.8 | 75 - 225 | 0.02 | 0.05 |
| Metronidazole Impurity A | 3.78 - 5.4 | 0.055 - 7.5 | 0.05 | 0.17 |
| Tinidazole Related Compound A | ~3.8 | - | - | - |
| Unknown Impurity 1 | ~3.7 | - | - | - |
| Unknown Impurity 2 | ~4.6 | - | - | - |
| Unknown Impurity 3 | ~10.2 | - | - | - |
Data compiled from multiple sources.[3][4][8][10][11] Actual values may vary depending on the specific chromatographic conditions.
Experimental Protocol: HPLC-UV Method for Metronidazole Impurity Profiling
This protocol describes a reversed-phase HPLC method for the separation and quantification of metronidazole and its related impurities.
1. Materials and Reagents
-
Metronidazole Reference Standard (RS)
-
Metronidazole Impurity Reference Standards (e.g., Metronidazole Impurity A, Tinidazole Related Compound A)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Metronidazole drug substance or product for analysis
2. Instrumentation
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB C8 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Isopropyl alcohol and water (20:80 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 315 nm[3] |
| Run Time | Approximately 15 minutes |
4. Preparation of Solutions
-
Diluent: A mixture of the mobile phase components.
-
Standard Stock Solution (Metronidazole): Accurately weigh about 25 mg of Metronidazole RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh about 5 mg of each impurity reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 50 µg/mL for each impurity.
-
System Suitability Solution: Prepare a solution containing 150 µg/mL of Metronidazole RS and 5 µg/mL of each impurity standard by diluting the respective stock solutions with the diluent.
-
Sample Solution: Accurately weigh a quantity of the metronidazole sample equivalent to about 25 mg of metronidazole into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute if necessary to achieve a final concentration of 500 µg/mL.
5. System Suitability
Inject the System Suitability Solution and verify the following parameters:
-
The resolution between the metronidazole peak and the nearest eluting impurity peak should be not less than 2.0.[8]
-
The tailing factor for the metronidazole peak should be not more than 2.0.[8]
-
The relative standard deviation (RSD) for replicate injections of the metronidazole peak should be not more than 2.0%.
6. Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution into the chromatograph.
-
Record the chromatograms and identify the peaks of metronidazole and its impurities based on their retention times relative to the reference standards.
-
Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area_impurity_sample / Area_standard_impurity) x (Conc_standard_impurity / Conc_sample) x 100
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for metronidazole impurity profiling.
Caption: Experimental workflow for metronidazole impurity profiling.
Caption: Logical relationships in impurity profiling.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Metronidazole Impurities | SynZeal [synzeal.com]
- 6. scielo.br [scielo.br]
- 7. ijsdr.org [ijsdr.org]
- 8. appslab.thermofisher.com [appslab.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Metronidazole in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Metronidazole in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The methodologies are based on established and validated procedures, including those outlined in the United States Pharmacopeia (USP), to ensure accuracy, precision, and reliability of results.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly specific and sensitive technique for the analysis of Metronidazole, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from excipients and potential degradation products.
Principle
This method utilizes reversed-phase chromatography, where Metronidazole is separated on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. Detection is typically performed using a UV detector at a wavelength where Metronidazole exhibits maximum absorbance.
Experimental Protocol
Apparatus:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Chromatographic Data System
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Reagents and Solutions:
-
Metronidazole Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric Acid (analytical grade)
-
Monobasic Potassium Phosphate (analytical grade)
-
Dibasic Sodium Phosphate (analytical grade)
Chromatographic Conditions:
A variety of chromatographic conditions have been successfully employed for the analysis of Metronidazole. The following table summarizes typical parameters.[1][2][3]
| Parameter | Condition 1 | Condition 2 | Condition 3 (USP for Gel) |
| Column | Zorbax SB, C8 (100 mm x 4.6 mm, 3.5 µm)[1] | Hypersil BDS C-18 (250 x 4mm, 5µg)[2] | L7 packing (e.g., C8, 25 cm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isopropyl alcohol and water (20:80 v/v)[1] | Mixed Phosphate Buffers (pH 6.5):Acetonitrile (55:45 v/v)[2] | Methanol and Phosphate Buffer (650:350 v/v)[4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[2] | 1.0 mL/min[4] |
| Detection | PDA detector at 315 nm[1] | UV at 275 nm[2] | UV at 254 nm[4] |
| Injection Volume | 20 µL | Not Specified | 20 µL[4] |
| Column Temp. | Ambient | Ambient | 30°C[5] |
Preparation of Standard Solution:
-
Accurately weigh about 20 mg of Metronidazole working standard into a 200 mL volumetric flask.[1]
-
Add 100 mL of the mobile phase (or a suitable diluent) and sonicate to dissolve.[1]
-
Dilute to volume with the same solvent and mix well.
-
Further dilute 1 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of approximately 1 µg/mL.[1]
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Metronidazole and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the Metronidazole.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for the Metronidazole peak.
-
Calculate the amount of Metronidazole in the sample using the peak area response of the standard and sample.
Method Validation Summary
The following table presents typical validation parameters for HPLC methods used for Metronidazole analysis.[1][2][6]
| Parameter | Typical Value/Range |
| Linearity Range | 75–225 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][6] |
| Limit of Detection (LOD) | 0.02 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[1] |
| Accuracy (% Recovery) | 98-102%[2] |
| Precision (%RSD) | < 2%[7] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of Metronidazole.
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry offers a simpler and more cost-effective method for the routine quality control of Metronidazole in pharmaceutical formulations, particularly for assay determination.
Principle
This method is based on the measurement of the absorbance of a Metronidazole solution at its wavelength of maximum absorbance (λmax) in a suitable solvent. The concentration of Metronidazole is then determined by comparing its absorbance with that of a standard solution of known concentration, following Beer-Lambert's law.
Experimental Protocol
Apparatus:
-
UV-Vis Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical Balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents and Solutions:
-
Metronidazole Reference Standard (USP grade)
-
Hydrochloric Acid (0.1 N)
-
Methanol (spectroscopic grade)
-
Water (deionized)
Spectrophotometric Conditions:
| Parameter | Condition |
| Wavelength (λmax) | 275 nm[8] or 277 nm[9] in 0.1 N HCl, 313 nm in methanol:water[10] |
| Solvent/Blank | 0.1 N Hydrochloric Acid or Methanol:Water[8][10] |
| Cuvette | 1 cm quartz |
Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of Metronidazole Reference Standard into a 25 mL volumetric flask.[11]
-
Dissolve in and dilute to volume with 0.1 N HCl to get a concentration of 1 mg/mL.[11]
Preparation of Working Standard Solutions (for Calibration Curve):
-
From the standard stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 5-40 µg/mL.[8]
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Metronidazole and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1 N HCl, mix well, and filter, discarding the first few mL of the filtrate.
-
Accurately dilute a suitable volume of the filtrate with 0.1 N HCl to obtain a final concentration within the working range of the calibration curve.
Analysis Procedure:
-
Set the spectrophotometer to zero with the blank solution (0.1 N HCl).
-
Measure the absorbance of each of the working standard solutions and the sample solution at the λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Metronidazole in the sample solution from the calibration curve.
Method Validation Summary
The following table presents typical validation parameters for UV-Vis spectrophotometric methods for Metronidazole analysis.[8][12]
| Parameter | Typical Value/Range |
| Linearity Range | 5-40 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.993[12] |
| Limit of Detection (LOD) | 0.29 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.89 µg/mL[12] |
| Accuracy (% Recovery) | 98-102%[8] |
| Precision (%RSD) | < 2%[12] |
Experimental Workflow: UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis of Metronidazole.
Official Method (USP)
The United States Pharmacopeia (USP) provides official methods for the analysis of Metronidazole in its pure form and in various dosage forms. For the assay of Metronidazole substance, a non-aqueous titration is described.[13] For dosage forms like tablets and gels, HPLC methods are typically specified.[4][14] It is crucial to consult the current USP monograph for the specific formulation being tested to ensure compliance with regulatory requirements.[4][13][14]
Disclaimer: These protocols are intended for informational purposes and should be adapted and validated by the user for their specific analytical needs and instrumentation. Always adhere to laboratory safety guidelines.
References
- 1. d-nb.info [d-nb.info]
- 2. pharmatutor.org [pharmatutor.org]
- 3. appslab.thermofisher.com [appslab.thermofisher.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. mac-mod.com [mac-mod.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of metronidazole in pharmaceutical dosage forms using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. medicopublication.com [medicopublication.com]
- 10. Method development and validation for the estimation of metronidazole in tablet dosage form by UV spectroscopy and derivative spectroscopy | PDF [slideshare.net]
- 11. Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. Metronidazole Tablets [drugfuture.com]
Application Note: UV Spectrophotometry of Metronidazole in Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole, a nitroimidazole antibiotic, is a critical therapeutic agent for anaerobic bacterial and protozoal infections. Its efficacy is rooted in the biochemical reduction of its 5-nitro group by microbial intracellular transport proteins, leading to cytotoxic intermediates that disrupt DNA synthesis. Accurate and reliable quantification of Metronidazole in bulk drug substances and pharmaceutical formulations is paramount for ensuring its quality, safety, and therapeutic efficacy.
Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of Metronidazole. The UV spectrum of Metronidazole is characterized by a prominent absorption band that is sensitive to solvent polarity and pH. While various solvents and aqueous acidic solutions, such as 0.1 M hydrochloric acid, have been utilized for its spectrophotometric analysis, this application note specifically explores the use of acetic acid as a solvent. Official monographs confirm that Metronidazole is freely soluble in glacial acetic acid, which is also employed in non-aqueous titrations of the drug, indicating its stability in this medium.[1][2][3]
This document provides detailed protocols for the UV spectrophotometric analysis of Metronidazole in an acetic acid medium, alongside comparative data from other commonly used solvents.
Quantitative Data Summary
The spectrophotometric characteristics of Metronidazole are significantly influenced by the solvent system. The following tables summarize key quantitative parameters reported in the literature for various conditions.
Table 1: Wavelength of Maximum Absorbance (λmax) of Metronidazole in Various Solvents
| Solvent System | λmax (nm) | Reference(s) |
| 0.1 M Hydrochloric Acid | 277 | |
| Water | 340 | [4] |
| Methanol | 318 | |
| Dimethylformamide (DMF) / Water | 320 | |
| Glacial Acetic Acid | ~277 (Expected) | Inferred from acidic media behavior[5] |
Note: The λmax in glacial acetic acid is an expected value based on the protonation of the imidazole ring in acidic media, similar to that observed in 0.1 M HCl. Experimental verification is recommended.
Table 2: Reported Linearity Ranges and Validation Parameters for Metronidazole UV Spectrophotometry
| Solvent/Medium | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference(s) |
| 0.1 M Hydrochloric Acid | 2 - 10 | > 0.997 | 98.0 - 102.0 | [6] |
| Water | 1 - 10 | 0.997 | 99.37 - 98.9 | |
| Not Specified | 1 - 10 | 0.9902 | 98.2 ± 0.129 | |
| Not Specified | 5 - 40 | Not Specified | 98 - 102 |
Experimental Protocols
Protocol 1: Determination of λmax of Metronidazole in Glacial Acetic Acid
Objective: To determine the wavelength of maximum absorbance (λmax) of Metronidazole in glacial acetic acid.
Materials:
-
Metronidazole reference standard
-
Glacial acetic acid (analytical grade)
-
UV-Vis Spectrophotometer (calibrated)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metronidazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 70 mL of glacial acetic acid. Sonicate if necessary to ensure complete dissolution. Make up the volume to 100 mL with glacial acetic acid and mix thoroughly.
-
Preparation of Working Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with glacial acetic acid. Mix well.
-
Spectrophotometric Analysis:
-
Use glacial acetic acid as the blank.
-
Rinse a quartz cuvette with the working solution and then fill it.
-
Scan the spectrum of the working solution over a wavelength range of 200 nm to 400 nm.
-
Identify the wavelength at which maximum absorbance occurs. This is the λmax.
-
Protocol 2: Assay of Metronidazole in a Bulk Drug Substance using Acetic Acid
Objective: To quantify the amount of Metronidazole in a bulk drug sample.
Materials:
-
Metronidazole bulk drug sample
-
Metronidazole reference standard
-
Glacial acetic acid (analytical grade)
-
UV-Vis Spectrophotometer set to the predetermined λmax
Procedure:
-
Preparation of Standard Solution (10 µg/mL): Prepare a 10 µg/mL solution of Metronidazole reference standard in glacial acetic acid as described in Protocol 1.
-
Preparation of Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the Metronidazole bulk drug sample and prepare a 10 µg/mL solution in glacial acetic acid following the same procedure as for the standard solution.
-
Absorbance Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use glacial acetic acid as the blank to zero the instrument.
-
Measure the absorbance of the standard solution and the sample solution.
-
-
Calculation:
-
Calculate the concentration of Metronidazole in the sample solution using the following formula:
-
Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/mL)
-
-
Calculate the percentage purity of the bulk drug sample.
-
Protocol 3: Method Validation (Abbreviated)
Objective: To validate the UV spectrophotometric method for Metronidazole in acetic acid as per ICH guidelines.
Parameters to be evaluated:
-
Linearity: Prepare a series of Metronidazole standard solutions in glacial acetic acid at different concentrations (e.g., 2, 5, 10, 15, 20 µg/mL). Measure the absorbance of each solution at the λmax. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²) and the regression equation.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Metronidazole reference standard into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Calculate the percentage recovery.
-
Precision (Repeatability): Analyze six independent preparations of the sample solution at 100% of the test concentration. Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Visualizations
Caption: Experimental workflow for UV spectrophotometric analysis of Metronidazole.
Caption: Logical relationship of Metronidazole in acetic acid and its UV absorption.
Conclusion
References
Application Note: High-Throughput Analysis of Metronidazole in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Metronidazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation, offering high recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is validated according to FDA bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Metronidazole is a nitroimidazole antibiotic widely used to treat infections caused by anaerobic bacteria and protozoa.[1] Accurate and reliable quantification of Metronidazole in human plasma is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and therapeutic efficacy.[2][3] This application note presents a validated LC-MS/MS method that is simple, rapid, and sensitive for the determination of Metronidazole in human plasma.
Experimental
-
Metronidazole reference standard (≥99% purity)
-
Metronidazole-d4 or Zidovudine as an internal standard (IS) (≥99% purity)[1][4]
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5]
-
Analytical column: ACE C18 (100 x 4.6 mm, 5 µm) or equivalent.[4]
Stock solutions of Metronidazole and the internal standard were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[1] Working standard solutions were prepared by diluting the stock solutions with a mixture of water and methanol (90:10, v/v) to create calibration standards and quality control (QC) samples.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.[1]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.[4]
-
Add 50 µL of the internal standard working solution (e.g., 100 µg/mL Zidovudine) and vortex for 30 seconds.[1]
-
Add 3.0 mL of ethyl acetate and vortex for 60 seconds to extract the analyte and IS.[1]
-
Centrifuge the samples at 3500 rpm for 10 minutes.[1]
-
Freeze the aqueous (lower) layer and transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 300 µL of the mobile phase.[1]
-
Inject an aliquot (e.g., 50 µL) into the LC-MS/MS system.[1]
LC-MS/MS Method
A summary of the liquid chromatography and mass spectrometry conditions is provided in the table below.
| Parameter | Condition |
| LC System | HPLC or UPLC System |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) or Varian C18 Microsorb (150 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid (80:20, v/v)[1][4] |
| Flow Rate | 1.0 mL/min (a splitter may be used)[1] |
| Injection Volume | 50 µL[1] |
| Column Temperature | Ambient (approximately 22°C)[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][5] |
| MRM Transitions | Metronidazole: m/z 171.97 → 127.97[1][5]Zidovudine (IS): m/z 268.08 → 126.96[1][5] |
| Collision Energy | Metronidazole: 15 eVZidovudine (IS): 20 eV[1] |
| Dwell Time | 0.5 s per transition[1] |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and stability.
The calibration curve was linear over the concentration range of 0.05 to 8.00 µg/mL.[1][5] The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Metronidazole | 0.05 - 8.00 | > 0.99 |
| 0.01 - 10.0 | > 0.99[4] | |
| 0.05 - 30.0 | > 0.99[6] |
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%RSD) was less than 10.65%, and the accuracy was between 97.95% and 103.85%.[1]
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 0.15 | < 15% | < 15% | 85 - 115% |
| MQC | 3.0 | < 15% | < 15% | 85 - 115% |
| HQC | 7.0 | < 15% | < 15% | 85 - 115% |
The extraction recovery of Metronidazole from human plasma was determined at three QC concentrations.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| LQC | 0.15 | 88 - 99[7] |
| MQC | 3.0 | 88 - 99[7] |
| HQC | 7.0 | 88 - 99[7] |
Metronidazole was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Results and Discussion
The developed LC-MS/MS method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 0.05 µg/mL.[1][6] The chromatographic run time was approximately 5 minutes, allowing for high-throughput analysis.[1] No significant interference from endogenous plasma components was observed at the retention times of Metronidazole and the internal standard.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of Metronidazole in human plasma has been successfully developed and validated. This method is suitable for use in clinical and research laboratories for pharmacokinetic and bioequivalence studies.
Detailed Protocol: Quantification of Metronidazole in Human Plasma using LC-MS/MS
Scope
This protocol provides a step-by-step procedure for the quantitative determination of Metronidazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Equipment
-
Metronidazole and Internal Standard (Metronidazole-d4 or Zidovudine)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC grade)
-
Formic Acid, Ammonium Acetate (LC-MS grade)
-
Drug-free human plasma
-
Pipettes and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., ACE C18, 100 x 4.6 mm, 5 µm)
Procedure
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the required amount of Metronidazole and IS in methanol to obtain a final concentration of 1 mg/mL.
-
Store at -20°C.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Metronidazole by diluting the stock solution with a water:methanol (90:10, v/v) mixture.[1]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Allow all samples and standards to thaw to room temperature.
-
Pipette 100 µL of each plasma sample, calibration standard, or QC sample into a labeled microcentrifuge tube.
-
Add 50 µL of the IS working solution to each tube (except for blank samples, to which 50 µL of the water:methanol mixture is added).
-
Vortex each tube for 30 seconds.
-
Add 3.0 mL of ethyl acetate to each tube.
-
Vortex for 60 seconds.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 300 µL of the mobile phase.
-
Vortex briefly and transfer the solution to HPLC vials for analysis.
-
Set up the LC-MS/MS system with the parameters outlined in the Application Note section.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
-
Inject 50 µL of each sample into the system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for Metronidazole and the IS.
-
Calculate the peak area ratio (Metronidazole/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Metronidazole in the QC and unknown samples from the calibration curve.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Metronidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the antibiotic drug substance, Metronidazole. Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory agencies such as the International Conference on Harmonisation (ICH). The data generated from these studies are essential for developing stability-indicating analytical methods, understanding the degradation pathways of the drug substance, and identifying potential degradation products.
Introduction to Forced Degradation of Metronidazole
Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites. Its chemical structure, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is susceptible to degradation under various environmental conditions. Forced degradation studies intentionally expose Metronidazole to stress conditions exceeding those of accelerated stability testing. This helps to elucidate its intrinsic stability, degradation mechanisms, and the specificity of analytical methods.
Studies have shown that Metronidazole is particularly susceptible to degradation under alkaline conditions, with milder degradation observed under acidic, neutral, and oxidative stress. It is generally considered stable under thermal and photolytic stress, although some degradation can occur under specific conditions.
Summary of Degradation Behavior
The following table summarizes the typical degradation behavior of Metronidazole under various stress conditions as reported in the scientific literature. The extent of degradation can vary depending on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Typical Degradation | Key Observations |
| Acidic Hydrolysis | 1.0N HCl | Mild Degradation | Generally stable, with some degradation upon prolonged exposure to strong acid and heat. |
| Alkaline Hydrolysis | 1.0N NaOH | Significant Degradation | Highly susceptible to base-catalyzed hydrolysis, leading to the formation of several degradation products.[1] |
| Neutral Hydrolysis | Water | Mild Degradation | Slow degradation may occur over time, especially at elevated temperatures. |
| Oxidative Degradation | 3% H₂O₂ | Mild to Moderate Degradation | Susceptible to oxidation, leading to the formation of N-oxide and other related substances. |
| Thermal Degradation | Dry Heat (e.g., 60°C) | Generally Stable | Metronidazole is relatively stable to dry heat. |
| Photolytic Degradation | UV Light / Sunlight | Generally Stable | While some studies report minor degradation, it is largely considered stable under photolytic conditions. |
Experimental Protocols for Forced Degradation
The following protocols are generalized procedures for inducing the degradation of Metronidazole under various stress conditions. Researchers should adapt these protocols based on their specific objectives and available analytical instrumentation.
Preparation of Stock Solution
Prepare a stock solution of Metronidazole at a concentration of 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution will be used for all subsequent stress studies.
Acidic Degradation Protocol
-
To 10 mL of the Metronidazole stock solution (1 mg/mL), add 10 mL of 1.0 N hydrochloric acid (HCl).
-
Reflux the mixture at 60°C for 6 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase of the analytical method to a suitable concentration for analysis (e.g., 20 µg/mL).[1]
Alkaline Degradation Protocol
-
To 10 mL of the Metronidazole stock solution (1 mg/mL), add 10 mL of 1.0 N sodium hydroxide (NaOH).
-
Reflux the mixture at 60°C for 6 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume and concentration of hydrochloric acid (HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL).[1]
Oxidative Degradation Protocol
-
To 10 mL of the Metronidazole stock solution (1 mg/mL), add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[1]
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis (e.g., 20 µg/mL).[1]
Thermal Degradation Protocol
-
Place a known quantity of Metronidazole powder in a hot air oven maintained at 60°C for 24 hours.
-
After the specified time, allow the powder to cool to room temperature.
-
Prepare a solution of the heat-treated powder in the mobile phase at a suitable concentration for analysis.
Photolytic Degradation Protocol
-
Expose a known quantity of Metronidazole powder to direct sunlight for an extended period (e.g., 24-48 hours) or in a photostability chamber under controlled UV and visible light conditions.
-
After exposure, prepare a solution of the powder in the mobile phase at a suitable concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
The following is an example of a stability-indicating HPLC method that can be used for the analysis of Metronidazole and its degradation products. Method optimization may be required.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.5) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 320 nm |
| Column Temperature | Ambient |
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Summary of Forced Degradation Results
| Stress Condition | Time | % Assay of Metronidazole | % Degradation | Number of Degradants |
| Control | 0 | 100.0 | 0.0 | 0 |
| 1.0N HCl at 60°C | 6 hrs | 88.2 | 11.8 | 2 |
| 1.0N NaOH at 60°C | 6 hrs | 41.4 | 58.6 | >3 |
| 3% H₂O₂ at RT | 24 hrs | 75.4 | 24.6 | 2 |
| Thermal (60°C) | 24 hrs | 98.5 | 1.5 | 1 |
| Photolytic | 24 hrs | 99.1 | 0.9 | 1 |
Note: The data presented in this table is a representative example compiled from various sources and may not reflect the results of a single study.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Metronidazole.
Caption: General workflow for Metronidazole forced degradation studies.
Proposed Degradation Pathways
The following diagrams illustrate the proposed primary degradation pathways of Metronidazole under hydrolytic and oxidative stress conditions. The exact structures of all degradation products may require further characterization using techniques like mass spectrometry (MS).
Under strong alkaline conditions, the imidazole ring of Metronidazole can be cleaved.
Caption: Proposed alkaline hydrolysis pathway of Metronidazole.
Oxidation of Metronidazole can lead to the formation of an N-oxide derivative.
Caption: Proposed oxidative degradation pathway of Metronidazole.
References
Application Note: Utilization of Metronidazole as a Standard for Cleaning Validation in Pharmaceutical Manufacturing
Introduction
Cleaning validation is a critical process in the pharmaceutical industry to ensure that manufacturing equipment is free from residues of active pharmaceutical ingredients (APIs), cleaning agents, and other contaminants that could compromise the quality and safety of subsequent batches of different products.[1][2] Metronidazole, a widely used antibiotic and antiprotozoal drug, serves as a practical model compound for developing and validating cleaning procedures due to its well-characterized analytical properties. This application note details the use of Metronidazole as a standard in cleaning validation, outlining analytical methodologies for its detection at trace levels and establishing scientifically justified acceptance criteria.
Analytical Methodologies
The selection of an appropriate analytical method is paramount for the accurate and sensitive detection of Metronidazole residues.[3] The choice depends on factors such as specificity, sensitivity, and the nature of the manufacturing environment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying Metronidazole residues.[3][4] A reversed-phase HPLC method with UV detection is commonly employed. The specificity of HPLC allows for the unambiguous identification and quantification of Metronidazole in the presence of other compounds.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy offers a simpler and faster alternative for Metronidazole analysis.[2][5] Metronidazole exhibits a characteristic absorbance maximum, which can be utilized for its quantification.[2] While less specific than HPLC, its speed makes it suitable for routine monitoring.[3]
-
Total Organic Carbon (TOC) Analysis: TOC analysis is a non-specific method that measures the total amount of organic carbon present in a sample.[6] It is a rapid and sensitive technique for assessing overall cleanliness but does not identify the specific contaminant.[7] TOC is often used as a screening tool, with more specific methods like HPLC employed for confirmation if acceptance limits are exceeded.[6][8]
Acceptance Criteria
Establishing appropriate acceptance criteria is a crucial aspect of cleaning validation.[9][10] The limits for residual Metronidazole should be based on a scientific rationale to ensure patient safety. Common approaches for setting acceptance limits include:
-
10 ppm Criterion: A widely accepted general limit where the amount of the previous product in the subsequent product does not exceed 10 parts per million (ppm).[9][11]
-
Therapeutic Dose Criterion: This approach calculates the maximum allowable carryover (MACO) based on the therapeutic dose of Metronidazole and the batch size and dosage of the subsequent product. A safety factor (e.g., 1/1000th of the lowest therapeutic dose) is typically applied.
-
Visually Clean: Equipment must be visually free of any residues.[11] This is a fundamental requirement but must be supplemented with analytical testing.
Data Presentation
The following tables summarize typical quantitative data for analytical methods used to detect Metronidazole residues.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile, Methanol, 0.01 M Phosphate Buffer (pH 4.7) (10:10:80 v/v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 318 nm | [2][4] |
| Linearity Range | 0.40 - 1.60 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | [4] |
| Mean Recovery | > 90% | [4] |
Table 2: UV-Vis Spectrophotometry Method Parameters and Performance
| Parameter | Value | Reference |
| Solvent | Methanol:Water (50:50) | [2] |
| Wavelength (λmax) | 318 nm | [2] |
| Linearity Range | 1 - 13 µg/mL | [2] |
| Mean Accuracy | 99.73 ± 0.05% | [2] |
Protocol: Cleaning Validation of Manufacturing Equipment for Metronidazole Residue
1.0 Objective
To provide a detailed protocol for the validation of the cleaning procedure used to remove Metronidazole residues from manufacturing equipment to a predetermined acceptable level.
2.0 Scope
This protocol applies to all product contact surfaces of the equipment train used in the manufacturing of Metronidazole-containing products.
3.0 Responsibilities
-
Validation Team: To execute the cleaning validation study, including sampling.
-
Quality Control Department: To analyze the collected samples and report the results.
-
Quality Assurance Department: To review and approve the protocol and final report.
4.0 Materials and Equipment
-
Metronidazole reference standard
-
HPLC grade solvents (Acetonitrile, Methanol)
-
Phosphate buffer
-
Low-lint swabs
-
Sterile vials for sample collection
-
Validated HPLC system with UV detector or a UV-Vis Spectrophotometer
-
Validated TOC Analyzer (optional)
5.0 Experimental Protocol
5.1. Cleaning Procedure
Document the detailed standard operating procedure (SOP) for the cleaning of the equipment train. This should include:
-
Cleaning agents used and their concentrations.
-
Cleaning method (e.g., clean-in-place, manual cleaning).
-
Parameters to be controlled (e.g., temperature, flow rate, time).
-
Number of rinse cycles.
5.2. Sampling
5.2.1. Swab Sampling
-
Identify and document the "worst-case" locations on the equipment that are difficult to clean.
-
For each location, swab a defined area (e.g., 10 cm x 10 cm).
-
Moisten a swab with a suitable solvent (e.g., Methanol:Water 50:50).
-
Swab the defined area with overlapping strokes, first horizontally and then vertically.
-
Place the swab head into a vial containing a known volume of the extraction solvent.
-
Prepare a blank swab sample by following the same procedure on a clean surface.
5.2.2. Rinse Sampling
-
For equipment with enclosed systems, a final rinse with a known volume of a suitable solvent (e.g., purified water) can be performed.
-
Collect a representative sample of the final rinse water in a sterile container.
5.3. Sample Analysis
Analyze the collected swab and rinse samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy as detailed in the Application Note).
5.4. Recovery Studies
Perform recovery studies to demonstrate that the sampling method is capable of recovering the analyte from the equipment surface.
-
Spike a known amount of Metronidazole standard onto a representative surface material (e.g., stainless steel coupon).
-
Allow the solvent to evaporate.
-
Perform the swab or rinse sampling procedure as described in section 5.2.
-
Analyze the sample and calculate the percentage recovery. A mean recovery of >75% is generally considered acceptable.[9]
6.0 Acceptance Criteria
The cleaning procedure will be considered validated if the following criteria are met for three consecutive successful cleaning cycles:
-
Visual Inspection: No visible residue on the equipment surfaces.
-
Analytical Testing: The level of Metronidazole residue in the samples is below the pre-established Maximum Allowable Carryover (MACO) limit.
7.0 Documentation
All activities, results, and deviations will be documented in a cleaning validation report. The report will be reviewed and approved by the Quality Assurance department.
Visualizations
References
- 1. Application of total organic carbon analysis to cleaning validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. pharmallies.com [pharmallies.com]
- 4. jmpas.com [jmpas.com]
- 5. ijisrt.com [ijisrt.com]
- 6. youngin.com [youngin.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. blogsdm.wordpress.com [blogsdm.wordpress.com]
- 9. Cleaning Validation of Pharmaceutical Equipment | Pharmaguideline [pharmaguideline.com]
- 10. apic.cefic.org [apic.cefic.org]
- 11. dcvmn.org [dcvmn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Shape for Metronidazole and Metronidazole Acetic Acid
Welcome to the technical support center for the chromatographic analysis of Metronidazole and its primary metabolite, Metronidazole Acetic Acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals achieve symmetric and reproducible HPLC peak shapes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Metronidazole and Metronidazole Acetic Acid.
Q1: Why is my Metronidazole peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for basic compounds like Metronidazole. The primary causes include:
-
Secondary Silanol Interactions: Metronidazole, having basic functional groups, can interact strongly with acidic, ionized silanol groups on the surface of the silica-based stationary phase (e.g., C18).[1] This secondary interaction mechanism leads to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Metronidazole, the molecule can exist in both ionized and non-ionized forms, leading to inconsistent interactions and tailing.[1]
-
Column Contamination or Voids: Accumulation of sample matrix components on the guard or analytical column inlet can distort peak shape. A physical void at the column inlet can also cause severe tailing.[1]
Solution:
-
Adjust Mobile Phase pH: Lower the mobile phase pH using a suitable buffer (e.g., phosphate, acetate).[2] A pH between 3 and 5 is often effective. For instance, a mobile phase with a pH of 4.0 or 4.7 has been shown to produce good results.[2][3][4] This suppresses the ionization of silanol groups, minimizing secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can more effectively mask the residual silanol sites, improving peak symmetry.[1]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components, extending its life and preserving peak shape.[5]
-
Column Flushing: If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.[1]
Q2: My peak for Metronidazole Acetic Acid is fronting. What is the cause?
Peak fronting, often appearing as a "shark fin" shape, is less common than tailing but can significantly impact quantification.[6]
-
Sample Overload: The most frequent cause of fronting is injecting a sample that is too concentrated.[6] When all the active sites on the stationary phase are saturated, excess analyte molecules travel through the column unretained, eluting at the front of the peak.[6]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.
Solution:
-
Dilute the Sample: The simplest solution is to dilute the sample and reinject it. A 1-to-10 dilution is often sufficient to resolve fronting caused by overload.[6]
-
Reduce Injection Volume: Injecting a smaller volume of the sample can also alleviate column overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. This ensures a proper focusing effect at the head of the column.
Q3: I'm seeing split peaks for both analytes. What should I check?
Split peaks can arise from several instrumental or chemical issues:
-
Partially Blocked Frit: A clogged inlet frit on the column can cause the sample flow to be distributed unevenly across the column bed, resulting in a split peak.[7]
-
Column Bed Deformation: A void or channel in the column's packed bed can create two different flow paths for the analyte.[1]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak splitting.[7]
-
Contamination on Guard Column: Buildup at the head of the guard or analytical column can also lead to peak distortion and splitting.[7]
Solution:
-
Replace the Column Frit: If a blockage is suspected, replace the inlet frit.
-
Use a New Column: To rule out a damaged column bed, substitute the current column with a new one of the same type.[1]
-
Prepare Sample in Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.
-
Flush or Replace Guard Column: Remove the guard column and inject again. If the peak shape improves, the guard column is contaminated and should be flushed or replaced.
Data Presentation: Recommended HPLC Parameters
The following tables summarize typical starting conditions for the analysis of Metronidazole and its acetic acid metabolite. Optimization is often required based on the specific instrument and sample matrix.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Value | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for these compounds.[8] |
| Mobile Phase | Acetonitrile/Phosphate Buffer or Methanol/Acetate Buffer | A mixture of organic solvent and an aqueous buffer is standard.[2] |
| Buffer pH | 3.5 - 4.7 | A slightly acidic pH suppresses silanol interactions, improving peak shape.[3][4][9] |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3][8] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[3][4] |
| Detection Wavelength | 310 - 324 nm | Corresponds to the UV absorbance maximum for Metronidazole.[8][10] |
| Injection Volume | 10 - 20 µL | A typical volume; may need to be reduced if peak fronting occurs.[3] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols; Mobile phase pH near pKa. | Lower mobile phase pH to 3.5-4.5; Increase buffer concentration.[1] |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | Dilute sample or reduce injection volume; Dissolve sample in mobile phase.[6] |
| Split Peaks | Blocked column frit; Column void; Sample solvent mismatch. | Replace frit; Replace column; Prepare sample in mobile phase.[7] |
| Drifting Retention | Column not equilibrated; Mobile phase composition changing. | Allow sufficient equilibration time; Ensure mobile phase is well-mixed and degassed.[5] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.05 M Phosphate Buffer pH 4.0 and Acetonitrile)
-
Prepare Buffer: Weigh 6.8 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust pH: Place a calibrated pH meter into the buffer solution. Slowly add dilute phosphoric acid dropwise until the pH is stable at 4.0 ± 0.05.
-
Filter and Degas: Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.[3] Degas the solution using vacuum filtration, sonication, or helium sparging to remove dissolved gases.
-
Prepare Final Mobile Phase: Mix the filtered and degassed phosphate buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 85:15 v/v).[11] Ensure thorough mixing. This final mixture should also be degassed before use.
Protocol 2: System Suitability Test
Before running samples, a system suitability test (SST) is crucial to verify that the chromatographic system is performing adequately.
-
Prepare SST Solution: Prepare a standard solution containing both Metronidazole and Metronidazole Acetic Acid at a known concentration (e.g., 20 µg/mL).
-
Perform Injections: Make five or six replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the following parameters for the Metronidazole peak:
-
Tailing Factor (Asymmetry): Should be ≤ 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) for Peak Area: Should be ≤ 2.0%.
-
-
Acceptance: The system is deemed suitable for analysis if all parameters meet the specified criteria.
Diagrams and Workflows
The following diagrams illustrate the troubleshooting workflow and the chemical interactions governing peak shape.
Caption: Troubleshooting workflow for HPLC peak shape optimization.
Caption: Chemical interactions affecting Metronidazole peak shape in RP-HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Metronidazole and its Metabolites by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving metronidazole and its primary metabolites—hydroxymetronidazole and metronidazole acetic acid—using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns used for separating metronidazole and its metabolites?
A1: The most frequently used columns are reversed-phase columns, particularly C18 and C8 columns. These provide good separation and resolution for metronidazole and its metabolites. Phenyl columns have also been used successfully. For challenging separations involving these polar compounds, columns with polar-embedded phases can offer enhanced retention and improved peak shape.
Q2: What are the typical mobile phase compositions for this analysis?
A2: A common mobile phase is a mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic modifier. Acetonitrile and methanol are the most common organic modifiers used. The ratio of the aqueous buffer to the organic modifier is a critical parameter that is often optimized to achieve the desired separation. For instance, a mobile phase of 0.02 M acetate buffer (pH 4) with 35% acetonitrile has been used effectively.
Q3: Which detection method is most suitable for metronidazole and its metabolites?
A3: Ultraviolet (UV) detection is the most common and robust method for the quantification of metronidazole and its metabolites. The detection wavelength is typically set between 313 nm and 324 nm to achieve high sensitivity and specificity.
Q4: What are the expected retention times for metronidazole and its metabolites?
A4: Retention times can vary significantly depending on the specific HPLC method (column, mobile phase, flow rate). However, generally, the metabolites, being more polar than the parent drug, will elute earlier. For example, in one method, the hydroxy metabolite eluted at 3.3 minutes, the acid metabolite at 4.5 minutes, and metronidazole at 5.7 minutes.
Q5: How should I prepare biological samples like plasma for analysis?
A5: A crucial step in analyzing biological samples is protein precipitation to prevent column clogging and interference. This is often achieved by adding a precipitating agent like perchloric acid, zinc sulfate, or a solvent such as methanol or acetonitrile to the plasma sample. After precipitation, the sample is centrifuged, and the supernatant is injected into the HPLC system.
HPLC Method Parameters: A Comparative Overview
The following table summarizes different HPLC methods used for the analysis of metronidazole and its metabolites, providing a comparison of key experimental parameters and the resulting retention times.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | µ-Bondapak C18 | Li-Chrospher RP-18 | Phenyl Column |
| Mobile Phase | 35% Acetonitrile in 0.02 M Acetate Buffer (pH 4) | 10% Acetonitrile in 10 mmol/L NaH2PO4 | 5% Acetonitrile in 0.1 M KH2PO4 (pH 4.5) |
| Flow Rate | 2.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 313 nm | UV at 320 nm (Metronidazole) & 311 nm (Hydroxy Metronidazole) | UV at 324 nm |
| Retention Time (Metronidazole) | ~6.5 min | Not Specified | Not Specified |
| Retention Time (Hydroxy Metronidazole) | ~4.0 min | Not Specified | Not Specified |
| Retention Time (Acid Metabolite) | ~3.0 min | Not Specified | Not Specified |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the determination of metronidazole and its metabolites in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., tinidazole).
-
Add 200 µL of a precipitating agent (e.g., 10% w/v zinc sulfate or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant for HPLC analysis.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (e.g., 15:85 v/v) with the pH adjusted to 4.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 320 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
3. Data Analysis
-
Identify the peaks corresponding to metronidazole and its metabolites based on their retention times, determined by running standard solutions.
-
Construct a calibration curve by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the standard solutions.
-
Quantify the concentration of metronidazole and its metabolites in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visual Guides: Workflows and Logic
Caption: A general workflow for the HPLC analysis of metronidazole.
Caption: A troubleshooting guide for poor peak resolution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Flow rate is too high.- Column degradation or contamination. | - Optimize the mobile phase by adjusting the percentage of the organic modifier or changing the pH of the buffer.- Reduce the flow rate to allow for better separation.- Wash the column with a strong solvent, or replace it if it's old or irreversibly contaminated. |
| Peak Tailing (especially for the acid metabolite) | - Secondary interactions with active sites on the column (silanols).- Column overload.- Extra-column dead volume. | - Add a competing base to the mobile phase or use a column with end-capping to block silanol groups.- Lower the pH of the mobile phase to suppress the ionization of the acidic metabolite.- Reduce the sample concentration.- Check and minimize the length and diameter of tubing between the injector, column, and detector. |
| No Peaks Detected | - Detector is off or not set to the correct wavelength.- No sample injected.- Mobile phase flow has stopped. | - Ensure the detector is on and set to the appropriate wavelength (around 313-324 nm).- Check the autosampler for proper sample injection.- Verify that the pump is running and there is sufficient mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column equilibration is incomplete. | - Prepare the mobile phase fresh daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before injecting samples. |
| High Backpressure | - Blockage in the system (e.g., clogged frit, guard column, or column).- High mobile phase viscosity.- Flow rate is too high. | - Systematically check for blockages by removing components one by one (guard column, then analytical column) to identify the source.- Replace the clogged component.- Consider using a less viscous mobile phase or increasing the column temperature.- Reduce the flow rate. |
Technical Support Center: Metronidazole Acetic Acid Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metronidazole acetic acid standards.
Frequently Asked Questions (FAQs)
Q1: What is Metronidazole Acetic Acid and why is it important?
Metronidazole acetic acid is a primary metabolite of the antibiotic metronidazole.[1][2] It is also a known degradation product formed through the oxidation of metronidazole's side chain.[3][4] As a reference standard, it is crucial for the accurate quantification of metronidazole and its metabolites in various matrices, and for monitoring the stability of metronidazole drug products.
Q2: What are the typical storage conditions for a Metronidazole Acetic Acid standard?
While comprehensive public stability data for the metronidazole acetic acid standard is limited, general recommendations for storing analytical standards of similar compounds apply. One supplier suggests storing the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1] For the solid material, storage in a well-ventilated place at 2 to 8 °C is recommended.[5]
Q3: What are the known degradation pathways for Metronidazole that could affect the purity of a Metronidazole Acetic Acid standard?
Metronidazole itself is susceptible to degradation under various conditions, which can provide insights into the potential instabilities of its acetic acid derivative. The primary degradation pathways for metronidazole include:
-
Hydrolysis: Metronidazole degrades in both acidic and alkaline conditions.[6][7] It shows significant degradation in alkaline solutions.[6][7]
-
Oxidation: Oxidative stress can lead to the formation of various degradation products, including the acetic acid derivative.[3][4][6]
-
Photolysis: Exposure to UV light can accelerate the degradation of metronidazole.[8]
It is plausible that the metronidazole acetic acid standard could be susceptible to similar degradation pathways.
Q4: How can I assess the purity and stability of my Metronidazole Acetic Acid standard?
It is recommended to perform periodic purity checks on your standard, especially if it has been stored for an extended period or if you suspect it has been exposed to adverse conditions. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are suitable for this purpose.[9] A simple protocol would involve comparing the chromatogram of your current standard against a freshly prepared standard or a previously recorded chromatogram to check for the appearance of new peaks or a decrease in the main peak area.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using a metronidazole acetic acid standard.
Problem 1: Inconsistent or non-reproducible analytical results.
| Possible Cause | Troubleshooting Step |
| Degradation of the standard solution. | Prepare a fresh stock solution from the solid standard. If the issue persists, the solid standard itself may be degraded. Consider purchasing a new standard. |
| Improper storage of the standard solution. | Review the recommended storage conditions.[1] Ensure the solution is protected from light and stored at the appropriate temperature. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Contamination of the standard. | Use fresh, high-purity solvents for preparing solutions. Ensure all glassware is scrupulously clean. |
Problem 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of the metronidazole acetic acid standard. | The new peaks could be degradation products. Try to identify these impurities using a mass spectrometer. Perform a forced degradation study on a fresh sample of the standard to see if the same degradation products are formed. |
| Interaction with mobile phase or other reagents. | Investigate the compatibility of the standard with the solvents and reagents used in your analytical method. |
| Contamination from the analytical system. | Run a blank injection (mobile phase only) to check for system contamination. |
Problem 3: Reduced peak area or response for the standard.
| Possible Cause | Troubleshooting Step |
| Degradation of the standard leading to a lower concentration. | Prepare a fresh standard solution and compare the peak area to the old solution. If the peak area is significantly lower in the old solution, it has likely degraded. |
| Issues with the analytical instrument. | Check the instrument's performance (e.g., detector lamp intensity, injector precision) to ensure it is functioning correctly. |
Quantitative Data on Metronidazole Stability
The following tables summarize quantitative data from forced degradation studies on metronidazole . While this data is not directly for the acetic acid derivative, it provides valuable insights into the conditions that may also affect the stability of the metronidazole acetic acid standard.
Table 1: Summary of Metronidazole Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation of Metronidazole | Reference |
| Acidic Hydrolysis | 1.0N HCl | 6 hours | 60°C | 15.3% | [6] |
| Alkaline Hydrolysis | 1.0N NaOH | 6 hours | 60°C | 58.6% | [6] |
| Neutral Hydrolysis | Reflux in water | 6 hours | 60°C | 12.3% | [6] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 24.6% | [6] |
| Thermal | Dry heat | Not specified | Not specified | 5.8% | [6] |
| Photolytic | UV light | Not specified | Not specified | 5.6% | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Metronidazole Acetic Acid Standard
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of your metronidazole acetic acid standard.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of the metronidazole acetic acid standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution of known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place a solid sample of the standard in an oven at a specified temperature (e.g., 105°C) for a set duration. Also, heat a solution of the standard.
-
Photolytic Degradation: Expose a solution of the standard to UV light (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the main compound and the appearance of new peaks (degradation products). Calculate the percentage of degradation.
Visualizations
Caption: Metronidazole Degradation Pathways.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Guide for Standard Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting peak tailing in Metronidazole analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Metronidazole, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common causes of peak tailing in the HPLC analysis of Metronidazole?
A1: Peak tailing in Metronidazole analysis is often a multifactorial issue. The most common causes can be categorized as follows:
-
Column-Related Issues:
-
Secondary Silanol Interactions: Metronidazole, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns (like C18), leading to peak tailing. This is a primary cause of peak shape issues.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or packing material can distort the peak shape.
-
Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases, leading to poor peak shapes. A void at the column inlet can also cause peak distortion.
-
-
Mobile Phase-Related Issues:
-
Inappropriate pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to inconsistent ionization of Metronidazole and exacerbate interactions with the stationary phase.
-
Insufficient Buffering: An inadequately buffered mobile phase can have localized pH shifts, especially at the point of sample injection, leading to peak distortion.
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer can influence peak shape.
-
-
Instrument-Related Issues:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Leaking Fittings: Poorly connected or worn-out fittings can introduce dead volume and disrupt the flow path, leading to distorted peaks.
-
Detector Settings: An improperly set detector time constant or sampling rate can also contribute to peak distortion.
-
Q2: My Metronidazole peak is tailing. What is the first thing I should check?
A2: Start by examining your mobile phase pH. Metronidazole has a pKa of approximately 2.62. Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3.5) will ensure that Metronidazole is in its protonated form and that the silanol groups on the column are not ionized, thus minimizing secondary interactions that cause tailing.
Q3: How does the mobile phase pH affect the peak shape of Metronidazole?
A3: The mobile phase pH directly influences the ionization state of both Metronidazole and the residual silanol groups on the silica-based stationary phase.
-
At low pH (e.g., < 3.0): Metronidazole (a weak base) will be protonated (positively charged). The silanol groups on the silica surface will be largely unionized (neutral). This condition minimizes the strong ionic interactions that lead to peak tailing, resulting in a more symmetrical peak shape.
-
At higher pH (e.g., > 4.0): Silanol groups become increasingly deprotonated (negatively charged), creating active sites for strong ionic interactions with the protonated Metronidazole molecules. This secondary interaction mechanism causes significant peak tailing. It has been observed that for Metronidazole, peak tailing can persist up to pH 7.0 and may show improvement at pH 7.5, though lower pH is generally recommended for optimal peak shape.[1]
Q4: What are some recommended mobile phases and columns for Metronidazole analysis to achieve good peak shape?
A4: To achieve a symmetrical peak for Metronidazole, consider the following:
-
Columns:
-
End-capped C18 or C8 columns: These columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions. A Waters Symmetry C18 column (100 x 4.6 mm, 3.5 µm) has been shown to provide good peak shape.[2]
-
Columns with low silanol activity: Modern HPLC columns are often designed to have minimal silanol activity.
-
-
Mobile Phases:
-
Methanol or Acetonitrile with a low pH buffer: A common approach is to use a mixture of methanol or acetonitrile with an aqueous buffer adjusted to a pH between 2.5 and 3.5. For example, a mobile phase of 0.01M potassium dihydrogen phosphate buffered to pH 3.0 with phosphoric acid and acetonitrile (83:17, v/v) has been used successfully.[3]
-
Addition of a competing base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes.
-
Q5: Can instrument issues be the cause of peak tailing for all my analytes, including Metronidazole?
A5: Yes, if all peaks in your chromatogram are tailing, it is likely an issue related to the instrument setup rather than a specific chemical interaction. Check for the following:
-
Extra-column band broadening: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Leaking connections: Inspect all fittings for any signs of leaks.
-
Column void: A void at the head of the column can cause peak distortion for all analytes. This can sometimes be rectified by reversing and flushing the column, but replacement is often necessary.
-
Blocked frit: A partially blocked inlet frit on the column can also lead to distorted peaks.
Data Presentation
The following table summarizes the effect of mobile phase pH on the peak shape of Metronidazole, as reported in various studies.
| Mobile Phase pH | Tailing Factor / Asymmetry | Column | Mobile Phase Composition | Reference |
| 3.0 | 1.168 | C18 (250mm x 4.6mm, 5µm) | 0.01M KH2PO4 buffer : Acetonitrile (83:17, v/v) | [3] |
| 4.0 | Not specified, but used in a validated method | µ-Bondapak C18 | 35% Acetonitrile in 0.02 M acetate buffer | [4] |
| 4.72 | Optimized for separation of multiple compounds | Not specified | 50 mM phosphate buffer : Methanol (50:50, v/v) | [5] |
| 5.35 | Not specified, but used in a validated method | Not specified | Phosphate buffer : Acetonitrile (80:20, v/v) | [6] |
| 7.0 | Peak tailing was observed to persist | Not specified | Not specified | [1] |
| 7.5 | Better peak purity was observed | Not specified | Not specified | [1] |
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of Metronidazole.
Method 1: USP-based Method for Metronidazole in Human Plasma [3]
-
Column: C18 RP column (250mm x 4.6mm, 5µm)
-
Mobile Phase: 0.01M potassium dihydrogen phosphate buffered to pH 3.0 with phosphoric acid and acetonitrile (83:17, v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 320nm
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
System Suitability:
-
Tailing Factor: 1.168
-
Theoretical Plates: 9574
-
Method 2: European Pharmacopoeia-based Method for Related Substances [7]
-
Column: Not specified in the abstract, but likely a C18 or C8.
-
Mobile Phase: As per the European Pharmacopoeia V monograph for Metronidazole.
-
Flow Rate: Not specified
-
Detection: Diode Array Detector (DAD)
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
System Suitability: Acceptance criteria as per the European Pharmacopoeia.
Method 3: Analysis of Metronidazole in Vaginal Gel [8]
-
Column: C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 0.3% phosphoric acid solution (20:80 v/v) modified with 0.1% triethylamine
-
Flow Rate: 1.0 mL min−1
-
Detection: UV at 260 nm
-
Column Temperature: Ambient
-
System Suitability:
-
Tailing factor: 0.95
-
Mandatory Visualization
References
- 1. brieflands.com [brieflands.com]
- 2. d-nb.info [d-nb.info]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. wjpmr.com [wjpmr.com]
- 7. scielo.br [scielo.br]
- 8. akjournals.com [akjournals.com]
Technical Support Center: Metronidazole Acetic Acid Detection
Welcome to the technical support center for the sensitive detection of Metronidazole Acetic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this critical metabolite.
Troubleshooting Guides
Encountering challenges in achieving the desired sensitivity for Metronidazole Acetic Acid detection is common. This section provides structured guidance to troubleshoot and optimize your analytical methods.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of Metronidazole and its metabolites. Enhancing sensitivity often involves careful optimization of several parameters.
Common Issues and Solutions for HPLC-UV Detection
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Metronidazole and its acidic metabolite, a pH around 4.0, achieved using an acetate or phosphate buffer, often yields good peak symmetry.[1][2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Contaminated or old column. | Wash the column with a strong solvent or replace it. A C18 or phenyl column is commonly used.[1][3] | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength. | Ensure the UV detector is set to the maximum absorbance wavelength for Metronidazole Acetic Acid, which is typically around 320 nm.[4] |
| Inefficient extraction from the sample matrix. | Optimize the sample preparation method. Protein precipitation followed by liquid-liquid extraction can improve recovery.[3][5] | |
| Mobile phase composition not optimized. | Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A common mobile phase is a mixture of acetonitrile and a buffer.[1][2][6] | |
| Baseline Noise or Drift | Degassing issues with the mobile phase. | Ensure the mobile phase is properly degassed using sonication or an online degasser.[4] |
| Contaminated mobile phase or column. | Use high-purity solvents and filter the mobile phase. Flush the column to remove contaminants. | |
| Detector lamp aging. | Replace the UV detector lamp if it has exceeded its operational lifetime. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity for the detection of Metronidazole Acetic Acid, especially in complex biological matrices.
Common Issues and Solutions for LC-MS/MS Detection
| Problem | Potential Cause | Recommended Solution |
| Low Ionization Efficiency | Incorrect mobile phase pH or additives. | Optimize the mobile phase with additives like formic acid or ammonium formate to enhance protonation in positive ion mode.[5][6] |
| Suboptimal electrospray ionization (ESI) source parameters. | Adjust ESI parameters such as spray voltage, gas flow rates (nebulizer and auxiliary gas), and temperature. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting endogenous compounds from the sample matrix. | Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6] |
| Modify chromatographic conditions to separate the analyte from interfering matrix components. | ||
| Use a stable isotope-labeled internal standard (e.g., metronidazole-d4) to compensate for matrix effects.[6] | ||
| Poor Fragmentation | Collision energy not optimized. | Perform a compound optimization experiment to determine the optimal collision energy for the specific parent-to-product ion transition (MRM).[5] |
| Inconsistent Results | Instability of the analyte in the prepared sample. | Ensure proper storage of samples and standards, potentially at low temperatures, and analyze them promptly after preparation.[7] Metronidazole can be unstable in strongly acidic or alkaline conditions and at elevated temperatures.[8][9] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved by various analytical methods for Metronidazole and its metabolites, providing a benchmark for sensitivity.
| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |
| HPLC-UV | Metronidazole | Pharmaceutical Tablets | 0.78 µg/mL | 2.37 µg/mL | [2] |
| HPLC-UV | Metronidazole | Human Plasma | - | 10 ng/mL | [10] |
| HPLC-UV | Metronidazole | Pharmaceutical Tablets | 0.0158 µg/mL | - | [4] |
| LC-MS/MS | Metronidazole | Human Plasma | - | 0.01 µg/mL | [6] |
| LC-MS/MS | Metronidazole | Human Plasma | - | 0.05 µg/mL | [5] |
| Electrochemical Sensor | Metronidazole | Food Samples | 0.0312 pM | 0.104 pM | [11] |
| Electrochemical Sensor | Metronidazole | Pharmaceutical Tablets | 0.25 µM | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to serve as a starting point for your own method development and optimization.
HPLC-UV Method for Metronidazole in Human Plasma
This protocol is based on a validated method for the determination of Metronidazole in human plasma.[10]
1. Sample Preparation (Protein Precipitation):
-
To 1 mL of human plasma, add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
A crucial step to improve the signal-to-noise ratio is to freeze the sample to efficiently separate the aqueous and organic phases.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphate buffer (e.g., 15:85, v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 318 nm.[10]
LC-MS/MS Method for Metronidazole in Human Plasma
This protocol is a highly sensitive method for quantifying Metronidazole in human plasma.[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add a deuterated internal standard (metronidazole-d4).[6]
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: ACE C18 (100 × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water, pH 4.0 (80:20, v/v).[6]
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole system with a turbo ion spray source.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate key workflows and concepts to aid in understanding the experimental processes.
References
- 1. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Some Physicochemical Exposure Factors on the Metronidazole Content of a Pharmaceutical Product: Flagyl® 250 mg Tablet [scirp.org]
- 10. Simple and sensitive method for determination of metronidazole in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel electrochemical sensor for the detection of metronidazole residues in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasensitive electrochemical determination of metronidazole based on polydopamine/carboxylic multi-walled carbon nanotubes nanocomposites modified GCE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metronidazole Standard Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting stress degradation studies on Metronidazole.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is Metronidazole expected to degrade?
Metronidazole is susceptible to degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These include hydrolytic (acidic, alkaline, and neutral), oxidative, thermal, and photolytic stress conditions.[1][2] Significant degradation is commonly observed in alkaline conditions, with milder degradation occurring under acidic, neutral, and oxidative stress.[1][2][3][4] The drug has been reported to be relatively stable under dry heat and photolytic conditions.[1][2]
Q2: What are the primary analytical techniques used to study Metronidazole degradation?
The most common analytical techniques for monitoring Metronidazole and its degradation products are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.[5][6][7] HPLC is often preferred for its ability to separate the parent drug from its degradation products, making it a stability-indicating method.[7][8] UV-Vis spectroscopy offers a simpler, more cost-effective, and rapid method for analysis.[1][5]
Q3: What is the typical pH for maximum stability of Metronidazole in aqueous solutions?
Metronidazole exhibits its maximum stability in a pH range of approximately 3.9 to 6.6, with the highest stability observed around pH 5.6.[9][10]
Q4: Can Metronidazole interfere with common laboratory assays?
Yes, Metronidazole and its metabolites can interfere with certain laboratory assays. For instance, its hydroxymetabolite can co-elute with other compounds in HPLC-UV analysis.[10] Additionally, due to its absorbance in the 340 nm range, it can interfere with enzymatic assays that utilize NADH/NAD+ as a cofactor.[10]
Q5: What are the known degradation products of Metronidazole?
Under stress conditions, Metronidazole can degrade into several products. The primary degradation products are its two main oxidative metabolites: a hydroxymetabolite and an acid metabolite.[10] It's important to note that the hydroxymetabolite may retain some biological activity.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under acidic conditions. | The acidic conditions may not be strong enough or the exposure time is too short. | Increase the concentration of the acid (e.g., from 0.1N to 1N HCl), increase the temperature, or prolong the reaction time.[2][11] |
| Inconsistent results in photostability studies. | The intensity and wavelength of the light source may vary. The physical form of the drug sample (solid vs. solution) can also affect degradation. | Ensure a calibrated and consistent light source is used. Specify the light intensity and exposure duration. Test the drug in both solid and solution states as recommended by ICH guidelines.[2][8] |
| Poor separation of degradation products from the parent drug in HPLC. | The mobile phase composition or the column type may not be optimal. | Optimize the mobile phase by adjusting the solvent ratio or pH.[3][7] Consider using a different column with a different stationary phase. |
| Precipitation of the drug in the reaction mixture. | The solubility of Metronidazole may be exceeded, especially when adjusting pH or adding co-solvents. | Ensure the drug concentration is within its solubility limits in the chosen solvent system. Gentle heating or sonication can aid dissolution.[11] |
| Unexpected peaks in the chromatogram. | These could be impurities from the drug substance, reagents, or degradation of excipients in a formulated product. | Analyze a blank solution (without the drug) under the same stress conditions to identify any peaks originating from the reagents or solvent system. |
Experimental Protocols
Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve Metronidazole in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[2][12]
-
This stock solution will be used for the subsequent stress studies.
Acidic Degradation
-
To a specific volume of the Metronidazole stock solution, add an equal volume of 1.0N HCl.[2]
-
Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]
-
At regular intervals, withdraw aliquots, neutralize with an equivalent concentration of NaOH, and dilute with a suitable solvent to the desired concentration for analysis.[2]
Alkaline Degradation
-
To a specific volume of the Metronidazole stock solution, add an equal volume of 1.0N NaOH.[2]
-
Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]
-
At regular intervals, withdraw aliquots, neutralize with an equivalent concentration of HCl, and dilute with a suitable solvent to the desired concentration for analysis.[2]
Oxidative Degradation
-
To a specific volume of the Metronidazole stock solution, add a specific volume of hydrogen peroxide solution (e.g., 3% H₂O₂).[2][11]
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[2]
-
Withdraw aliquots and dilute with a suitable solvent to the desired concentration for analysis.[2]
Thermal Degradation
-
Place the solid drug powder in a hot air oven maintained at a high temperature (e.g., 100°C) for a specified period.[2]
-
Alternatively, reflux a solution of the drug in a suitable solvent at a high temperature for a set duration.
-
After exposure, allow the sample to cool, dissolve/dilute it in a suitable solvent to a known concentration, and analyze.
Photolytic Degradation
-
Expose the solid drug powder or a solution of the drug to direct sunlight or a UV light source (e.g., 254 nm) for a specified duration.[9][11]
-
After exposure, dissolve/dilute the sample in a suitable solvent to a known concentration for analysis.
Data Presentation
Summary of Metronidazole Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1.0N HCl | 6 hours @ 60°C | Mild Degradation | [2] |
| Alkaline Hydrolysis | 1.0N NaOH | 6 hours @ 60°C | 58.6% | [2] |
| Neutral Hydrolysis | Water | 6 hours @ 60°C | 15.3% | [2] |
| Oxidative | 3% H₂O₂ | 24 hours @ Room Temp | 24.6% | [2] |
| Thermal (Dry Heat) | 100°C | - | 5.6% | [2] |
| Photolytic (Sunlight) | Sunlight | 6 hours | Stable | [2] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Metronidazole Forced Degradation Study.
Logical Relationship of Stability Factors
Caption: Factors Influencing Metronidazole Stability.
References
- 1. Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk: Spectroscopic approach | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE USING ECOFRIENDLY SOLVENT AS MOBILE PHASE COMPONENT | Semantic Scholar [semanticscholar.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
avoiding matrix effects in plasma analysis of Metronidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the plasma analysis of Metronidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Metronidazole in plasma, with a focus on identifying and mitigating matrix effects.
Q1: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis of Metronidazole. What are the likely causes?
Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your results. The primary causes in plasma analysis include:
-
Co-eluting Endogenous Components: Phospholipids, salts, and proteins from the plasma matrix can co-elute with Metronidazole and interfere with the ionization process in the mass spectrometer source.[1][2][3]
-
Poor Sample Preparation: Inefficient removal of matrix components during sample preparation is a major contributor to matrix effects.[2][4]
-
Inappropriate Internal Standard (IS): If the chosen internal standard does not chromatographically and ionically behave similarly to Metronidazole, it may not adequately compensate for matrix effects.[5]
-
LC Method Issues: A non-optimized chromatographic method can lead to poor separation of Metronidazole from matrix interferences.[5]
Q2: My recovery of Metronidazole is low and inconsistent. How can I improve it?
Low and variable recovery can be due to several factors related to your sample preparation method. Consider the following troubleshooting steps:
-
Optimize Sample Preparation: Evaluate different extraction techniques. While protein precipitation (PPT) is simple, it is often less clean than liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can lead to lower recovery and significant matrix effects.[2][6]
-
Adjust pH during LLE: For liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to keep Metronidazole in its non-ionized form, facilitating its transfer to the organic solvent.[2]
-
Select the Appropriate SPE Sorbent: For solid-phase extraction, the choice of sorbent is critical. A mixed-mode or polymeric sorbent might be necessary to effectively retain Metronidazole while washing away interfering components.[6]
-
Check Solvent Selection: Ensure the solvents used for extraction and reconstitution are appropriate for Metronidazole and compatible with your LC-MS system.
Q3: I'm seeing variability in my results between different plasma lots. What could be the reason?
Variability between different sources of plasma is a classic indicator of matrix effects.[3]
-
Evaluate Matrix Effect Across Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of blank plasma to ensure the method is robust.[3]
-
Improve Sample Cleanup: If significant lot-to-lot variability is observed, a more rigorous sample preparation method, such as SPE, may be required to remove the interfering components that vary between plasma sources.[2][6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, such as Metronidazole-d4, is the most effective way to compensate for variations in matrix effects between different plasma lots as it co-elutes with the analyte and is affected similarly by the matrix.[7]
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of Metronidazole plasma analysis?
The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of Metronidazole by co-eluting compounds from the plasma matrix.[3] This can lead to inaccurate quantification of the drug. Phospholipids are a major cause of matrix effects in plasma samples.[2]
Q2: How can I quantitatively assess the matrix effect for Metronidazole?
The matrix effect can be quantified by comparing the peak area of Metronidazole spiked into a post-extraction blank plasma sample to the peak area of Metronidazole in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[8]
Q3: Which sample preparation technique is best for minimizing matrix effects for Metronidazole?
The "best" technique depends on the required sensitivity and the complexity of the study.
-
Protein Precipitation (PPT): This is the simplest method but often results in the most significant matrix effects because it does not remove phospholipids effectively.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT and can provide good recovery and reduced matrix effects with proper optimization of solvents and pH.[2][7][9]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and minimizing matrix effects, leading to the cleanest extracts.[6]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls. It helps to correct for variability in sample preparation and instrumental response. For LC-MS/MS analysis, a stable isotope-labeled internal standard (e.g., Metronidazole-d4) is ideal as it has the same retention time and ionization properties as Metronidazole, allowing it to effectively track and compensate for matrix-induced ionization changes.[7]
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes quantitative data from various studies on the analysis of Metronidazole in human plasma, highlighting the impact of different sample preparation techniques on recovery and matrix effect.
| Sample Preparation Method | Recovery of Metronidazole (%) | Matrix Effect (%) | Internal Standard Used | Reference |
| Liquid-Liquid Extraction (LLE) | 88 - 99 | 102 - 105 | Metronidazole-d4 | [7][10] |
| Solid-Phase Extraction (SPE) | 88 - 99 | 102 - 105 | Not Specified | [11] |
| Liquid-Liquid Extraction (LLE) | 93.7 - 97.5 | Not Reported | Tinidazole | [9] |
| Dispersive Solid-Phase Extraction | 76 | Not Reported | Not Specified | [12] |
| Protein Precipitation (Methanol) | Not Reported | Not Reported | Carbamazepine | [13] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the plasma analysis of Metronidazole.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated LC-MS/MS method for Metronidazole in human plasma.[7]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a pre-labeled microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Metronidazole-d4).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate and acetonitrile mixture (4:1 v/v)).[9]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a UPLC-MS/MS method for the simultaneous quantification of Metronidazole and its metabolite.[11]
-
Sample Pre-treatment:
-
To 10 µL of human plasma, add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE plate with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE plate.
-
-
Washing:
-
Wash the SPE plate with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Metronidazole and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the sample into the UPLC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT)
This is a general protocol for protein precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (or methanol).[13]
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system or after evaporation and reconstitution in the mobile phase.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to avoiding matrix effects in Metronidazole plasma analysis.
Caption: Causes of Matrix Effects in Plasma Analysis.
Caption: Workflow for Method Development and Matrix Effect Evaluation.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma | CoLab [colab.ws]
- 10. researchgate.net [researchgate.net]
- 11. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dispersive solid phase extraction of metronidazole and clarithromycin from human plasma using a β-cyclodextrin grafted polyethylene polymer composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Metronidazole acetic acid solubility problems in mobile phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Metronidazole acetic acid in HPLC mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is Metronidazole acetic acid, and why is its solubility a concern in HPLC analysis?
Metronidazole acetic acid (also known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid) is a primary metabolite of the antibiotic Metronidazole.[1][2] Its chemical structure includes a carboxylic acid group, which makes its solubility highly dependent on the pH of the surrounding medium. In reversed-phase HPLC, where mobile phases are often a mixture of water and organic solvent, this pH-dependent solubility can lead to experimental problems such as precipitation, poor peak shape, and inconsistent results if not properly controlled.[3][4]
Q2: How does the mobile phase pH affect the solubility and retention of Metronidazole acetic acid?
The solubility and chromatographic retention of Metronidazole acetic acid are directly influenced by the mobile phase pH due to its acidic nature. The compound has a predicted pKa of approximately 3.65.[1]
-
At a pH below its pKa (<3.65): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less polar. This state increases its retention on a nonpolar reversed-phase column (like C18) but can decrease its solubility in highly aqueous mobile phases, risking precipitation.[5][6]
-
At a pH above its pKa (>3.65): The carboxylic acid group is deprotonated (-COO-), making the molecule ionized and more polar. This state decreases its retention time and significantly increases its solubility in the aqueous portion of the mobile phase.[6][7]
For robust and reproducible results, it is recommended to adjust the mobile phase pH to be at least 1-2 units away from the pKa.[5][8] An established HPLC method for Metronidazole and its metabolites successfully uses an acetate buffer at pH 4, which keeps the acetic acid metabolite in its more soluble, ionized form.[9]
Q3: My analyte appears to be precipitating upon injection. What is the likely cause?
Precipitation during or after injection is a common issue that typically arises from the incompatibility between the sample solvent (the diluent) and the mobile phase.[10][11] If your sample is dissolved in a solvent that is much stronger (e.g., 100% organic solvent) than the mobile phase, the analyte can "crash out" or precipitate when the two mix.[12] This can lead to column clogging, high backpressure, and poor peak shape.[3]
Q4: What are the common chromatographic symptoms of poor analyte solubility?
Poor solubility of Metronidazole acetic acid can manifest in several ways during an HPLC run:
-
High System Backpressure: Precipitation of the analyte on the column inlet frit or within the column itself can cause a rapid or gradual increase in backpressure.[3]
-
Poor Peak Shape: This includes issues like peak fronting, peak tailing, or split peaks, which can occur when the analyte has limited solubility in the mobile phase.[10]
-
Irreproducible Retention Times and Peak Areas: If the analyte is not fully dissolved, the results from one injection to the next can be highly variable.[11]
-
Baseline Noise or Spurious Peaks: Contaminants from a fouled column due to precipitation can leach out in subsequent runs, especially during gradient elution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Backpressure / Column Clogging | Analyte precipitation at the column inlet. Buffer precipitation due to high organic solvent concentration. | 1. Adjust Sample Solvent: Dissolve the sample in the mobile phase itself or in a solvent with a weaker elution strength.[10][11]2. Modify Mobile Phase: Increase the aqueous content or adjust the pH to enhance analyte solubility (e.g., use a buffer with pH > 4.5 for Metronidazole acetic acid).3. Filter Sample: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[13][14]4. Use a Guard Column: A guard column protects the analytical column from contaminants and precipitated material.[12] |
| Poor Peak Shape (Tailing, Fronting, Split Peaks) | Low analyte solubility in the mobile phase. Column overloading. Secondary interactions with the stationary phase. | 1. Optimize Mobile Phase pH: Ensure the pH is at least 1-2 units away from the analyte's pKa (pH 3.65) to maintain a single ionic state.[5][8]2. Lower Sample Concentration: Overloading the column with a sample that has borderline solubility can cause significant peak distortion.[4]3. Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can sometimes improve solubility and peak shape.[6] |
| Inconsistent Retention Times or Peak Areas | Analyte precipitating and re-dissolving on the column. Mobile phase pH is too close to the analyte's pKa, leading to instability. | 1. Use a Buffer: Employ a suitable buffer (e.g., acetate, phosphate) to maintain a constant and reliable mobile phase pH.[8]2. Flush the Column: If precipitation is suspected, flush the column with a strong solvent to clean it (disconnect from the detector first).[11]3. Check Mobile Phase Preparation: Ensure mobile phases are prepared consistently and are well-mixed. |
Data Presentation
Table 1: Physicochemical Properties of Metronidazole and its Acetic Acid Metabolite
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | Reference |
| Metronidazole | C₆H₉N₃O₃ | 171.15 | 2.6 | [15] |
| Metronidazole Acetic Acid | C₆H₇N₃O₄ | 185.14 | ~3.65 (Predicted) | [1] |
Table 2: Recommended Starting Conditions for HPLC Mobile Phase
| Parameter | Recommendation | Rationale |
| Aqueous Component | 0.02 M Acetate or Phosphate Buffer | Provides stable pH control. |
| Mobile Phase pH | pH 4.0 - 5.0 | Keeps Metronidazole acetic acid (pKa ~3.65) in its ionized, more soluble form, ensuring good peak shape and preventing precipitation.[7][9] |
| Organic Modifier | Acetonitrile or Methanol | Common reversed-phase solvents. Acetonitrile is often preferred for its low UV cutoff.[6] |
| Initial Composition | 85-95% Aqueous Buffer, 5-15% Organic Modifier | Start with a high aqueous content to ensure solubility, then adjust as needed for optimal retention and separation. |
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase (e.g., pH 4.5 Acetate Buffer)
-
Prepare Aqueous Buffer: Dissolve the appropriate amount of sodium acetate in HPLC-grade water to achieve the desired molarity (e.g., 0.02 M).
-
Adjust pH: While stirring, carefully add acetic acid to the solution until the pH meter reads 4.5. It is critical to measure and adjust the pH of the aqueous component before adding any organic solvent.[8]
-
Filter Mobile Phase: Filter the final buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter that could clog the HPLC system.[3]
-
Mix with Organic Solvent: Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired volume of HPLC-grade organic solvent (e.g., for a 90:10 v/v mix, combine 900 mL of buffer with 100 mL of acetonitrile).
-
Degas: Degas the final mobile phase using sonication or vacuum degassing to prevent air bubbles from interfering with the detector and pump performance.[3]
Protocol 2: Sample Preparation and Solubilization
-
Select an Appropriate Solvent: The ideal solvent is the mobile phase itself. If the analyte's solubility is low in the mobile phase, use a solvent that is weaker than the mobile phase (i.e., has a higher aqueous content). Avoid using 100% organic solvent if the mobile phase is highly aqueous.[10][11]
-
Dissolution: Accurately weigh the Metronidazole acetic acid standard or sample and add the selected solvent.
-
Aid Solubilization (if needed): Use a vortex mixer or sonicator to assist in dissolving the compound completely.[13]
-
Dilution: Perform any necessary serial dilutions using the same solvent to reach the target concentration for the calibration curve.
-
Filtration: Before transferring the sample to an HPLC vial, filter it through a 0.22 µm syringe filter to remove any undissolved particulates. This is a critical step to prevent column clogging and extend column lifetime.[13]
Visualizations
Caption: pH-dependent properties of Metronidazole acetic acid in reversed-phase HPLC.
Caption: A logical workflow for troubleshooting solubility issues in HPLC.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. nacalai.com [nacalai.com]
- 15. pdf.hres.ca [pdf.hres.ca]
selecting the correct column for Metronidazole impurity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in Metronidazole, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most suitable for Metronidazole impurity analysis?
A1: The choice of HPLC column for Metronidazole impurity analysis primarily revolves around reversed-phase chromatography. Both C8 (octylsilane) and C18 (octadecylsilane) columns are widely recommended and used in pharmacopeial methods and scientific literature.
-
C8 Columns: Often prescribed by the United States Pharmacopeia (USP), C8 columns are a reliable choice for the impurity determination of Metronidazole.[1] They tend to be less retentive than C18 columns, which can be advantageous for eluting polar impurities more quickly.
-
C18 Columns: Recommended by the European Pharmacopoeia (EP), C18 columns provide a more hydrophobic stationary phase, leading to stronger retention of non-polar compounds.[2] This can be beneficial for separating impurities with subtle structural differences from the main Metronidazole peak.
Ultimately, the optimal column depends on the specific impurity profile of your sample and the separation requirements of your analysis.
Q2: What are the typical dimensions and particle sizes for columns used in this analysis?
A2: Column dimensions and particle size are critical for achieving efficient separation. Common choices include:
-
Length: 100 mm to 250 mm
-
Internal Diameter: 4.6 mm is standard, though smaller diameters like 2.1 mm can be used with UPLC systems for faster analysis and reduced solvent consumption.
-
Particle Size: 3.5 µm and 5 µm are frequently used. Smaller particle sizes (e.g., 1.7 µm) can offer higher resolution but may require higher operating pressures.
Q3: What mobile phases are commonly used for separating Metronidazole and its impurities?
A3: The mobile phase composition is crucial for achieving the desired selectivity and resolution. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase: Often a phosphate buffer or an aqueous solution with a pH modifier like phosphoric acid.[2][3] The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Metronidazole and its impurities.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used.[2][3] The ratio of the organic modifier to the aqueous phase determines the elution strength of the mobile phase. Isopropyl alcohol has also been used as a greener solvent alternative.[4]
Isocratic elution (constant mobile phase composition) is often sufficient, but a gradient elution (where the mobile phase composition changes over time) may be necessary for separating complex mixtures of impurities.[2]
HPLC Column Selection and Methodologies
Below is a summary of HPLC columns and methods that have been successfully employed for the analysis of Metronidazole and its impurities.
| Column Name | Stationary Phase | Dimensions (L x ID, Particle Size) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Thermo Scientific Acclaim 120 C8 | C8 | 150 x 4.6 mm, 5 µm | Methanol:Water (1:4) | 1.0 | 319 | [1] |
| Thermo Scientific Syncronis C18 | C18 | Not Specified | Not Specified | Not Specified | Not Specified | |
| Waters Symmetry C18 | C18 | 100 x 4.6 mm, 3.5 µm | Isopropyl alcohol:Water (20:80 v/v) | 1.0 | 315 | [4] |
| Agilent Zorbax SB C8 | C8 | 150 x 4.6 mm, 3.5 µm | Isopropyl alcohol:Water (20:80 v/v) | 1.0 | 315 | [4] |
| LiChrosorb C18 | C18 | 250 x 4.6 mm, 5 µm | Acetonitrile:0.3% Phosphoric acid with 0.1% Triethylamine (20:80 v/v) | 1.0 | 260 | [5] |
| µ-Bondapak C18 | C18 | Not Specified | 35% Acetonitrile in 0.02 M Acetate Buffer (pH 4) | 2.0 | 313 | [6] |
Experimental Protocols
Protocol 1: USP 38 Monograph Method for Impurity Determination
This protocol is based on the method described for use with a C8 column.
-
Column: Thermo Scientific Acclaim 120 C8 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Prepare a mixture of Methanol and Water in a 1:4 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 319 nm.
-
Injection Volume: 20 µL.
-
System Suitability:
-
Resolution: The resolution between Tinidazole related compound A and Metronidazole should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Metronidazole peak should not be more than 2.0.
-
Protocol 2: Method for Related Substances using a C18 Column
This protocol is adapted from a method utilizing a C18 column for separating Metronidazole from its related impurity A.
-
Column: Waters Symmetry C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Prepare a mixture of Isopropyl alcohol and Water in a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 315 nm.
-
Injection Volume: 10 µL.
-
Key Performance Indicator: The resolution between Metronidazole and Metronidazole related impurity-A should be sufficient for accurate quantification (a reported example achieved a resolution of 9.0).[4]
Troubleshooting Guide
Column Selection Workflow
References
Technical Support Center: Metronidazole Separation in Reverse-Phase HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the separation of Metronidazole using reverse-phase High-Performance Liquid Chromatography (RP-HPLC), with a specific focus on the effects of mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: How does the mobile phase pH affect the retention time of Metronidazole in RP-HPLC?
The retention of Metronidazole in reverse-phase HPLC is highly dependent on the mobile phase pH because it is an ionizable compound. Metronidazole is a weak base with a pKa of approximately 2.6.
-
At a pH below its pKa (e.g., pH < 2.6): Metronidazole will be predominantly in its protonated, ionized (charged) form. This makes it more polar, leading to weaker interaction with the non-polar stationary phase (like C18) and resulting in a shorter retention time.[1][2]
-
At a pH above its pKa (e.g., pH > 3.5): Metronidazole will be primarily in its neutral, non-ionized form. This form is less polar and interacts more strongly with the stationary phase, leading to a longer retention time.[1][2]
Therefore, adjusting the mobile phase pH is a powerful tool to control the retention and selectivity of Metronidazole.[2] For robust and reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[1][2]
Q2: What is the optimal pH range for Metronidazole analysis?
Several studies have demonstrated successful separation of Metronidazole using a mobile phase pH in the acidic range, typically between 3.5 and 5.5.[3][4][5][6] Working in this range ensures that Metronidazole is in its less polar, neutral form, leading to adequate retention on a C18 column. A pH of around 4.7 has been identified as optimal in some experimental designs for separating Metronidazole from other compounds.[3][6][7]
Q3: My Metronidazole peak is tailing. Could pH be the cause?
Yes, an inappropriate mobile phase pH can cause peak tailing, especially for basic compounds like Metronidazole. Peak tailing can occur if the mobile phase pH is too close to the pKa of the compound or if the mobile phase is inadequately buffered. This can lead to secondary interactions between the ionized analyte and residual silanol groups on the silica-based stationary phase.
To mitigate this, ensure your mobile phase is well-buffered and the pH is controlled to be at least one to two units away from the pKa.[2][8] Increasing the buffer concentration can sometimes resolve peak shape issues.[9]
Q4: My retention times are shifting from one injection to the next. What should I check first?
Shifting retention times can be a frustrating issue. Before assuming the column is the problem, check the following:
-
Mobile Phase Stability: Has the mobile phase been prepared fresh? Is the pH stable? Over time, the pH of the mobile phase can change, especially if it's not properly buffered, leading to drift in retention times.[10]
-
Buffer Preparation: Ensure the buffer is prepared correctly and its pH is measured on the aqueous portion before mixing with the organic solvent for the most accurate and reproducible results.[8]
-
System Equilibration: Is the HPLC system properly equilibrated with the mobile phase before starting the analysis? Insufficient equilibration can cause retention time instability in the initial runs.
-
Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate and that the solvent proportioning is accurate if you are using a gradient or an online mixture of solvents.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too close to Metronidazole's pKa (~2.6), causing mixed ionization states. | Adjust mobile phase pH to be >4.0 to ensure Metronidazole is in its neutral form.[1][2] |
| Insufficient buffer concentration.[9] | Increase the concentration of the buffer (e.g., phosphate buffer) to 25-50 mM.[3][9] | |
| Secondary interactions with exposed silanols on the column. | Use a low pH (e.g., pH 3.5) to suppress silanol ionization or use an end-capped column.[8] | |
| Peak Fronting | Sample overload. | Reduce the concentration or injection volume of the sample.[10] |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in the mobile phase or a weaker solvent whenever possible.[11] | |
| Split Peaks | Partially blocked column inlet frit.[9] | Reverse and flush the column (if the manufacturer's instructions permit). If the problem persists, replace the frit or the column.[9][11] |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent. | |
| No/Low Retention | Mobile phase pH is too low (e.g., pH < 2.5). | Increase the pH of the mobile phase to a range of 3.5 - 5.5 to increase retention.[4] |
| Mobile phase has too high a percentage of organic solvent. | Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). | |
| Drifting Retention Time | Inadequate column equilibration. | Allow the column to equilibrate with the mobile phase for a longer period (e.g., 15-30 minutes) before injection. |
| Mobile phase pH is unstable.[10] | Prepare fresh mobile phase daily and ensure it is adequately buffered. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature (e.g., 30 °C).[3][7] |
Quantitative Data Summary
The following tables summarize typical conditions used for the analysis of Metronidazole.
Table 1: HPLC Methods for Metronidazole Analysis at Various pH Values
| Mobile Phase Composition | pH | Column | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Phosphate Buffer : Acetonitrile (60:40 v/v) | 3.5 | C18 (250 x 4 mm, 5 µm) | 1.0 | 2.467 | |
| 0.02 M Acetate Buffer : Acetonitrile (65:35 v/v) | 4.0 | µ-Bondapak C18 | 2.0 | Not specified | [12] |
| Phosphate Buffer : Acetonitrile (45:55 v/v) | 4.6 | C18 (150 x 4.6 mm, 5 µm) | 1.0 | 2.440 | [5] |
| 0.01 M KH2PO4, Acetonitrile, Methanol (80:10:10 v/v/v) | 4.7 | C18 (250 x 4.6 mm, 5 µm) | 1.0 | Not specified | [6] |
| Phosphate Buffer : Methanol (50:50 v/v) | 4.72 | Not specified | 0.8 | Not specified | [3][7] |
| Phosphate Buffer : Acetonitrile (80:20 v/v) | 5.35 | C18 (250 x 4.0 mm, 5 µm) | 1.0 | 3.39 | [4] |
Experimental Protocols
Below is a generalized experimental protocol for the RP-HPLC analysis of Metronidazole based on common methodologies.[4][6]
Objective: To determine the concentration of Metronidazole using RP-HPLC.
1. Materials and Reagents:
-
Metronidazole reference standard
-
HPLC-grade acetonitrile or methanol
-
Potassium dihydrogen phosphate (KH2PO4) or similar buffer salt
-
Orthophosphoric acid or hydrochloric acid for pH adjustment
-
HPLC-grade water
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Mobile Phase Preparation (Example: Phosphate Buffer pH 4.7):
-
Prepare a 0.01 M potassium dihydrogen phosphate solution by dissolving the appropriate amount of KH2PO4 in HPLC-grade water.[6]
-
Adjust the pH of the aqueous buffer to 4.7 using dilute orthophosphoric acid.[6]
-
Mix the prepared buffer with the organic solvent (e.g., acetonitrile and methanol) in the desired ratio (e.g., 80:10:10 v/v/v, Buffer:Acetonitrile:Methanol).[6]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication for approximately 15 minutes.[6]
4. Standard Solution Preparation:
-
Accurately weigh about 25 mg of Metronidazole reference standard into a 25 mL volumetric flask.
-
Add a small amount of diluent (mobile phase is recommended) and sonicate for 15 minutes to dissolve.
-
Make up the volume to the mark with the diluent to obtain a stock solution.
-
Perform serial dilutions with the mobile phase to prepare working standard solutions at the desired concentrations (e.g., 10 - 80 µg/mL).
5. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared in step 3
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10-20 µL[4]
-
Column Temperature: Ambient or 30 °C
-
Detection Wavelength: 318 nm or 320 nm
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
Evaluate system suitability parameters such as retention time, peak symmetry (tailing factor), and column efficiency to ensure the system is performing optimally.
7. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of Metronidazole in the samples by comparing the peak areas with the calibration curve.
Visualizations
Caption: Effect of mobile phase pH on Metronidazole's ionization and HPLC retention.
Caption: Troubleshooting workflow for Metronidazole HPLC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ijrpb.com [ijrpb.com]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Photolabile Metronidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the photolability of metronidazole during analysis.
Frequently Asked Questions (FAQs)
Q1: I've seen conflicting reports about metronidazole's photostability. Is it actually sensitive to light?
A1: Yes, metronidazole in aqueous solution is sensitive to light and UV irradiation.[1][2] While some studies performing forced degradation under certain conditions have reported it to be stable, this is often because the analytical methods used were not capable of detecting the primary photodegradation product.[1][2][3] Prolonged exposure to light, especially direct sunlight, can cause the product to darken and degrade.[4] Therefore, it is crucial to take precautions to protect metronidazole solutions from light during all stages of handling and analysis.
Q2: Why are standard compendial methods sometimes unable to detect metronidazole degradation?
A2: Current compendial tests for related substances in metronidazole often use a detection wavelength (e.g., 315/319 nm) where the major photodegradant does not absorb significantly.[2] The primary photodegradant, N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide, is formed through a photolytic rearrangement of the nitroimidazole ring.[1][5] To properly detect this and other potential degradants, a lower UV wavelength, such as 230 nm, is recommended.[1][2]
Q3: What is the primary photodegradation product of metronidazole?
A3: The major photodegradant of metronidazole in aqueous solution has been identified as N-(2-hydroxyethyl)-5-methyl-l,2,4-oxadiazole-3-carboxamide.[1][2] This is a result of a photolytic rearrangement of the metronidazole molecule upon exposure to light and UV radiation.
Troubleshooting Guide
Q1: I'm seeing an unexpected peak in my chromatogram when analyzing metronidazole. Could this be a photodegradant?
A1: It is highly possible. If your sample was exposed to light, even for a short period, degradation can occur. To confirm if the unexpected peak is a photodegradant, you can try the following:
-
Analyze a freshly prepared standard solution that has been rigorously protected from light. If the peak is absent or significantly smaller, this points towards photodegradation.
-
Perform a forced degradation study. Expose a solution of metronidazole to a UV lamp or direct sunlight for a controlled period and then analyze it.[6][7][8] If the peak increases in size, it is likely a photodegradant.
-
Change the detection wavelength. As mentioned in the FAQs, the primary photodegradant is better detected at around 230 nm.[1][2]
Q2: My metronidazole assay values are lower than expected and show poor reproducibility. Could photolability be the cause?
A2: Yes, inconsistent exposure to light during sample preparation and analysis is a common cause of low and variable assay results for metronidazole. To improve accuracy and reproducibility, implement the following light-protection measures:
-
Use amber glassware or light-blocking centrifuge tubes for all solutions.
-
Work in a dimly lit area or under yellow light.
-
Cover autosampler trays with a light-proof cover.
-
Minimize the time samples spend on the benchtop exposed to ambient light.
Q3: How can I prevent the photodegradation of metronidazole during my analysis?
A3: Consistent and thorough protection from light is key. Here are some practical steps:
-
Storage: Store stock solutions and samples in a dark place, preferably in a refrigerator, and use amber vials.[9]
-
Sample Preparation: Prepare samples under low light conditions. Use amber volumetric flasks and other light-protecting labware.
-
Analysis: If using HPLC, use an autosampler with a covered tray. If manual injection is necessary, inject the sample immediately after preparation.
-
Consider the solvent: The stability of metronidazole can be influenced by the solvent and pH. It is generally more stable in acidic to neutral conditions and may degrade more rapidly in alkaline solutions.[3][10]
Data Summary
The following table summarizes the degradation of metronidazole under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation of Metronidazole | Reference |
| Acidic Hydrolysis | 1.0N HCl, refluxed for 6 hours at 60°C | Mild degradation | [3] |
| Alkaline Hydrolysis | 1.0N NaOH, refluxed for 6 hours at 60°C | Significant degradation (58.6%) | [3] |
| Neutral Hydrolysis | Refluxed for 6 hours at 60°C | Mild degradation (15.3%) | [3] |
| Oxidative | 3% H2O2 at room temperature for 24 hours | Mild degradation (24.6%) | [3] |
| Thermal | Dry heat at 60°C for 5 hours | Stable (5.6% degradation) | [3] |
| Photolytic | UV light exposure | Degradation observed, but conflicting reports on extent | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Metronidazole Analysis
This method is designed to separate metronidazole from its potential photodegradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of phosphate buffer and methanol/acetonitrile. An optimized mobile phase composition is crucial for good separation.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Preparation of Solutions (Protect from light at all times):
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve metronidazole reference standard in the mobile phase using an amber volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve a concentration within the calibration range. Use amber vials and minimize light exposure.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of metronidazole in the sample by comparing its peak area to the calibration curve. The presence of other peaks may indicate degradation products.
-
Visualizations
Caption: Photodegradation pathway of metronidazole.
Caption: Experimental workflow for metronidazole analysis.
Caption: Troubleshooting decision tree for metronidazole analysis.
References
- 1. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. iagim.org [iagim.org]
- 9. Light inactivation of metronidazole sensitivity discs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
how to increase recovery of Metronidazole from plasma samples
Welcome to the technical support center for the analysis of Metronidazole in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of Metronidazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting Metronidazole from plasma samples?
The most frequently employed methods for extracting Metronidazole from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each technique has its advantages and disadvantages concerning recovery, cleanliness of the extract, and complexity.
Q2: I am experiencing low recovery of Metronidazole. What are the potential causes?
Low recovery of Metronidazole can stem from several factors, including:
-
Suboptimal Extraction Method: The chosen extraction method may not be the most efficient for Metronidazole in a plasma matrix.
-
Incorrect pH: The pH of the sample and extraction solvent can significantly impact the ionization state and solubility of Metronidazole, affecting its partitioning and recovery.
-
Inadequate Solvent Polarity (for LLE): The polarity of the extraction solvent in LLE must be optimized to efficiently extract Metronidazole while minimizing the co-extraction of interfering substances.
-
Insufficient Vortexing/Mixing: Incomplete mixing of the plasma sample with the precipitating agent or extraction solvent will lead to poor extraction efficiency.
-
Analyte Degradation: Metronidazole may degrade under certain conditions, such as exposure to strong acids or bases, or elevated temperatures.[1]
-
Incomplete Elution (for SPE): The elution solvent in SPE may not be strong enough to completely recover Metronidazole from the sorbent.
Q3: How can I improve the recovery of Metronidazole using Protein Precipitation?
For protein precipitation, consider the following:
-
Choice of Precipitating Agent: While methanol and acetonitrile are commonly used, their efficiency can differ. Zinc sulfate has also been used and may improve column durability in downstream analysis.[2][3]
-
Ratio of Precipitating Agent to Plasma: The volume ratio of the precipitating agent to the plasma sample is critical. A higher ratio can improve protein removal but may also dilute the sample.
-
Temperature: Performing the precipitation at a low temperature can sometimes enhance protein removal.
-
Centrifugation Parameters: Ensure that the centrifugation speed and time are sufficient to form a compact pellet of precipitated proteins.
Q4: What are the key parameters to optimize for Liquid-Liquid Extraction of Metronidazole?
To enhance recovery with LLE:
-
Solvent Selection: Ethyl acetate is a commonly used and effective solvent for Metronidazole extraction.[4] A mixture of ethyl acetate and acetonitrile (e.g., 4:1 v/v) has been shown to yield high recovery rates.[5][6] Chloroform has also been used.[7]
-
pH Adjustment: Adjusting the pH of the plasma sample can improve the extraction efficiency. For Metronidazole, which is a weakly basic drug, adjusting the pH to be slightly basic can enhance its partitioning into an organic solvent.
-
Salting-Out Effect: The addition of salt to the aqueous phase can increase the partitioning of Metronidazole into the organic phase.
-
Evaporation and Reconstitution: Careful evaporation of the organic solvent and reconstitution in a suitable mobile phase are crucial to avoid loss of the analyte.
Q5: How can Solid-Phase Extraction be optimized for Metronidazole recovery?
For SPE, consider these factors:
-
Sorbent Selection: A polymeric cation-exchange SPE sorbent has been shown to be effective for Metronidazole.[8] A composite based on β-cyclodextrin grafted with polyethylene has also been used.[9][10]
-
Conditioning and Equilibration: Proper conditioning of the SPE cartridge is essential for consistent results.
-
Wash Steps: The wash steps should be optimized to remove interferences without eluting the Metronidazole.
-
Elution Solvent: The elution solvent must be strong enough to desorb Metronidazole from the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol.[8]
Troubleshooting Guides
Low Recovery After Protein Precipitation
| Potential Cause | Troubleshooting Step |
| Incomplete Protein Precipitation | Increase the volume of the precipitating agent (e.g., try a 3:1 or 4:1 ratio of solvent to plasma). Optimize centrifugation speed and time. |
| Co-precipitation of Metronidazole | Try a different precipitating agent (e.g., switch from acetonitrile to methanol or zinc sulfate).[2][3][11] |
| Analyte Loss During Supernatant Transfer | Carefully aspirate the supernatant without disturbing the protein pellet. |
Low Recovery After Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step |
| Suboptimal Extraction Solvent | Test different solvents or solvent mixtures. A combination of ethyl acetate and acetonitrile (4:1) has been reported to provide high recovery.[5][6] |
| Incorrect pH | Adjust the pH of the plasma sample to a slightly basic pH to improve partitioning into the organic solvent. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. The "salting-out" technique can also help break emulsions. |
| Analyte Loss During Evaporation | Ensure the evaporation temperature is not too high, which could cause degradation.[1] Use a gentle stream of nitrogen. |
Low Recovery After Solid-Phase Extraction
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent Material | Select a sorbent with appropriate chemistry for Metronidazole, such as a polymeric cation-exchange sorbent.[8] |
| Incomplete Elution | Increase the strength or volume of the elution solvent. Ensure the pH of the elution solvent is suitable to disrupt the interaction between Metronidazole and the sorbent. |
| Breakthrough During Loading or Washing | Decrease the flow rate during sample loading. Ensure the wash solvent is not too strong, which could prematurely elute the analyte. |
Quantitative Data Summary
The following table summarizes the reported recovery rates of Metronidazole from plasma using different extraction methods.
| Extraction Method | Details | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction | Ethyl acetate | 82.09 | [4] |
| Liquid-Liquid Extraction | Ethyl acetate and acetonitrile mixture (4:1) | 93.7 - 97.5 | [5][6] |
| Protein Precipitation | Methanol | Not specified | [12][13] |
| Protein Precipitation | Acetonitrile | Not specified | [11] |
| Protein Precipitation | Zinc Sulfate | Not specified | [2][3] |
| Solid-Phase Extraction | β-cyclodextrin grafted polyethylene polymer composite | 76 | [9][10] |
Experimental Protocols
Protein Precipitation (PPT) with Methanol
-
To a 200 µL plasma sample, add 600 µL of cold methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate
-
To a 250 µL plasma sample, add an internal standard solution.[4]
-
Add 3.0 mL of ethyl acetate.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 3500 rpm for 10 minutes.[4]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in the mobile phase for analysis.[4]
Solid-Phase Extraction (SPE) with a Polymeric Cation-Exchange Sorbent
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 N HCl.[8]
-
Equilibrate: Equilibrate the cartridge with 1 mL of 0.1 N HCl.[8]
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 3 mL of 0.1 N HCl, followed by 3 mL of methanol, and then 6 mL of ethyl acetate.[8]
-
Dry: Dry the cartridge under a full vacuum for 5 minutes.[8]
-
Elute: Elute the Metronidazole with 1 mL of 5% NH4OH in methanol.[8]
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute the residue in the mobile phase.[8]
Visualizations
Caption: Experimental workflows for Metronidazole extraction from plasma.
Caption: Troubleshooting logic for low Metronidazole recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma | CoLab [colab.ws]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
managing insoluble impurities in Metronidazole standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing issues related to Metronidazole standards, with a focus on addressing insoluble impurities and related challenges during experimental procedures.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the use of Metronidazole reference standards.
Issue: Metronidazole Standard Fails to Dissolve Completely
Complete dissolution of the Metronidazole standard is critical for accurate quantification and impurity analysis. If you are observing particulate matter or cloudiness after attempting to dissolve the standard, follow this guide.
Initial Assessment:
-
Verify Solvent and Concentration: Confirm that the correct solvent and concentration are being used as specified in your analytical method or the manufacturer's certificate of analysis.
-
Visual Inspection: Examine the undissolved material. Is it crystalline, amorphous, or are there distinct particles of a different color? This can provide clues about the nature of the insolubility.
Troubleshooting Steps:
-
Sonication: Sonicate the solution for 5-10 minutes. This can help break up agglomerates and enhance the dissolution of sparingly soluble particles.
-
Gentle Warming: If permissible by the standard's stability data, warm the solution gently (e.g., to 30-40°C). Metronidazole's solubility can be temperature-dependent.
-
pH Adjustment: Metronidazole's solubility is pH-dependent. At room temperature, its solubility is significantly higher in acidic conditions (pH 1.2) compared to neutral or near-neutral pH.[1] If your method allows, a slight adjustment of the diluent pH could improve solubility.
-
Solvent Modification: If the primary diluent is aqueous, consider a mobile phase or a solvent mixture with a higher percentage of an organic modifier like methanol or acetonitrile, as these are commonly used in HPLC methods for Metronidazole.[2][3]
-
Filtration: If the above steps do not result in complete dissolution and you suspect the presence of insoluble impurities or excipients, filter the solution through a 0.45 µm or 0.22 µm chemically compatible filter before analysis. Note that this may remove the insoluble impurity, which could be a subject of investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Metronidazole?
A1: Impurities in Metronidazole can originate from the synthesis process, degradation, or storage.[4] Common documented impurities include:
-
Metronidazole Impurity A (2-methyl-5-nitroimidazole): A frequent process-related impurity.[5][6]
-
Metronidazole Impurity G (Metronidazole Acetic Acid): A potential impurity in Metronidazole preparations.[7]
-
Other identified impurities include Metronidazole Impurity B, C, and D.[8]
-
Elemental impurities may also be introduced during manufacturing.[9]
Q2: My Metronidazole standard is not dissolving in water. What should I do?
A2: Metronidazole has a reported aqueous solubility of about 10 mg/mL at 20-25°C.[1][10] If you are trying to prepare a more concentrated solution, it may not fully dissolve. Consider the following:
-
Increase the volume of water to reduce the concentration.
-
Use a different solvent system. Metronidazole is often dissolved in the mobile phase for HPLC analysis, which may contain organic solvents like methanol.[2]
-
Solubility is higher at a lower pH; for instance, it is reported to be around 64.8 mg/mL at pH 1.2.[1]
Q3: What analytical techniques are recommended for analyzing Metronidazole and its impurities?
A3: The most widely used and recommended method is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][11] Other techniques used for specific purposes include:
-
Thin-Layer Chromatography (TLC): For qualitative or semi-quantitative analysis.[12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of elemental impurities.[9]
-
Gas-Liquid Chromatography (GLC): Has also been explored for Metronidazole quantification.[13]
Q4: Are there official methods for impurity testing of Metronidazole?
A4: Yes, pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide detailed monographs for Metronidazole that include specific methods for impurity testing.[2][3][5] These methods outline the chromatographic conditions, system suitability requirements, and acceptance criteria.
Q5: Can light exposure affect my Metronidazole standard?
A5: Yes, Metronidazole can degrade upon exposure to light.[5] It is important to store Metronidazole standards in light-resistant containers as recommended.[14] Photodegradation can lead to the formation of impurities that may not be detected by standard compendial methods.[15]
Data Presentation
Table 1: Solubility of Metronidazole
| Solvent/Condition | Temperature | Solubility | Reference |
| Water | 20°C | ~10 mg/mL | [1][10] |
| Water | 25°C | ~10.5 mg/mL | [1][10] |
| pH 1.2 Buffer | Room Temp. | ~64.8 mg/mL | [1] |
| pH 2.5 - 8.0 | Room Temp. | ~10 mg/mL | [1] |
| Ethanol | Not Specified | Slightly soluble (0.1-1 mg/ml) for Impurity G | [7] |
| DMSO | Not Specified | Soluble (≥10 mg/ml) for Impurity G | [7] |
Table 2: Common Organic Impurities of Metronidazole
| Impurity Name | Chemical Name | CAS Number | Reference |
| Metronidazole Impurity A | 2-methyl-5-nitroimidazole | 696-23-1 | [6] |
| Metronidazole Impurity B | 2-Nitroimidazole | 3034-38-6 | [8] |
| Metronidazole Impurity C | 1-(2-Hydroxyethyl)-2-methyl-4-nitroimidazole | 5006-69-9 | [8] |
| Metronidazole Impurity D | 2-Methyl-4-nitroimidazole | 5006-68-8 | [8] |
| Metronidazole Impurity G | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid | 1010-93-1 | [7] |
Experimental Protocols
Protocol: Impurity Analysis of Metronidazole by HPLC (Based on EP Method)
This protocol is a representative example for the determination of impurities in a Metronidazole sample.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of a potassium dihydrogen phosphate solution (1.36 g/L) and methanol in a 70:30 v/v ratio.[2]
-
Standard Solution Preparation:
-
Test Solution: Accurately weigh and dissolve about 50 mg of Metronidazole in the mobile phase and dilute to 100.0 mL with the mobile phase.[2]
-
Reference Solution (a): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (This corresponds to 0.1% of the test solution concentration).
-
Reference Solution (b) (for System Suitability): Dissolve 5 mg of Metronidazole Impurity A CRS in the mobile phase, add 10.0 mL of the Test Solution, and dilute to 100.0 mL with the mobile phase.[2]
-
-
Chromatographic Conditions:
-
System Suitability:
-
Procedure:
-
Inject the Test Solution and Reference Solution (a).
-
Record the chromatograms for the specified run time.
-
Calculate the percentage of each impurity in the Test Solution by comparing the peak areas to the area of the principal peak in the chromatogram of Reference Solution (a).
-
Visualizations
Caption: Troubleshooting workflow for undissolved Metronidazole standard.
Caption: General workflow for HPLC analysis of Metronidazole impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. USP 38 monograph: impurity determination of metronidazole using a C8 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. veeprho.com [veeprho.com]
- 5. scielo.br [scielo.br]
- 6. Metronidazole Impurities | SynZeal [synzeal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Method for determination of elemental impurities in metronidazole benzoate using inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fip.org [fip.org]
- 11. benchchem.com [benchchem.com]
- 12. preprints.org [preprints.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Metronidazole Tablets [drugfuture.com]
- 15. Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metronidazole Standard Solution Stability and Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of metronidazole standard solutions. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a metronidazole standard stock solution?
For analytical purposes such as High-Performance Liquid Chromatography (HPLC), methanol is a commonly used solvent to dissolve metronidazole working standards.[1] The stock solution is often further diluted with the mobile phase specific to the HPLC method.[1][2] For stability studies, various solvents have been used, including water, methanol, and propylene glycol.[3][4]
2. What are the optimal storage conditions for a metronidazole standard solution?
Metronidazole solutions should be protected from light to prevent degradation.[5] For short-term storage, refrigeration at 2-8°C is often recommended.[6] However, refrigeration of aqueous solutions may cause crystallization, which can be redissolved by warming the solution to room temperature.[5] For long-term storage of metronidazole in a solvent, temperatures of -20°C for up to one month and -80°C for up to six months are suggested, with the container tightly sealed and protected from light and moisture.[7]
3. How stable are metronidazole solutions at room temperature?
The stability of metronidazole solutions at room temperature depends on the solvent and pH. Aqueous solutions are susceptible to degradation, and the rate of degradation is influenced by pH.[8] One study on a compounded metronidazole suspension (50 mg/mL) found it to be stable for at least 93 days when stored at 23°C (73.4°F) in amber plastic bottles.[6][9] Another study on metronidazole benzoate suspension showed stability for at least one year at 25°C (77°F).[10] However, for analytical standard solutions, it is best practice to prepare fresh solutions or use them within a validated stability period.
4. What is the effect of pH on the stability of metronidazole solutions?
Metronidazole is most stable in a pH range of 3.9 to 6.6, with maximum stability observed at pH 5.6.[8] The degradation rate increases in both acidic and alkaline conditions.[8][11] Degradation is particularly rapid in strongly alkaline solutions.[11]
5. Does exposure to light affect metronidazole solutions?
Yes, prolonged exposure to light, especially UV light, can cause metronidazole to degrade and the solution to darken.[5][12][8] Therefore, it is crucial to store metronidazole solutions in light-resistant containers, such as amber vials or bottles.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of the metronidazole standard solution. | 1. Prepare a fresh standard solution. 2. Ensure the solution was stored protected from light and at the correct temperature. 3. Check the pH of the solution; adjust if necessary to be within the stable range (pH 3.9-6.6).[8] |
| Decreased peak area/concentration over time | Instability of the standard solution. | 1. Verify the storage conditions (temperature and light protection). 2. Consider preparing smaller batches of the standard solution more frequently. 3. For long-term storage, aliquot the stock solution and store at -80°C.[7] |
| Precipitate or crystals in the refrigerated solution | Low-temperature crystallization. | 1. Allow the solution to warm to room temperature. 2. Gently sonicate or vortex to redissolve the crystals.[5] 3. Before use, ensure all precipitate has dissolved. |
| Discoloration (darkening) of the solution | Light-induced degradation. | 1. Discard the discolored solution. 2. Prepare a new solution and store it in a light-resistant (amber) container.[5] 3. Minimize exposure to ambient light during handling. |
Data Summary Tables
Table 1: Metronidazole Degradation under Different pH Conditions
| pH | Conditions | Degradation Rate | Reference |
| 3.1 | 0.1 M Acetate Buffer, Room Temp | Half-life of 963 hours | [8] |
| 3.9 - 6.6 | Aqueous Solution | pH-independent region (maximum stability) | [8] |
| > 7 | Aqueous Solution | Increased degradation rate with increasing pH | [8][11] |
| Strongly Alkaline (e.g., 3M NaOH) | 60°C - 90°C | Complete degradation within 1 hour | [11] |
Table 2: Recommended Storage Conditions for Metronidazole Solutions
| Storage Condition | Duration | Solvent | Container | Reference |
| Room Temperature (23-25°C) | Up to 93 days (suspension) | Ora-Blend or simple syrup | Amber PVC bottle | [6][9] |
| Refrigerated (2-8°C) | Up to 93 days (suspension) | Ora-Blend or simple syrup | Amber PVC bottle | [6][9] |
| Refrigerated (2-8°C) | Up to 2 years (benzoate suspension) | SyrSpend SF | Amber plastic bottle | [10] |
| Frozen (-20°C) | Up to 1 month | Not specified | Sealed, light-protected | [7] |
| Deep Frozen (-80°C) | Up to 6 months | Not specified | Sealed, light-protected | [7] |
Experimental Protocols
Protocol 1: Preparation of Metronidazole Standard Stock Solution for HPLC Analysis
Objective: To prepare a 1000 µg/mL metronidazole standard stock solution.
Materials:
-
Metronidazole working standard
-
HPLC-grade methanol[1]
-
10 mL volumetric flask
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of the metronidazole working standard.[1]
-
Transfer the weighed standard into a 10 mL volumetric flask.[1]
-
Add a portion of HPLC-grade methanol to the flask and sonicate for approximately 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with methanol.[1]
-
Mix the solution thoroughly.
-
This stock solution can then be further diluted with the mobile phase to prepare working standard solutions of desired concentrations.[1][2]
Protocol 2: Accelerated Stability Study of Metronidazole Infusion
Objective: To evaluate the chemical stability of a metronidazole intravenous infusion solution under accelerated storage conditions.
Materials:
-
Metronidazole intravenous infusion solution (e.g., 500 mg/100 mL)
-
Stability chambers set at 40°C/75% RH and 50°C/75% RH[13]
-
Validated stability-indicating HPLC method
Procedure:
-
Place the metronidazole infusion solutions in their original packaging into stability chambers at 40°C/75% RH and 50°C/75% RH.[13]
-
At specified time points (e.g., 0, 7, 30, 60, and 90 days), withdraw samples from each storage condition.[13]
-
Analyze the samples using a validated HPLC method to determine the concentration of metronidazole.
-
The degradation rate can be determined by plotting the logarithm of the remaining drug concentration against time. The data can be fitted to pseudo-first-order kinetics.[13]
-
The shelf life under recommended storage conditions can be estimated using the Arrhenius equation.[13][14]
Visualizations
Caption: Workflow for the preparation, storage, and use of a metronidazole standard solution.
Caption: Troubleshooting decision tree for metronidazole standard solution degradation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 3. wjpmr.com [wjpmr.com]
- 4. zsp.com.pk [zsp.com.pk]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of Metronidazole Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. arlok.com [arlok.com]
- 11. Stability of Metronidazole and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical and Microbiological Stability of Compounded Metronidazole Suspensions in PCCA SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. banglajol.info [banglajol.info]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Metronidazole and its Acetic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the simultaneous determination of the antibiotic Metronidazole and its primary metabolite, Metronidazole acetic acid. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and provides a framework for comparison with other techniques, supported by experimental data and detailed methodologies.
Introduction to Analyte and Analytical Techniques
Metronidazole is a widely used antibiotic effective against anaerobic bacteria and certain parasites. Its main metabolite, Metronidazole acetic acid, also possesses some biological activity and its concentration in biological fluids is a key parameter in understanding the drug's overall disposition. Accurate and precise measurement of both parent drug and metabolite is therefore essential.
Two common analytical techniques employed for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): A well-established technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, it offers a reliable and cost-effective method for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is often considered the gold standard for bioanalytical assays.
Comparison of Analytical Method Performance
The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are compared for a representative HPLC-UV method.[1][2][3] A summary of typical performance data is presented in the table below.
| Validation Parameter | HPLC-UV Method | Alternative Method (e.g., LC-MS/MS) |
| Linearity (Range) | 0.1 - 30 µg/mL | Data to be populated |
| Correlation Coefficient (r²) | ≥ 0.999 | Data to be populated |
| Accuracy (% Recovery) | 95 - 105% | Data to be populated |
| Precision (% RSD) | < 5% | Data to be populated |
| Limit of Detection (LOD) | ~0.05 µg/mL | Data to be populated |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Data to be populated |
| Specificity | Good, potential for interference | Excellent, high specificity |
| Run Time | ~10-15 minutes | ~3-5 minutes |
Note: The data for the alternative method is illustrative and would be populated based on a specific validated LC-MS/MS method for the simultaneous analysis of both analytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for the analysis of Metronidazole and its metabolites in biological fluids.
1. Sample Preparation (Plasma/Serum)
-
To 1 mL of plasma or serum, add 1 mL of a protein precipitation agent (e.g., acetonitrile or 0.6 M perchloric acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 4.0) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 90:10 (v/v).[3] The exact ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 320 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards of Metronidazole and Metronidazole acetic acid in the appropriate matrix (e.g., drug-free plasma).
-
Analyze the standards and samples under the specified chromatographic conditions.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.
Visualizing the Analytical Process
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the relationship between the analytes.
Caption: General workflow for the validation of an analytical method.
Caption: The metabolic relationship between Metronidazole and Metronidazole acetic acid.
Conclusion
The choice of an analytical method for the simultaneous determination of Metronidazole and its acetic acid metabolite depends on the specific requirements of the study. The HPLC-UV method presented here offers a reliable and cost-effective approach suitable for many applications. For studies requiring higher sensitivity and selectivity, an LC-MS/MS method would be a superior alternative. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure the integrity and reliability of the generated data. This guide serves as a foundational resource for researchers and professionals in the field of drug analysis and development.
References
A Comparative Guide to Bioanalytical Method Validation for Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of Metronidazole in biological matrices. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance. The information presented is based on published experimental data and adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Method Performance Comparison
The selection of a bioanalytical method is a critical decision in drug development, impacting the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for Metronidazole analysis. The following tables summarize the performance characteristics of these methods based on published validation studies.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and cost-effective method for the quantification of Metronidazole.[6] It offers good performance for routine analysis, although it may have limitations in terms of sensitivity compared to mass spectrometry-based methods.[7]
| Parameter | HPLC with UV Detection | Reference |
| Linearity Range (µg/mL) | 0.2812 - 18.0 | [6] |
| Accuracy (%) | 94.84 (mean recovery) | [6] |
| Precision (%RSD) | < 2 (intraday and interday) | [8] |
| Limit of Detection (LOD) (µg/mL) | 0.0081 | [8] |
| Limit of Quantification (LOQ) (µg/mL) | 0.2460 | [8] |
| Recovery (%) | 77.49 - 86.82 | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity.[9][10] This method is particularly advantageous for detecting low concentrations of Metronidazole, as is often required in studies involving topical administration or low dosage forms.[11]
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | Reference |
| Linearity Range (µg/mL) | 0.05 - 8.00 | 0.01 - 10.0 | [9][12] |
| Accuracy (%) | 97.95 - 103.85 | Complied with guidelines | [9][12] |
| Precision (%RSD) | < 10.65 | Complied with guidelines | [9][12] |
| Limit of Quantification (LOQ) (ng/mL) | 50 | 10 | [9][12] |
| Recovery (%) | Not explicitly stated | Complied with guidelines | [9] |
Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
UPLC-MS/MS offers the advantages of LC-MS/MS with the added benefit of faster analysis times and improved resolution. This high-throughput capability is particularly valuable in clinical trials with large numbers of samples.[13]
| Parameter | UPLC-MS/MS | Reference |
| Linearity Range (µM) | 0.1 - 300 | [13] |
| Accuracy (%) | < 13 | [13] |
| Precision (%RSD) | < 13 | [13] |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Recovery (%) | 88 - 99 | [13] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation and implementation of any bioanalytical method. The following sections outline the methodologies for the compared techniques.
HPLC with UV Detection
Sample Preparation:
-
To 1 mL of plasma, add 1 mL of acetonitrile.[6]
-
Vortex the mixture for one minute to precipitate proteins.[6]
-
Centrifuge at 4,000 rpm for 5 minutes.[6]
-
The supernatant is then dried, reconstituted in the mobile phase, and filtered through a 0.45 µm filter before injection.[6]
Chromatographic Conditions:
-
Column: C18 RP column (250mm X 4.6mm, 5µm)[6]
-
Mobile Phase: 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (83:17, v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 320 nm[6]
LC-MS/MS
Sample Preparation (Liquid-Liquid Extraction):
-
Plasma samples are pre-treated by liquid-liquid extraction (LLE) with ethyl acetate.[10][12]
-
Metronidazole and the internal standard (e.g., zidovudine or metronidazole-d4) are extracted.[9][12]
Chromatographic Conditions:
-
Column: Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size) or ACE C18 (100 × 4.6 mm, 5 μm)[9][12]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid, or acetonitrile and 10.0 mm ammonium formate in water, pH 4.00 (80:20, v/v).[9][12]
-
Flow Rate: 1.0 mL/min[12]
Mass Spectrometry Conditions:
UPLC-MS/MS
Sample Preparation (Solid Phase Extraction):
-
Metronidazole and its metabolite are extracted from a small volume of human plasma (10 μL) by hydrophilic-lipophilic balanced solid-phase extraction on 96-well μ-elution plates.[13]
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm)[13]
-
Mobile Phase: Gradient elution with a blend of 0.1% formic acid in water and 0.1% formic acid in methanol.[13]
-
Flow Rate: 0.25 mL/min[13]
Mass Spectrometry Conditions:
-
Ionization: Positive-ion electrospray ionization (ESI)[13]
-
Detection: Multiple Reaction Monitoring (MRM)[13]
-
Transitions: For Metronidazole: m/z 171.85 -> 127.9[13]
Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of a bioanalytical method, ensuring that the method is reliable, reproducible, and fit for its intended purpose.
Caption: General workflow for bioanalytical method validation.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. akjournals.com [akjournals.com]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma | CoLab [colab.ws]
- 12. academic.oup.com [academic.oup.com]
- 13. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Linearity and Range for Metronidazole Acetic Acid Assay
This guide provides a comparative overview of analytical methods for the quantification of Metronidazole and its process impurity and degradation product, Metronidazole acetic acid. The focus is on the validation parameters of linearity and range, crucial for ensuring the accuracy and reliability of analytical data in research, drug development, and quality control.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method for the simultaneous determination of Metronidazole and its related substances, including Metronidazole acetic acid. Spectrophotometric methods, while simpler and more cost-effective, generally lack the specificity to distinguish between Metronidazole and its closely related impurities in a single measurement.
The following table summarizes the linearity and range data for the determination of Metronidazole and a related impurity, offering a benchmark for the expected performance of an assay for Metronidazole acetic acid. Specific data for Metronidazole acetic acid is often established during the validation of a stability-indicating method.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| HPLC | Metronidazole | 1.0 - 2.4 | 0.9997 | [1][2] |
| Metronidazole | 12.5 - 100 | 0.9999 | [3] | |
| Metronidazole Impurity A | Not Specified | Not Specified | ||
| UV Spectrophotometry | Metronidazole | 2 - 10 | 0.9974 | [4] |
| Metronidazole | 5 - 50 | 0.999 | [5] |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating HPLC method for the simultaneous determination of Metronidazole and its degradation products, including Metronidazole acetic acid.[1][2]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Phenyl Column (250 x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
Metronidazole reference standard
-
Metronidazole acetic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Propylene Carbonate
-
Phosphoric acid
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 4.1, prepared by adding 10 µL of 10% H₃PO₄ to HPLC grade water) and a solvent mixture of Propylene Carbonate and Methanol (60:40 v/v) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Metronidazole and Metronidazole acetic acid reference standards in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment. A minimum of five concentration levels is recommended.[6]
5. Linearity and Range Assessment:
-
Inject each working standard solution in triplicate.
-
Record the peak area for both Metronidazole and Metronidazole acetic acid.
-
Plot a calibration curve of the mean peak area against the corresponding concentration for each analyte.
-
Determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥0.999.[6]
-
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
6. Forced Degradation Study (for stability-indicating method validation):
-
To demonstrate that the method is stability-indicating, forced degradation studies are performed.[7]
-
Acid Degradation: Expose the drug substance to acidic conditions (e.g., 1N HCl) and heat.[7] This is expected to generate Metronidazole acetic acid.
-
Base Degradation: Expose the drug substance to basic conditions (e.g., 1N NaOH).[7]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products, including Metronidazole acetic acid, are well-resolved from the parent drug and other impurities.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the development and validation of a stability-indicating HPLC method for the analysis of Metronidazole and Metronidazole acetic acid.
References
- 1. A STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE USING ECOFRIENDLY SOLVENT AS MOBILE PHASE COMPONENT | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. jetir.org [jetir.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to the Accuracy and Precision of HPLC Methods for Metronidazole Quantification
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise and accurate quantification of metronidazole, a widely used antibiotic and antiprotozoal agent. The selection of an appropriate HPLC method is critical for ensuring drug quality, safety, and efficacy in pharmaceutical formulations and biological matrices. This guide provides a comparative overview of various validated HPLC methods for metronidazole analysis, focusing on key performance parameters such as accuracy and precision, supported by experimental data.
Comparative Performance of Validated HPLC Methods
The accuracy and precision of an HPLC method are paramount for reliable quantification. Accuracy, often expressed as the percentage recovery, indicates the closeness of the measured value to the true value. Precision, typically represented by the percentage relative standard deviation (%RSD), reflects the degree of agreement among a series of measurements. The following table summarizes the performance characteristics of several reported HPLC methods for metronidazole determination.
| Method | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Method 1 | C18 (150 x 4.6 mm, 5.0 µm) | Water : Methanol (80:20) | 1.0 | 254 | 5 - 25 | 80 - 120 | < 2 | 0.0081 | 0.2460 | [1] |
| Method 2 | Water Symmetry C18 (100 mm x 4.6 mm, 3.5 µm) | Isopropyl alcohol : Water (20:80 v/v) | - | 315 | 75 - 225 | - | 0.5 | 0.02 | 0.05 | [2] |
| Method 3 | C18 (250mm X 4.6mm, 5µm) | 0.01M KH2PO4 (pH 3.0) : Acetonitrile (83:17 v/v) | 1.0 | 320 | 0.2812 - 18.0 | 94.84 | < 8.13 | - | 0.2812 (LLOQ) | [3] |
| Method 4 | C18 (4.6 X 250 mm) | Methanol : 0.1% OPA in Water (62:38 v/v), pH 3 | 0.7 | 318 | 10 - 50 | 98 - 102 | - | - | - | [4] |
| Method 5 | µ-Bondapak C18 | 35% Acetonitrile in 0.02 M Acetate Buffer (pH 4) | 2.0 | 313 | - | - | - | 0.1 | - | [5] |
| Method 6 | C18 (250 mm × 4.6 mm, 5 μm) | Acetonitrile : 0.3% Phosphoric Acid (20:80 v/v) with 0.1% Triethylamine | 1.0 | 260 | 37.5 - 300 | 99.07 - 101.0 | 0.34 - 0.97 | - | - | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, OPA: Ortho-phosphoric acid. Dashes indicate data not specified in the cited source.
Experimental Workflow and Methodologies
The general workflow for the HPLC analysis of metronidazole involves sample preparation, chromatographic separation, detection, and data analysis. The following diagram illustrates a typical experimental workflow.
References
A Comparative Guide to the Analytical Detection Limits of Metronidazole and its Acetic Acid Metabolite
For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection (LOD) for therapeutic compounds and their metabolites is crucial for accurate pharmacokinetic and metabolic studies. This guide provides a comparative overview of the LOD for the antibiotic Metronidazole and its major metabolite, Metronidazole acetic acid, across various analytical techniques. While extensive data is available for Metronidazole, specific LOD values for its acetic acid metabolite are less commonly reported. This guide compiles available data and provides context for the analytical challenges involved.
Quantitative Data Summary
The following table summarizes the limit of detection for Metronidazole using different analytical methods. It is important to note that while methods for the detection of Metronidazole acetic acid exist, specific LOD values for this metabolite are not always explicitly stated in the reviewed literature. One study indicated that the acetic acid metabolite of metronidazole was detected in serum at very low levels[1][2].
| Analytical Method | Analyte | Limit of Detection (LOD) | Matrix |
| HPLC-UV | Metronidazole | 0.8 µg/mL | - |
| HPLC-UV | Metronidazole | 0.5 µg/mL | - |
| LC-MS/MS | Metronidazole | 0.25 ppb | Aqueous Solution |
| LC-MS/MS | Metronidazole | 1.0 µg/kg | Honey |
Note: The LOD for Metronidazole can vary significantly based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical results. Below are summaries of methodologies used for the detection of Metronidazole, which can be adapted for its acetic acid metabolite.
High-Performance Liquid Chromatography (HPLC)
A study by Rushing et al. developed an HPLC method for the simultaneous determination of Metronidazole and Furazolidone. While not directly measuring the acetic acid metabolite, the principles are applicable.
-
Instrumentation: Purospher® Star RP-18 column (250 mm × 4.6 mm; 5 μm particle size).
-
Mobile Phase: Acetonitrile and water (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 332 nm.
Another HPLC method for Metronidazole and Norfloxacin used the following parameters:
-
Instrumentation: LiChrospher® 100 C18 column (5 µm, 250 × 4.0 mm).
-
Mobile Phase: Phosphate buffer and acetonitrile (80:20 v/v), pH 5.35.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 300 nm[3].
A rapid and sensitive HPLC assay for metronidazole and its two principal metabolites, including the acetic acid metabolite, was developed with the following parameters:
-
Column: Reverse-phase μC18 Bondapak.
-
Mobile Phase: Methanol, acetonitrile, and 0.005 M pH 4 potassium dihydrogen phosphate (4:3:93, vol/vol)[4].
-
Retention Times: Metronidazole (5.7 min), hydroxy metabolite (3.3 min), and acetic acid metabolite (4.5 min)[4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive LC-MS/MS method for Metronidazole quantification in human plasma was established with the following conditions:
-
Instrumentation: ACE C18 column (100 × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and 10.0 mm ammonium formate in water, pH 4.00 (80:20, v/v)[5].
-
Detection: Triple quadrupole mass spectrometer with turbo ion spray source in multiple reaction monitoring mode[5].
An LC-MS/MS method for the simultaneous determination of Metronidazole, Chloramphenicol, and Sulfonamides in honey utilized:
-
Instrumentation: MGIII-C18 column (2.1 mm × 150 mm, 5 μm).
-
Mobile Phase: Methanol and 50 mmol L−1 ammonium acetate aqueous solution (with 0.3% formic acid) with gradient elution.
-
Detection: Monitored in negative or positive ion selected reaction monitoring modes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of the limit of detection for an analytical method.
Caption: Experimental workflow for LOD determination.
This guide highlights the available analytical methods for detecting Metronidazole and its acetic acid metabolite. While specific LODs for the metabolite are scarce, the methodologies presented for the parent compound provide a strong foundation for developing and validating sensitive assays for Metronidazole acetic acid. Researchers should consider the specific requirements of their studies, including the biological matrix and required sensitivity, when selecting and optimizing an analytical method.
References
- 1. Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Metronidazole's Key Metabolite: A Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring therapeutic efficacy. This guide provides a comparative overview of analytical methods for determining the limit of quantification (LOQ) of Metronidazole acetic acid (2-methyl-5-nitroimidazole-1-ylacetic acid), a major metabolite of the widely used antibiotic, Metronidazole.
Metronidazole undergoes hepatic metabolism, where it is oxidized to form two primary metabolites: a hydroxy metabolite and an acetic acid metabolite. The latter, Metronidazole acetic acid, is a significant product of this biotransformation. While numerous studies have established analytical methods for the parent drug, this guide focuses on the specific quantification of its acetic acid derivative, a critical aspect of comprehensive pharmacokinetic profiling.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of Metronidazole and its metabolites in biological matrices are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific LOQ values for Metronidazole acetic acid are not always reported in literature focused on the parent compound, understanding the capabilities of these methods provides a strong foundation for selecting an appropriate assay.
| Analytical Method | Analyte | Matrix | Limit of Quantification (LOQ) | Key Features |
| HPLC-UV | Metronidazole | Human Plasma | 2.37 µg/mL[1] | Cost-effective, widely available, suitable for higher concentration ranges.[1] |
| LC-MS/MS | Metronidazole | Human Plasma | 0.01 µg/mL[2] | High sensitivity and selectivity, suitable for low concentration ranges.[2] |
| HPLC with UV Detection | Metronidazole and its two principal metabolites (including the acetic acid metabolite) | Biological Fluids | Not specified for the metabolite | A developed assay shows distinct retention times for the parent drug and its metabolites, indicating the potential for simultaneous quantification. |
Note: While a specific LOQ for Metronidazole acetic acid is not explicitly stated in the reviewed literature, LC-MS/MS methods generally offer significantly lower detection and quantification limits compared to HPLC-UV, making them the preferred choice for metabolite quantification where concentrations are typically much lower than the parent drug.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are summarized protocols for the quantification of Metronidazole, which can be adapted and optimized for the specific analysis of its acetic acid metabolite.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Metronidazole in tablet dosage forms and can be adapted for biological matrices with appropriate sample preparation.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ortho-phosphoric acid) and an organic solvent (e.g., acetonitrile).[1] The ratio is optimized to achieve good separation.
-
Flow Rate: A flow rate of 1 mL/min is often effective.[1]
-
Detection: UV detection is typically performed at a wavelength of 320 nm.
-
Sample Preparation: For tablet analysis, a powdered sample is dissolved in a suitable solvent. For biological fluids, protein precipitation followed by centrifugation is a common sample clean-up step.
-
Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is frequently employed for separation.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is common.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is often used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[2]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction are common techniques to isolate the analyte from the biological matrix and minimize matrix effects.[2]
-
Quantification: An internal standard is used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Workflow and Pathway Visualizations
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the metabolic pathway of Metronidazole.
References
A Comparative Analysis of HPLC and Microbial Assay for Metronidazole Quantification
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug efficacy and safety. Metronidazole, a widely used antibiotic and antiprotozoal agent, is no exception. Two common methods employed for its quantification are High-Performance Liquid Chromatography (HPLC) and the microbial assay. This guide provides a detailed comparison of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
At a Glance: HPLC vs. Microbial Assay
| Feature | High-Performance Liquid Chromatography (HPLC) | Microbial Assay |
| Principle | Separation and quantification of individual chemical components based on their physicochemical properties.[1] | Measures the inhibition of growth of a susceptible microorganism by the antibiotic.[1] |
| Specificity | Highly specific for the parent drug, can distinguish between metronidazole and its metabolites.[2] | Measures total antibacterial activity, including that of active metabolites.[2][3] |
| Sensitivity | High sensitivity, with low limits of detection (LOD) and quantification (LOQ).[4][5] | Lower sensitivity compared to HPLC.[2] |
| Precision | High precision and reproducibility.[2][4] | Lower precision compared to HPLC.[3] |
| Analysis Time | Rapid, with analysis times typically under 20 minutes per sample.[6] | Time-consuming, often requiring 16-24 hours for incubation.[1] |
| Throughput | High throughput, suitable for routine analysis of a large number of samples. | Low throughput, less suitable for high-volume testing. |
| Information Provided | Provides quantitative data on the concentration of the specific chemical entity (metronidazole).[1] | Provides a measure of the biological activity (potency) of the sample.[1][7] |
Quantitative Performance Data
The following table summarizes key quantitative performance parameters for both HPLC and microbial assays for metronidazole, based on published experimental data.
| Parameter | HPLC Method | Microbial Assay |
| Linearity Range | 0.05 - 8.00 µg/mL[8] | - |
| Limit of Detection (LOD) | 0.02 µg/mL[4] | 0.7 µg/mL[9] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[4] | - |
| Precision (%RSD) | < 2.0%[4] | 5.5 - 9.6%[3] |
| Recovery | 100.4% - 102.3%[6] | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the quantification of metronidazole.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250mm x 4.6mm, 5µm).[10]
2. Reagents and Materials:
-
Metronidazole reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Orthophosphoric acid.
-
Water (HPLC grade).
3. Preparation of Mobile Phase:
-
Prepare a 0.01M potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.[10]
-
The mobile phase consists of a mixture of the phosphate buffer and acetonitrile (e.g., 83:17, v/v).[10]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve the metronidazole reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of standard solutions of known concentrations.
-
Sample Solution: Extract the metronidazole from the sample matrix (e.g., plasma, formulation) using a suitable solvent.[10] The extraction may involve protein precipitation with a reagent like zinc sulfate.[11] Centrifuge the sample and collect the supernatant for analysis.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 320 nm.[10]
6. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of metronidazole from the calibration curve.
Microbial Assay (Agar Well Diffusion Method)
This protocol describes a common agar diffusion method for determining the potency of metronidazole.
1. Microorganism:
2. Reagents and Materials:
-
Metronidazole reference standard.
-
Culture medium (e.g., nutrient agar).
-
Sterile petri dishes.
-
Sterile paper discs or a well cutter.
-
Incubator capable of maintaining anaerobic conditions.
3. Preparation of Inoculum:
-
Prepare a standardized suspension of Clostridium perfringens in a suitable broth.
4. Preparation of Assay Plates:
-
Inoculate the molten agar medium with the standardized microbial suspension.
-
Pour the inoculated agar into sterile petri dishes and allow it to solidify.
-
Create uniform wells in the agar using a sterile borer or place sterile paper discs on the surface.
5. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of the metronidazole reference standard and create a series of dilutions to be used for the standard curve.
-
Sample Solution: Dilute the test sample to an expected concentration within the range of the standard curve.
6. Assay Procedure:
-
Pipette a fixed volume of each standard and sample dilution into the wells or onto the paper discs.
-
Incubate the plates under anaerobic conditions at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
7. Data Analysis:
-
Measure the diameter of the zones of inhibition around each well or disc.
-
Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones to create a standard curve.
-
Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.
Workflow for Method Comparison
The following diagram illustrates the logical workflow for a comparative study of HPLC and microbial assays for metronidazole analysis.
Caption: Workflow for comparing HPLC and microbial assays for metronidazole.
Conclusion
The choice between HPLC and microbial assay for the quantification of metronidazole depends on the specific analytical needs. HPLC offers superior specificity, sensitivity, precision, and speed, making it the method of choice for routine quality control, pharmacokinetic studies, and the analysis of pharmaceutical formulations where the exact concentration of the parent drug is required.[2]
Conversely, the microbial assay provides a direct measure of the biological activity of the drug, including the contribution of any active metabolites.[3] This can be particularly relevant in clinical settings or in studies where the overall antimicrobial effect is of primary interest. However, it is a more time-consuming and less precise method.[3] Ultimately, a thorough understanding of the advantages and limitations of each technique is crucial for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of metronidazole assay by microbiological and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development and validation of a liquid chromatography tandem mass spectrometry assay for the measurement of faecal metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a simple and rapid HPLC method for determination of metronidazole in dermatological formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. academic.oup.com [academic.oup.com]
- 9. Microbiological Agar Diffusion Assay for Metronidazole Concentrations in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Analysis of Metronidazole
This guide provides a comparative overview of analytical methodologies for the quantification of Metronidazole, a widely used antibiotic and antiprotozoal agent. It is designed for researchers, scientists, and professionals in drug development, offering insights into the performance of common analytical techniques through a synthesis of available data and established experimental protocols.
Quantitative Performance Comparison
While direct inter-laboratory proficiency testing data is not publicly available, a comparative analysis of results from studies evaluating different brands of Metronidazole tablets can provide valuable insights into the expected performance of common analytical methods. The following table summarizes typical results obtained for the assay of Metronidazole in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, as reported in various studies. These studies often reference United States Pharmacopeia (USP), British Pharmacopoeia (BP), or Indian Pharmacopoeia (IP) standards.[1][2][3][4]
| Analytical Method | Number of Brands/Labs Simulated | Average Assay (% of Labeled Amount) | Range of Assay Results (%) | Relative Standard Deviation (RSD) (%) | Reference Pharmacopeia |
| HPLC | 5 | 99.5% | 98.0% - 101.7% | < 2% | USP/IP[1][4] |
| UV-Vis | 8 | 100.5% | 93.0% - 108.0% | < 5% | USP[2] |
| UV-Vis | 4 | 97.5% | 94.9% - 100.0% | < 3% | USP[3] |
| UV-Vis | 5 | 99.8% | 95.0% - 105.0% | Not Reported | Pharmacopoeial Standards |
Note: The data presented is a synthesis from multiple independent studies assessing various commercial brands of Metronidazole tablets. The "Number of Brands/Labs Simulated" column reflects the number of different products analyzed in those studies, serving as a surrogate for a direct inter-laboratory comparison. The results demonstrate that while both methods are suitable for quantitative analysis, HPLC generally provides a narrower range of results and lower variability.
Experimental Protocols
The following are detailed methodologies for the two most common analytical techniques for Metronidazole quantification in pharmaceutical tablets.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on typical reversed-phase HPLC methods described in pharmacopeias and analytical literature for the assay of Metronidazole.[5][6]
a) Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer and acetonitrile (e.g., 95:5 v/v), with the pH adjusted to 4.5 with phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 320 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.[6]
b) Preparation of Standard Solution:
-
Accurately weigh about 100 mg of Metronidazole Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in the mobile phase, sonicate if necessary, and dilute to volume with the mobile phase.
-
Further dilute a known volume of this stock solution with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
c) Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 Metronidazole tablets.
-
Accurately weigh a portion of the powder equivalent to about 100 mg of Metronidazole and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute a known volume of the filtered solution with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
d) Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas for the major peaks.
-
Calculate the percentage of Metronidazole in the tablets using the peak responses of the standard and sample solutions.
UV-Visible Spectrophotometry Method
This protocol is a common and accessible method for the quantification of Metronidazole in tablet formulations.[2][7]
a) Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
b) Preparation of Standard Solution:
-
Accurately weigh about 100 mg of Metronidazole Reference Standard and transfer to a 100 mL volumetric flask.
-
Dissolve in 0.1N Hydrochloric Acid (HCl) and dilute to volume with the same solvent.
-
Transfer 10 mL of this solution to another 100 mL volumetric flask and dilute to volume with 0.1N HCl to get a concentration of 0.1 mg/mL.
-
From this stock solution, prepare a series of dilutions in 0.1N HCl to obtain concentrations ranging from 5 to 40 µg/mL.[7]
c) Preparation of Sample Solution:
-
Weigh and finely powder 20 Metronidazole tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of Metronidazole to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1N HCl and sonicate for 15 minutes.
-
Dilute to volume with 0.1N HCl, mix well, and filter.
-
Dilute a known volume of the filtrate with 0.1N HCl to obtain a theoretical concentration within the calibration curve range (e.g., 10 µg/mL).[7]
d) Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 275-278 nm, using 0.1N HCl as a blank.[7]
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Metronidazole in the sample solution from the calibration curve.
-
Calculate the percentage of Metronidazole in the tablets.
Visualizations
Mechanism of Action: Reductive Activation of Metronidazole
Metronidazole is a prodrug that requires reductive activation of its nitro group to become cytotoxic. This process occurs in anaerobic bacteria and protozoa, which contain electron transport proteins with sufficiently low redox potentials to reduce the nitro group of Metronidazole.
Caption: Reductive activation pathway of Metronidazole in anaerobic organisms.
Experimental Workflow for HPLC Analysis of Metronidazole
The following diagram outlines the typical workflow for the quantitative analysis of Metronidazole in tablet form using HPLC.
Caption: Standard workflow for Metronidazole tablet analysis by HPLC.
References
Comparative Analysis of Metronidazole and Its Metabolites: Acetic Acid vs. Hydroxy Derivatives
A detailed guide for researchers on the antimicrobial activity of metronidazole and its primary metabolites.
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, undergoes significant metabolism in the body, leading to the formation of two primary oxidative metabolites: a hydroxy metabolite (1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole) and an acetic acid metabolite (2-methyl-5-nitroimidazole-1-acetic acid). Understanding the antimicrobial potency of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy. This guide provides a detailed comparison of the in vitro activity of metronidazole and its hydroxy and acetic acid metabolites, supported by experimental data and protocols.
Data Summary: Antimicrobial Activity
The antimicrobial activity of metronidazole and its metabolites varies significantly. The hydroxy metabolite retains a considerable degree of antimicrobial activity, whereas the acetic acid metabolite is largely inactive against the anaerobic bacteria tested. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of each compound against various anaerobic bacteria.
| Compound | Bacteroides fragilis (MIC, µg/mL) | Bacteroides distasonis (MIC, µg/mL) | Bacteroides thetaiotaomicron (MIC, µg/mL) | Bacteroides ovatus (MIC, µg/mL) | Gardnerella vaginalis (Median MIC, µg/mL) | Gardnerella vaginalis (Median MBC, µg/mL) |
| Metronidazole | 1.0[1][2][3] | 1.0[1][2][3] | 1.0[1][2][3] | 1.0[1][2][3] | 4[4] | 16[4] |
| Hydroxy Metabolite | 1.0[1][2][3] | 1.0[1][2][3] | 2.0[1][2][3] | 2.0[1][2][3] | 1[4] | 2[4] |
| Acetic Acid Metabolite | >128 | >128 | >128 | >128 | Not Reported | Not Reported |
Key Observations:
-
The hydroxy metabolite demonstrates antimicrobial activity comparable to the parent drug against Bacteroides fragilis and Bacteroides distasonis.[1][2][3]
-
For Bacteroides thetaiotaomicron and Bacteroides ovatus, the hydroxy metabolite is slightly less potent than metronidazole.[1][2][3]
-
Notably, the hydroxy metabolite is more active than metronidazole against Gardnerella vaginalis, with lower median MIC and Minimum Bactericidal Concentration (MBC) values.[4]
-
The acetic acid metabolite shows negligible activity against the tested anaerobic bacteria, with MIC values exceeding the susceptible range.[5][6]
Experimental Protocols
The data presented above were primarily generated using the following standard microbiological techniques:
Agar Dilution Technique
This method was utilized to determine the MIC of metronidazole and its metabolites against clinical isolates of anaerobic bacteria.
-
Media Preparation: A suitable growth medium, such as Wilkins-Chalgren agar, is prepared and autoclaved.
-
Drug Dilution: Serial twofold dilutions of metronidazole, the hydroxy metabolite, and the acetic acid metabolite are prepared. Each dilution is then added to a separate molten agar plate.
-
Inoculation: The bacterial isolates are cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. A multipoint inoculator is then used to apply a standardized inoculum of each bacterial suspension onto the surface of the agar plates containing the different drug concentrations.
-
Incubation: The plates are incubated under strict anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Macrobroth Tube Dilution
This method was employed to assess the antimicrobial activity against Bacteroides species.
-
Media Preparation: Wilkins-Chalgren broth is dispensed into a series of sterile tubes.
-
Drug Dilution: Serial twofold dilutions of metronidazole and the hydroxy metabolite are performed directly in the broth tubes to achieve final concentrations ranging from 0.06 to 4.0 µg/mL.[1][2][3]
-
Inoculation: A standardized inoculum of the test organism is added to each tube.
-
Incubation: The tubes are incubated under anaerobic conditions at 37°C for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents visible turbidity in the broth.
Mechanism of Action and Metabolic Pathway
Metronidazole is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects. This activation occurs preferentially in anaerobic organisms due to their low intracellular redox potential. The resulting reactive intermediates are responsible for DNA damage and cell death.
Caption: Metabolic pathway of metronidazole in host and target bacteria.
Conclusion
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of metronidazole and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to System Suitability Parameters for Metronidazole HPLC Analysis
This guide provides a comprehensive comparison of system suitability parameters for High-Performance Liquid Chromatography (HPLC) analysis of Metronidazole, tailored for researchers, scientists, and drug development professionals. It outlines key performance indicators from various analytical methods, supported by detailed experimental protocols, to ensure the reliability and accuracy of chromatographic analysis.
System suitability testing (SST) is an integral part of analytical procedures, ensuring that the chromatographic system is adequate for the intended analysis.[1][2] These tests are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[3] Key parameters for system suitability include resolution, retention time, column efficiency (plate number), and peak symmetry (tailing factor).[4]
Comparison of System Suitability Parameters
The following table summarizes the system suitability parameters and their acceptance criteria for two distinct HPLC methods used for the analysis of Metronidazole. These methods are based on published analytical procedures and highlight the typical requirements for quality control in pharmaceutical analysis.
| Parameter | Method 1: USP-NF Guideline Based | Method 2: Alternative RP-HPLC Method | Acceptance Criteria Source |
| Tailing Factor (T) | ≤ 2.0 | 1.1 | USP <621>[5] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.01% | USP <621>[3][5] |
| Theoretical Plates (N) | > 2000 | 9574 | General Guideline |
| Resolution (Rs) | > 2.0 (between Metronidazole and any impurity) | Not specified (single analyte) | USP <621>[5] |
| Retention Time (RT) | Consistent within a defined window | 3.42 min | Method Specific[6] |
Experimental Protocols
Detailed methodologies for the referenced HPLC analyses are provided below. These protocols offer a framework for replicating the analysis and verifying system performance.
Method 1: USP-NF Guideline Based Assay
This method is a robust procedure for the routine quality control of Metronidazole in pharmaceutical dosage forms, adhering to the general principles outlined in the United States Pharmacopeia (USP).
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Waters Symmetry C18 (100 mm x 4.6 mm, 3.5 µm).[7]
-
Mobile Phase : A mixture of isopropyl alcohol and water (20:80 v/v).[7]
-
Flow Rate : 1.0 mL/min.[7]
-
Detection Wavelength : 242 nm.[8]
-
Injection Volume : 10 µL.[9]
-
Column Temperature : 30°C.[8]
System Suitability Procedure:
-
Prepare a standard solution of Metronidazole of a known concentration.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution in replicate (typically five or six injections).
-
Calculate the tailing factor, RSD of the peak areas, and the number of theoretical plates from the resulting chromatograms.
-
Ensure all parameters meet the acceptance criteria outlined in the table above before proceeding with sample analysis.
Method 2: Alternative Reversed-Phase HPLC Method
This method provides an alternative approach for the quantification of Metronidazole, particularly in biological matrices like human plasma.
-
Instrumentation : Shimadzu HPLC prominence series with UV detector.[3]
-
Column : C18 RP column (250mm X 4.6mm, 5µm).[3]
-
Mobile Phase : 0.01M potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (83:17, v/v).[3]
-
Flow Rate : 1.0 mL/min.[3]
-
Detection Wavelength : 320 nm.[3]
-
Injection Volume : 25 µL.[3]
System Suitability Procedure:
-
Prepare a standard solution of Metronidazole in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of the standard solution.[3]
-
Determine the %RSD of the peak areas and the theoretical plate count.[3]
-
The system is deemed suitable for analysis if the %RSD is within the specified limits and the column efficiency is adequate.[3]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for performing system suitability tests in an HPLC analysis, from system preparation to the final decision on proceeding with sample analysis.
Caption: Workflow for HPLC System Suitability Testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Robustness Testing of Analytical Methods for Metronidazole
This guide provides a comprehensive comparison of robustness testing for various analytical methods used in the quantification of metronidazole. For researchers, scientists, and drug development professionals, ensuring that an analytical method remains unaffected by minor variations in operating parameters is critical for reliable and consistent results. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry under deliberately varied conditions, supported by experimental data, and introduces alternative methods.
The Core of Reliability: Robustness Testing
Robustness, as defined by the International Council for Harmonisation (ICH) guidelines, is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[2] Robustness studies are typically conducted during the development phase of an analytical method to identify which parameters are critical to control.[2][3]
Key parameters evaluated during robustness testing include:
-
Stability of analytical solutions.[2]
-
Variations in mobile phase composition and pH.[4]
-
Different columns (lots and/or suppliers).
-
Changes in flow rate and column temperature.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of metronidazole in both bulk drug and pharmaceutical formulations due to its high specificity, precision, and accuracy.[4]
Experimental Protocol: HPLC Analysis of Metronidazole
This protocol is a representative example for the determination of metronidazole.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 Symmetry (4.6 x 150mm, 5µm).[5]
-
Mobile Phase: A mixture of Phosphate Buffer (pH 2.8) and Acetonitrile in a 35:65 v/v ratio.[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Detection Wavelength: 284 nm.[5]
-
Injection Volume: 10 µl.
-
Standard Preparation: A stock solution of metronidazole is prepared by dissolving 25 mg of the standard in the mobile phase to a final volume of 100 ml. Working standards are prepared by further dilution to fall within a linear range (e.g., 2-20 µg/ml).[5]
-
Sample Preparation: For a tablet formulation, a quantity of powdered tablet equivalent to 50 mg of metronidazole is dissolved in the diluent, sonicated, and filtered through a 0.45 µm filter before injection.[6]
-
System Suitability: Before analysis, the system is checked for suitability by evaluating parameters such as theoretical plates (NLT 3000), tailing factor (NMT 2), and the relative standard deviation (%RSD) of replicate injections.[5]
Robustness Testing Data for HPLC Method
The robustness of the HPLC method is assessed by intentionally varying critical parameters and observing the effect on the results, particularly the retention time (RT), peak area, and tailing factor. The %RSD for the results under these varied conditions should remain within acceptable limits (typically NMT 2%).[5][7]
| Parameter | Original Condition | Variation 1 | Result (%RSD) | Variation 2 | Result (%RSD) | Acceptance Criteria |
| Flow Rate | 1.0 ml/min | 0.9 ml/min | 0.2 | 1.1 ml/min | 0.2 | %RSD of RT and Peak Area should be within limits.[5] |
| Mobile Phase Composition | Buffer:ACN (35:65) | Buffer:ACN (40:60) | 0.2 | Buffer:ACN (30:70) | 0.2 | %RSD of RT and Peak Area should be within limits.[5] |
| pH of Buffer | 2.8 | 2.6 | - | 3.0 | - | System suitability should pass.[4][7] |
| Wavelength | 284 nm | 282 nm | - | 286 nm | - | No significant change in absorbance or peak shape.[8] |
Data compiled from multiple sources demonstrating typical robustness results.[1][5]
Workflow for HPLC Robustness Testing
References
A Comparative Guide to Stability-Indicating Methods for Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the determination of Metronidazole in the presence of its degradation products. The specificity of a stability-indicating method is paramount to ensure the accurate measurement of the active pharmaceutical ingredient (API) without interference from impurities or degradants, which is a critical aspect of drug development and quality control. This document outlines the performance of several common techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control needs.
Overview of Analytical Methods
Several analytical techniques have been employed to assess the stability of Metronidazole. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thin-Layer Chromatography (TLC). Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and complexity.
High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and widely used technique for stability-indicating assays due to its high resolving power. It allows for the separation and quantification of the parent drug from its degradation products.[1] Various HPLC methods have been developed, often employing reversed-phase columns (like C8 and C18) and different mobile phase compositions to achieve optimal separation.[2][3]
UV-Visible (UV-Vis) Spectroscopy offers a simpler, more cost-effective, and rapid alternative for the quantification of Metronidazole.[4][5] However, its specificity is limited as it may not be able to distinguish between the API and its degradation products if they have overlapping absorption spectra.[4][5] Therefore, its application as a stability-indicating method requires careful validation through forced degradation studies.[4][6][7]
Thin-Layer Chromatography (TLC) , particularly High-Performance TLC (HPTLC), provides a valuable tool for the qualitative and semi-quantitative analysis of Metronidazole and its degradation products.[8] A key advantage of TLC is its ability to visualize all components of a mixture on the plate, including polar degradation products that might be irreversibly adsorbed on an HPLC column.[8]
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to generate potential degradation products.[4][5][9] The typical stress conditions for Metronidazole include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N or 1.0 N HCl).[2][4][10]
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 N NaOH).[2][4][10]
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂).[4][10]
-
Thermal Degradation: Heating the drug substance at elevated temperatures (e.g., 80°C).[2]
-
Photolytic Degradation: Exposing the drug substance to UV light.[2][10]
Metronidazole has been shown to be particularly susceptible to degradation under alkaline conditions, with significant degradation observed.[4][6][7][11] Mild degradation is often seen under acidic and oxidative stress, while the drug is generally more stable to thermal and photolytic conditions.[4][6][11]
Comparative Data on Analytical Methods
The following tables summarize the performance of different stability-indicating methods for Metronidazole based on published data.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1 (RP-HPLC)[2] | Method 2 (RP-HPLC)[3] | Method 3 (Ecofriendly HPLC)[11] |
| Column | Shimadzu C18 (150 mm × 4.6 mm, 5 µm) | Waters Symmetry C8 (250 mm x 4.6 mm, 5 µm) | Phenyl Column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% v/v Glacial Acetic acid (40:60) | Acetonitrile: 0.1% Glacial Acetic Acid in 0.01 M KH₂PO₄ (40:60) | Phosphate buffer (pH 4.1): Solvent-X (Propylene Carbonate:Methanol 60:40) (90:10) |
| Flow Rate | 1.5 ml/min | 2.0 ml/min | 1.0 ml/min |
| Detection (UV) | 273 nm | 271 nm | 310 nm |
| Retention Time (Metronidazole) | 4.091 min | ~5 min | Not Specified |
| Linearity Range | 20–640 µg/ml | 0.2-800 µg/ml | 1.0-2.4 µg/ml |
| Correlation Coefficient (r²) | > 0.999 | 1.0000 | 0.9997 |
| LOD | 0.15 µg/ml | 0.03 µg/ml | Not Specified |
| LOQ | 0.5 µg/ml | 0.2 µg/ml | Not Specified |
| Specificity | No interference from degradation products observed. | Separated from potential degradation products (metronidazole and benzoic acid). | Degradation products were well resolved from the main compound. |
Table 2: Performance Characteristics of a UV Spectrophotometric Method
| Parameter | UV Spectrophotometric Method[4] |
| Solvent | Distilled Water |
| λmax | 322 nm |
| Linearity Range | 5-50 µg/ml |
| Correlation Coefficient (r²) | 0.999 |
| LOD | 0.62 µg/ml |
| LOQ | 1.85 µg/ml |
| Specificity | Method was able to quantify the drug in the presence of degradation products generated under various stress conditions. |
Table 3: Summary of Forced Degradation Studies for Metronidazole
| Stress Condition | Method | Extent of Degradation | Reference |
| Acidic (1.0N HCl, 60°C, 6h) | UV Spectroscopy | 15.3% | [4] |
| Alkaline (0.1N NaOH, reflux 6h) | UV Spectroscopy | 58.6% | [4] |
| Oxidative (3% H₂O₂, RT, 24h) | UV Spectroscopy | 24.6% | [4] |
| Thermal (Dry heat) | HPLC | Stable | [11] |
| Photolytic (Sunlight, 6h) | UV Spectroscopy | 5.6% | [4] |
| Acidic (0.1 N HCl) | RP-HPLC | Very less degradation (1.20–5.50%) | [2] |
| Alkaline (0.1 N NaOH) | RP-HPLC | Very less degradation (1.20–5.50%) | [2] |
| Oxidative (3% v/v H₂O₂) | RP-HPLC | Very less degradation (1.20–5.50%) | [2] |
| Thermal (80°C) | RP-HPLC | Very less degradation (1.20–5.50%) | [2] |
| Photolytic (365 nm) | RP-HPLC | Very less degradation (1.20–5.50%) | [2] |
Experimental Protocols
Representative HPLC Method Protocol
This protocol is a generalized representation based on commonly cited methods.[2][3]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 or C8 analytical column.
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer or acetic acid solution) in a specified ratio (e.g., 40:60).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Metronidazole reference standard in the mobile phase to prepare a stock solution. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations within the linear range.
-
Sample Solution Preparation: For bulk drug, prepare a solution of known concentration in the mobile phase. For dosage forms, an appropriate extraction procedure should be followed.
-
Chromatographic Conditions: Set the flow rate (e.g., 1.0-2.0 ml/min), injection volume (e.g., 20 µl), and UV detection wavelength (e.g., 271-322 nm).
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of Metronidazole in the sample by comparing the peak area of the sample with that of the standard.
Representative UV Spectrophotometric Method Protocol
This protocol is a generalized representation based on a cited method.[4]
-
Instrument: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.
-
Solvent: Distilled water.
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of Metronidazole and dissolve it in 100 ml of distilled water to get a concentration of 1 mg/ml.
-
Working Standard Solution Preparation: From the stock solution, prepare a working standard solution of a specific concentration (e.g., 20 µg/ml) by diluting with distilled water.
-
Spectral Scan: Scan the working standard solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 5-50 µg/ml). Measure the absorbance of each solution at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of a suitable concentration in distilled water and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Visualizations
Experimental Workflow for Stability-Indicating HPLC Method Validation
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Logical Relationship of Forced Degradation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. A stability-indicating HPLC assay for metronidazole benzoate [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk: Spectroscopic approach | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 8. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation Study of Metronidazole in Active and Different Formulationby UV Spectroscopy | Semantic Scholar [semanticscholar.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Metronidazole Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for the antimicrobial agent Metronidazole. The selection of an appropriate extraction technique is critical for accurate quantification in pharmaceutical analysis, pharmacokinetic studies, and environmental monitoring. This document outlines the performance of several common and advanced extraction methods, supported by available experimental data, to assist researchers in choosing the most suitable method for their specific application.
Comparison of Metronidazole Extraction Method Performance
The following table summarizes the quantitative performance of different extraction methods for Metronidazole based on data from various studies.
| Extraction Method | Matrix | Recovery / Efficiency | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | Industrial Effluents | Up to 102% efficiency | Simple, inexpensive | Can be time-consuming, uses larger solvent volumes |
| Human Plasma | 93.7 - 97.5% recovery | High recovery for biological samples | Potential for emulsion formation | |
| Solid-Phase Extraction (SPE) | Human Plasma | 76% recovery | High selectivity, good for complex matrices | Can be more expensive than LLE |
| Trout Muscle | 81 - 93% recovery | Effective cleanup of biological tissues | Requires method development for different matrices | |
| Ultrasound-Assisted Extraction (UAE) | Pharmaceutical Tablets | - | Rapid, reduced solvent consumption | Data on recovery/efficiency for Metronidazole is limited |
| Microwave-Assisted Extraction (MAE) | - | - | Very rapid, high throughput | Specific protocols for Metronidazole are not readily available |
| Supercritical Fluid Extraction (SFE) | - | - | "Green" solvent (CO2), high selectivity | High initial equipment cost, limited data for Metronidazole |
Experimental Protocols
Double Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This method has been shown to be effective for the extraction of Metronidazole from industrial effluents.
Protocol:
-
Sample Preparation: Acidify the aqueous sample to pH 3.
-
Extraction Solvent: Use chloroform as the extraction solvent.
-
Salting-Out: Add a low concentration of salts, such as 0.5 g KCl and 0.5 g NaNO₃, to the aqueous phase to enhance the partitioning of Metronidazole into the organic phase.
-
Extraction: Perform liquid-liquid extraction by vigorously mixing the sample with chloroform.
-
Phase Separation: Allow the phases to separate and collect the organic (chloroform) layer containing the extracted Metronidazole.
-
Analysis: The extracted Metronidazole can then be quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Solid-Phase Extraction (SPE) for Biological Fluids
SPE is a robust method for cleaning up complex biological samples like human plasma and animal tissues prior to analysis.
Protocol for Human Plasma:
-
Protein Precipitation: Precipitate proteins in the plasma sample.
-
Sorbent Conditioning: Use a polymeric composite sorbent based on β-cyclodextrin grafted with polyethylene. The specific conditioning steps would depend on the manufacturer's instructions.
-
Sample Loading: Add the sorbent to the pre-treated plasma sample and vortex to facilitate the adsorption of Metronidazole onto the sorbent.
-
Centrifugation: Centrifuge the mixture to separate the sorbent particles.
-
Elution: Elute the bound Metronidazole from the sorbent using methanol with vortexing.
-
Analysis: The eluate can be directly injected into an HPLC system for quantification.
Protocol for Trout Tissue:
-
Initial Extraction: Extract the tissue homogenate with acetonitrile.
-
Evaporation and Reconstitution: Evaporate the acetonitrile extract and redissolve the residue in a mixture of ethyl acetate and hexane (1:2 v/v).
-
SPE Cleanup:
-
Cartridge: Use a silica SPE cartridge.
-
Conditioning: Condition the cartridge with ethyl acetate followed by a mixture of ethyl acetate and hexane (1:2 v/v).
-
Loading: Apply the reconstituted sample extract to the cartridge.
-
Washing: Wash the cartridge twice with a mixture of ethyl acetate and hexane (1:2 v/v).
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute Metronidazole with a mixture of 10% methanol in ethyl acetate.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.
Ultrasound-Assisted Extraction (UAE) for Pharmaceutical Tablets
UAE offers a rapid method for extracting Metronidazole from solid dosage forms.
Protocol:
-
Sample Preparation: Mechanically pulverize the Metronidazole tablets.
-
Extraction: Subject the pulverized tablet to ultrasonic-assisted extraction in distilled water for 10 minutes at 25°C.[1]
-
Clarification: Centrifuge the resulting suspension to obtain a clear supernatant containing the extracted Metronidazole.
-
Analysis: The supernatant can be appropriately diluted and analyzed by a suitable analytical method.
Methodological Workflows and Relationships
The following diagrams illustrate the general workflows for the described extraction methods and the logical relationship between them in terms of sample preparation complexity and technological advancement.
References
A Comparative Guide to Metronidazole Reference Standard Purity Verification
For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount for accurate analytical measurements and ensuring the quality of pharmaceutical products. This guide provides an objective comparison of Metronidazole reference standards from various sources, supported by experimental data and detailed methodologies for purity verification.
Comparison of Metronidazole Reference Standard Specifications
The purity of a Metronidazole reference standard is determined through a combination of tests that assess the presence of organic impurities, inorganic impurities, and volatile content. The following table summarizes the typical specifications and reported values from different types of providers: a pharmacopeial source (European Pharmacopoeia), a commercial supplier of certified reference materials (CRMs), and a commercial supplier of analytical standards.
| Parameter | European Pharmacopoeia (EP) ICRS | Commercial CRM (Example) | Commercial Analytical Standard (Example) |
| Assay (on dried basis) | 100.1% (Potentiometric Titration)[1] | 99.66%[2] | 99.0% - 101.0% (USP requirement) |
| Purity (HPLC) | 99.9% (Peak area normalization)[1] | Not explicitly stated | ≥98% |
| Total Organic Impurities | Not explicitly stated | ≤ 0.2% (Result: <0.01%)[2] | ≤0.2% |
| Unspecified Impurities | Not explicitly stated | ≤ 0.1% (Result: <0.01%)[2] | Not specified |
| Loss on Drying | < 0.1%[1] | 0.03%[2] | ≤ 0.5% (USP requirement) |
| Residue on Ignition/Sulphated Ash | Not specified | 0.02%[2] | ≤ 0.1% |
ICRS: International Chemical Reference Substance; CRM: Certified Reference Material. Data is compiled from published Certificates of Analysis and product information sheets. It is important to consult the specific Certificate of Analysis for the lot in use.
Experimental Protocols for Purity Verification
The verification of Metronidazole reference standard purity typically involves a "mass balance" approach, where the final purity is calculated by subtracting the percentages of all identified impurities (organic, inorganic, and volatile) from 100%.
Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is crucial for separating and quantifying impurities that are structurally related to Metronidazole, which may arise from the synthesis process or degradation.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD) is commonly used.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm) is a typical choice.
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer and methanol.
-
Detection: UV detection at a wavelength where Metronidazole and its potential impurities show significant absorbance.
-
Procedure: A solution of the Metronidazole reference standard is prepared in a suitable solvent (e.g., the mobile phase) at a specified concentration. This solution is injected into the HPLC system.
-
Quantification: The percentage of each impurity is typically determined by the principle of area normalization, where the peak area of each impurity is expressed as a percentage of the total peak area of all peaks in the chromatogram. Alternatively, quantification can be performed against a reference standard of a known impurity.
Caption: Workflow for Organic Impurity Profiling by HPLC.
Determination of Volatile Impurities (Loss on Drying)
This gravimetric method quantifies the amount of volatile substances, primarily water, present in the reference standard.
Methodology:
-
Apparatus: A calibrated analytical balance and a drying oven.
-
Procedure:
-
An accurately weighed sample of the Metronidazole reference standard is placed in a suitable container.
-
The sample is heated in an oven at a specified temperature (e.g., 105°C) for a defined period.
-
The sample is then cooled in a desiccator to room temperature and re-weighed.
-
The process of drying and weighing is repeated until a constant weight is achieved.
-
-
Calculation: The percentage loss in weight is calculated and reported as the Loss on Drying.
Caption: Workflow for Loss on Drying Determination.
Determination of Inorganic Impurities (Residue on Ignition/Sulphated Ash)
This test measures the amount of non-volatile inorganic impurities in the reference standard.
Methodology:
-
Apparatus: A muffle furnace, a crucible, and a calibrated analytical balance.
-
Procedure:
-
A crucible is ignited at a high temperature (e.g., 600 ± 50°C), cooled in a desiccator, and weighed.
-
An accurately weighed sample of the Metronidazole reference standard is placed in the crucible.
-
The sample is gently heated until it is thoroughly charred.
-
Sulfuric acid is added to moisten the charred mass, and it is gently heated until white fumes are no longer evolved.
-
The crucible is then ignited in a muffle furnace at a high temperature until all black particles are consumed.
-
The crucible is cooled in a desiccator and weighed.
-
-
Calculation: The percentage of residue is calculated based on the initial weight of the sample.
Caption: Workflow for Residue on Ignition Test.
Conclusion
The purity verification of a Metronidazole reference standard is a comprehensive process that relies on multiple analytical techniques. While pharmacopeial standards provide a benchmark, certified reference materials from reputable commercial suppliers offer well-characterized materials with detailed Certificates of Analysis. For routine use, analytical grade standards are also available. The selection of a suitable reference standard should be based on the specific requirements of the analytical method and the associated regulatory expectations. It is imperative for users to critically evaluate the information provided on the Certificate of Analysis to ensure the reference standard is fit for its intended purpose.
References
Safety Operating Guide
Navigating the Safe Disposal of Metronidazole Acetic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical standards like Metronidazole acetic acid are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Metronidazole acetic acid, aligning with standard laboratory safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Metronidazole acetic acid. The compound is recognized as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of dust or aerosol generation, a NIOSH-approved respirator with organic vapor cartridges is recommended.
In the event of a spill, the area should be evacuated, and ignition sources eliminated. Small spills can be absorbed with an inert material like vermiculite or dry sand and collected in a sealed container for hazardous waste disposal. For large spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.
Disposal Protocol for Metronidazole Acetic Acid
The primary and most critical step in the disposal of Metronidazole acetic acid is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash. The following procedure outlines the recommended steps for handling and disposing of this compound.
Step 1: Waste Collection and Segregation
All waste containing Metronidazole acetic acid, including pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be collected in a designated and compatible hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "Metronidazole acetic acid," and the associated hazards.
Step 2: Neutralization of Acidic Waste (for aqueous solutions)
For small quantities of aqueous solutions of Metronidazole acetic acid, a neutralization step can be performed to reduce its corrosivity before collection as hazardous waste. This procedure should be carried out in a fume hood with continuous stirring.
Experimental Protocol for Neutralization:
-
Dilution: Slowly add the acidic solution to a larger volume of cold water (a recommended ratio is 1:10, acid to water) in a suitable container (e.g., a large beaker). Caution: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
Addition of Base: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). The addition should be done in small increments to control the effervescence (release of CO₂ gas) and heat generation.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue the slow addition of the weak base until the pH is within a neutral range of 6.0 to 8.0.[1]
-
Collection: Once neutralized, the solution should still be considered hazardous due to the presence of the metronidazole moiety and collected in the designated hazardous waste container.
| Parameter | Guideline |
| Dilution Ratio | 1 part acidic solution to 10 parts cold water |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or 5-10% Sodium Carbonate (Na₂CO₃) |
| Target pH | 6.0 - 8.0 |
| Final Disposal | Collection in a labeled hazardous waste container |
Step 3: Final Disposal
The sealed and properly labeled hazardous waste container should be stored in a designated, well-ventilated, and cool hazardous waste storage area, away from incompatible materials. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company. The most common and recommended method of final disposal for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Metronidazole acetic acid.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of Metronidazole acetic acid, thereby minimizing risks to themselves and the environment. Always prioritize your institution's specific safety protocols and consult with your EHS department for any clarifications.
References
Personal protective equipment for handling Metronidazole acetic acid (Standard)
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for Metronidazole acetic acid, a metabolite of the antibiotic Metronidazole.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Metronidazole acetic acid, based on safety data sheets. It is crucial to always consult the specific safety data sheet for the product in use and to conduct a thorough risk assessment before beginning any work.
| Body Part | Personal Protective Equipment | Recommendations and Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles.[3][4][5] | Ensure a snug fit to protect against dust and splashes. |
| Hands | Protective or impervious gloves.[3][4][6] | The specific glove material and thickness should be selected based on the nature of the work and potential for exposure. Always inspect gloves for tears or punctures before use. |
| Body | Chemical-resistant apron, long-sleeved clothing, or impervious clothing.[3][4][5] | This is to prevent skin contact.[3][4] Lab coats are a standard requirement. |
| Respiratory | NIOSH/MSHA approved respirator or a dust mask.[3][5] | Recommended when there is a risk of inhaling dust or fumes, especially in poorly ventilated areas or during operations that generate dust.[3][5] |
Operational and Disposal Plans
Handling:
-
Handle Metronidazole acetic acid in a well-ventilated area.[4] General room ventilation is often sufficient, but local exhaust ventilation should be used if dust or fumes are generated.[3][5][6]
-
Do not eat, drink, or smoke in the handling area.[4]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[4][5]
-
Protect from light.[3]
-
Recommended storage temperature is between 2°C and 8°C.[5]
Spill Response: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
If it is safe to do so, prevent further leakage or spillage.[3][5]
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[5]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with soapy water.[3]
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[4]
-
Do not allow the product to enter drains or waterways.[3][5]
Experimental Workflow for Handling a Chemical Spill
The following diagram illustrates a logical workflow for safely managing a spill of Metronidazole acetic acid.
References
- 1. Metronidazole acetic acid|CAS 1010-93-1|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vionausa.com [vionausa.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
